molecular formula C43H74N2O14 B8050900 Spiramycin

Spiramycin

Numéro de catalogue: B8050900
Poids moléculaire: 843.1 g/mol
Clé InChI: ACTOXUHEUCPTEW-UHFFFAOYSA-N
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Description

Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, this compound likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.

Propriétés

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous

CAS No.

8025-81-8
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spiramycin on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramycin (B21755) is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[1][2] Like other macrolides, its primary therapeutic effect stems from the inhibition of bacterial protein synthesis.[3] This is achieved by specifically targeting the large 50S subunit of the bacterial 70S ribosome, a critical component of the cellular protein synthesis machinery.[3][4] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent polypeptide exit tunnel (NPET), through which the growing protein chain emerges.[4] This guide provides a detailed examination of the molecular interactions between this compound and the 50S ribosomal subunit, quantitative data on this interaction, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, primarily by inducing the premature dissociation of the growing polypeptide chain and secondarily by inhibiting peptide bond formation. This multifaceted inhibition makes it a potent antibacterial agent.

Structural and biochemical studies have revealed that this compound binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][4] The binding site is located near the peptidyl transferase center (PTC).

  • Key Interactions with 23S rRNA: The this compound molecule orients its 16-membered lactone ring within the NPET. Its attached disaccharide sugar, composed of forosamine (B98537) and mycarose (B1676882), extends towards the PTC.[4][5] This positioning allows for specific interactions with nucleotides of the 23S rRNA, primarily within domain V, which is a critical component of the PTC.[5]

    • Common Macrolide Binding Pocket: this compound shares a common binding region with other macrolides around nucleotide A2058 (E. coli numbering).[5]

    • Role of the Mycarose Moiety: The mycarose sugar is crucial for one of this compound's inhibitory functions. It extends towards the central loop of domain V, making contact with nucleotide U2506, which is essential for inhibiting the peptidyl transferase reaction.[5]

    • Covalent Bonding: High-resolution structural studies of this compound complexed with the Haloarcula marismortui 50S ribosomal subunit have identified a reversible covalent bond formed between the C6 ethylaldehyde group of the this compound ring and the N6 position of adenine (B156593) A2062.[4]

  • Interaction with Ribosomal Proteins: In addition to rRNA, ribosomal proteins L4 and L22, which are located near the exit tunnel, are also involved in the binding of this compound.[6]

This compound disrupts protein synthesis primarily by interfering with the elongation cycle.

  • Stimulation of Peptidyl-tRNA Dissociation: The main mechanism of action for this compound is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step.[7][8] By binding within the NPET, this compound sterically and allosterically hinders the passage of the nascent polypeptide chain, promoting its premature release and thereby halting protein elongation.[4] This leads to a rapid breakdown of polysomes.[7]

  • Inhibition of Peptidyl Transferase Activity: The presence of the disaccharide at position C5 of the lactone ring, specifically the mycarose moiety, enables this compound to directly inhibit the peptidyl transferase reaction.[5] Macrolides lacking this specific sugar configuration do not effectively inhibit this step. This inhibition prevents the formation of new peptide bonds, contributing to the overall cessation of protein synthesis.[5]

Quantitative Analysis of this compound-Ribosome Interaction

Kinetic studies have characterized the interaction between this compound and the ribosomal complex as a slow-binding, slowly reversible inhibition.[9] The data from these studies provide a quantitative measure of the antibiotic's affinity for its target.

ParameterValueReference OrganismSource
Association Rate Constant (k_assoc)3.0 x 10⁴ M⁻¹ s⁻¹E. coli[9]
Dissociation Rate Constant (k_dissoc)5.0 x 10⁻⁵ s⁻¹E. coli[9]
Apparent Overall Dissociation Constant (K_d)1.8 nME. coli[9]
Binding Stoichiometry1:1 (this compound:Ribosome)E. coli[7][8]

Visualizations

Spiramycin_Mechanism_of_Action cluster_binding Binding Site This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome NPET Nascent Polypeptide Exit Tunnel (NPET) This compound->NPET Macrolide ring occupies PTC Peptidyl Transferase Center (PTC) This compound->PTC Disaccharide extends towards rRNA 23S rRNA (A2058, U2506, A2062) This compound->rRNA Interacts with Dissociation Premature Dissociation of Peptidyl-tRNA This compound->Dissociation Stimulates PTC_Inhibition Inhibition of Peptide Bond Formation This compound->PTC_Inhibition Directly Inhibits (via mycarose moiety) Ribosome->NPET Ribosome->PTC NPET->rRNA PTC->rRNA Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Ribosome Bound at P-site Peptidyl_tRNA->Dissociation Arrest Protein Synthesis Arrest Dissociation->Arrest PTC_Inhibition->Arrest

Caption: this compound's dual mechanism on the 50S ribosome.

Experimental_Workflow Culture Bacterial Culture (e.g., E. coli) Lysis Cell Lysis & Fractionation Culture->Lysis Isolation Isolation of 70S Ribosomes (Sucrose Gradient Centrifugation) Lysis->Isolation Dissociation Dissociation into Subunits Isolation->Dissociation Subunit50S Purified 50S Subunits Dissociation->Subunit50S Assay1 In Vitro Translation Inhibition Assay Subunit50S->Assay1 Assay2 Ribosome Binding Assay (with radiolabeled this compound) Subunit50S->Assay2 Assay3 Chemical Footprinting Subunit50S->Assay3 Assay4 Toeprinting Assay Subunit50S->Assay4 Result1 Determine IC50 Assay1->Result1 Result2 Determine Kd, Kon, Koff Assay2->Result2 Result3 Identify Protected 23S rRNA Nucleotides Assay3->Result3 Result4 Map Ribosome Stalling Site on mRNA Assay4->Result4

Caption: Workflow for studying this compound-ribosome interactions.

Experimental Protocols

The following protocols outline key methodologies used to investigate the interaction of this compound with the 50S ribosomal subunit.

This protocol describes the purification of 50S ribosomal subunits from a bacterial source like E. coli.

  • Cell Culture and Harvest: Grow E. coli cells in a suitable rich medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol, DNase I).[4] Lyse cells using a French press or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g, 30 min, 4°C) twice to remove cell debris.

  • Ribosome Pelleting: Layer the supernatant onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose in a buffer similar to lysis buffer) and ultracentrifuge (e.g., 150,000 x g, 18-24 hours, 4°C).

  • Subunit Dissociation: Gently rinse the resulting glassy ribosome pellet and resuspend in a low-Mg²⁺ dissociation buffer (e.g., containing <1 mM Mg²⁺) to separate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Gradient Separation: Layer the resuspended subunits onto a 10-40% sucrose density gradient in the dissociation buffer. Ultracentrifuge (e.g., 100,000 x g, 16 hours, 4°C).

  • Fraction Collection: Fractionate the gradient and identify the fractions containing the 50S subunits by measuring absorbance at 260 nm. Pool the relevant fractions, concentrate, and store at -80°C.

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[10][11]

  • System Preparation: Use a commercial E. coli S30 extract system or a PURE (Protein synthesis Using Recombinant Elements) system.

  • Reporter Construct: Use a plasmid DNA or mRNA transcript encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).

  • Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the reporter construct according to the manufacturer's instructions.

  • Inhibitor Addition: Prepare serial dilutions of this compound in an appropriate solvent (e.g., RNase-free water). Add the this compound dilutions to the reaction wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for 60-90 minutes to allow for transcription and translation.

  • Detection:

    • For luciferase: Add luciferin (B1168401) substrate and measure luminescence using a plate reader.

    • For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Plot the signal (luminescence/fluorescence) against the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

This technique identifies the specific nucleotides on the 23S rRNA that are protected by this compound binding.[4][5]

  • Complex Formation: Incubate purified 50S subunits with an excess of this compound in a suitable binding buffer for 15-30 minutes at 37°C to allow complex formation. Include a control sample with no antibiotic.

  • Chemical Modification: Treat the this compound-ribosome complexes and the control sample with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS), which methylates accessible adenines and cytosines).

  • RNA Extraction: Stop the modification reaction and extract the 23S rRNA from the samples using phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Primer Extension: Anneal a 5'-radiolabeled DNA primer to a region downstream of the expected binding site on the purified 23S rRNA.

  • Reverse Transcription: Perform a reverse transcription reaction using reverse transcriptase. The enzyme will pause or stop at a modified nucleotide, creating a truncated cDNA product.

  • Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize the gel using autoradiography or a phosphorimager. Compare the banding pattern of the this compound-treated sample to the no-drug control. A diminished band in the this compound lane indicates that the corresponding nucleotide was protected from chemical modification by the bound antibiotic.

This assay maps the precise location of a this compound-stalled ribosome on an mRNA template.[12]

  • Reaction Setup: Assemble an in vitro translation reaction mix containing purified 70S ribosomes (or 30S and 50S subunits), a specific mRNA template, initiator tRNA (fMet-tRNA), and a 5'-radiolabeled DNA primer complementary to a downstream sequence on the mRNA.

  • Initiation Complex Formation: Incubate the mixture to allow the formation of 70S initiation complexes at the start codon.

  • Induce Stalling: Add this compound to the reaction to stall the ribosome during the initial elongation cycles. Include a control reaction without the antibiotic.

  • Reverse Transcription (Toeprinting): Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a cDNA strand starting from the primer until it is blocked by the stalled ribosome.

  • Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same mRNA template. The band corresponding to the stalled complex (the "toeprint") will appear at a position ~15-17 nucleotides downstream from the codon in the ribosomal P-site, revealing the location of the arrest.

Mechanisms of Resistance

The primary mechanism of clinical resistance to this compound and other macrolides is the modification of its ribosomal target.[7]

  • rRNA Methylation: The most common form of resistance is conferred by erythromycin (B1671065) ribosome methylase (erm) genes.[13] These enzymes post-transcriptionally methylate a single adenine residue, A2058, in the 23S rRNA.[13] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[7]

Conclusion

This compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and employing a dual mechanism of action: stimulating the premature dissociation of peptidyl-tRNA and directly inhibiting peptide bond formation.[4][5][7] Its specific interactions with the 23S rRNA within the nascent polypeptide exit tunnel have been well-characterized through a combination of structural, biochemical, and kinetic studies. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed herein, is crucial for overcoming resistance and guiding the development of new and improved macrolide antibiotics.

References

Discovery and isolation of Spiramycin from Streptomyces ambofaciens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of Spiramycin (B21755) from Streptomyces ambofaciens. It details the historical context, the biosynthetic pathways, and the foundational experimental protocols that were pivotal in bringing this significant macrolide antibiotic to the forefront of medical science.

Introduction: A Serendipitous Discovery in the Golden Age of Antibiotics

This compound, a 16-membered macrolide antibiotic, was first isolated in 1954 from a strain of Streptomyces ambofaciens discovered in a soil sample from northern France.[1][2][3] The discovery was made by a team of scientists led by Pinnert-Sindico at the laboratories of Rhône-Poulenc in France.[3][4] This finding occurred during a period of intense research and discovery of novel antibiotics, often referred to as the "golden age."[5]

This compound is a complex of three related compounds: this compound I, II, and III, which differ in the acylation at the C-3 position of the lactone ring.[6] Like other macrolides, its antibiotic activity stems from the inhibition of protein synthesis in susceptible bacteria.[5][7] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[1][7] This mechanism of action confers a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci, as well as certain parasites such as Toxoplasma gondii.[1][3]

Biosynthesis of this compound in Streptomyces ambofaciens

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster within the Streptomyces ambofaciens genome. The process can be broadly divided into the formation of the polyketide lactone ring and its subsequent modification and glycosylation.

Formation of the Platenolide Core

The core of the this compound molecule is a 16-membered polyketide lactone ring called platenolide.[6][8] This macrocycle is synthesized by a type I polyketide synthase (PKS), a large, multi-enzyme complex encoded by the srmG genes within the this compound biosynthetic gene cluster. The PKS assembles the platenolide core from precursor molecules derived from primary metabolism.

Post-PKS Modifications and Glycosylation

Following the formation of the platenolide ring, a series of post-PKS tailoring reactions occur to yield the final this compound compounds. These modifications include oxidation, reduction, and, most critically, the attachment of three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[6][8] These glycosylation steps are essential for the biological activity of this compound.[8] A cascade of specific enzymes, including glycosyltransferases, encoded within the this compound gene cluster, catalyze these reactions in a specific sequence.

The biosynthetic pathway is tightly regulated at the genetic level. Key regulatory genes, such as srmR (srm22) and srm40, have been identified within the gene cluster.[9][10][11] These genes encode transcriptional activators that control the expression of the biosynthetic genes, ensuring that this compound production occurs in a coordinated manner.[9][11]

spiramycin_biosynthesis cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Tailoring Primary Metabolites Primary Metabolites PKS (srmG) PKS (srmG) Primary Metabolites->PKS (srmG) Platenolide Platenolide PKS (srmG)->Platenolide Oxidation/Reduction Oxidation/Reduction Platenolide->Oxidation/Reduction Glycosylation Glycosylation Oxidation/Reduction->Glycosylation This compound This compound Glycosylation->this compound

A simplified workflow of this compound biosynthesis.

Experimental Protocols for Isolation and Purification

The following protocols are based on early methods for macrolide antibiotic isolation and purification, representative of the techniques likely employed in the initial discovery and development of this compound.

Fermentation of Streptomyces ambofaciens

Objective: To cultivate Streptomyces ambofaciens under conditions that promote the production of this compound.

Materials:

  • A pure culture of Streptomyces ambofaciens

  • Inoculum medium (e.g., tryptone-yeast extract broth)

  • Production fermentation medium (composition can vary, but typically includes a carbon source like glucose or starch, a nitrogen source such as soybean meal or peptone, and mineral salts)

  • Shake flasks or a laboratory fermenter

  • Incubator shaker or fermenter with temperature, pH, and aeration control

Protocol:

  • Inoculate a starter culture of S. ambofaciens in the inoculum medium.

  • Incubate the starter culture at 28-30°C with agitation for 48-72 hours to obtain a dense mycelial suspension.

  • Transfer an appropriate volume of the starter culture to the production fermentation medium in a larger shake flask or fermenter. The inoculum volume is typically 5-10% of the production medium volume.

  • Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

  • Monitor the fermentation broth periodically for pH, cell growth, and antibiotic activity (using a bioassay against a susceptible organism like Bacillus subtilis or Micrococcus luteus).

Extraction of this compound from Fermentation Broth

Objective: To separate the this compound from the mycelia and other components of the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a centrifuge)

  • pH meter and solutions for pH adjustment (e.g., NaOH)

  • Organic solvent (e.g., ethyl acetate, chloroform (B151607), or amyl acetate)

  • Separatory funnel

Protocol:

  • At the end of the fermentation, harvest the broth.

  • Separate the mycelia from the liquid broth by filtration or centrifugation. The this compound is primarily found in the filtrate.

  • Adjust the pH of the filtrate to approximately 8.5 with a suitable base (e.g., NaOH). This increases the solubility of the basic this compound molecule in the organic solvent.

  • Transfer the pH-adjusted filtrate to a large separatory funnel.

  • Add an equal volume of the organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Shake the funnel vigorously for several minutes to ensure thorough mixing and extraction of the this compound into the organic phase. Allow the layers to separate.

  • Collect the organic phase, which now contains the crude this compound.

  • Repeat the extraction of the aqueous phase with fresh organic solvent to maximize recovery.

  • Combine the organic extracts.

Purification of this compound

Objective: To purify this compound from the crude extract. Early methods often relied on countercurrent distribution or column chromatography.

Materials:

  • Crude this compound extract in organic solvent

  • Rotary evaporator

  • Countercurrent distribution apparatus or chromatography column

  • Solvent systems for purification (e.g., for countercurrent distribution, a two-phase system like chloroform and an aqueous buffer)

  • Fractions collector

  • Means of detecting this compound in fractions (e.g., bioassay or UV spectrophotometry)

Protocol (based on early chromatographic methods):

  • Concentrate the combined organic extracts containing the crude this compound in vacuo using a rotary evaporator to obtain a viscous oil or solid residue.

  • Prepare a chromatography column packed with a suitable stationary phase (e.g., alumina (B75360) or silica (B1680970) gel).

  • Dissolve the crude this compound residue in a minimal amount of a suitable solvent and load it onto the chromatography column.

  • Elute the column with a gradient of solvents of increasing polarity.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the fractions for the presence of this compound using a bioassay or by measuring UV absorbance around 232 nm.

  • Pool the fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound. Further crystallization from a suitable solvent can be performed to obtain a crystalline product.

isolation_workflow Fermentation_Broth Fermentation Broth Filtration Filtration/Centrifugation Fermentation_Broth->Filtration Mycelia Mycelia (discarded) Filtration->Mycelia Filtrate Aqueous Filtrate Filtration->Filtrate pH_Adjustment pH Adjustment (to ~8.5) Filtrate->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Aqueous_Phase Aqueous Phase (discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Crude this compound) Solvent_Extraction->Organic_Phase Concentration Concentration (in vacuo) Organic_Phase->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Purified_this compound Purified this compound Purification->Purified_this compound

A generalized workflow for the isolation of this compound.

Quantitative Data and Yields

ParameterTypical Value/RangeNotes
Fermentation Titer 0.1 - 2.0 g/LEarly academic and developmental fermentations. Industrial yields are likely much higher.
Extraction Solvent to Broth Ratio 1:1 (v/v)A common ratio for initial laboratory-scale extractions.
pH for Solvent Extraction 8.0 - 9.0To ensure the basic this compound is in its free base form for optimal extraction into an organic solvent.
Extraction Efficiency > 80%For a multi-step solvent extraction process.
Overall Recovery 50 - 70%From fermentation broth to purified product, highly dependent on the specific purification methods used.

Conclusion

The discovery of this compound from Streptomyces ambofaciens represents a significant milestone in the history of antibiotics. The intricate biosynthetic pathway, involving a modular polyketide synthase and a series of precise enzymatic modifications, highlights the sophisticated chemistry of microorganisms. The foundational methods of fermentation, solvent extraction, and chromatography, while refined over the decades, remain the conceptual bedrock for the production of this and other valuable natural products. This guide serves as a testament to the pioneering work of early antibiotic researchers and provides a framework for understanding the core principles behind the production of this compound.

References

The Antibacterial Spectrum of Spiramycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens. Primarily bacteriostatic, it exerts its effect by inhibiting protein synthesis in susceptible microorganisms. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. The information is intended to serve as a technical resource for professionals in microbiological research and drug development.

Introduction

Discovered in 1952, this compound has a long history of use in treating various bacterial infections. As a macrolide, its mechanism of action involves binding to the bacterial ribosome, thereby interfering with protein synthesis[1]. Unlike 14- and 15-membered macrolides, this compound's 16-membered lactone ring confers a distinct microbiological profile, including activity against some strains resistant to other macrolides[2]. Its antibacterial spectrum is characterized by potent activity against Gram-positive cocci, certain Gram-negative species, atypical pathogens, and some protozoa[3]. A notable characteristic of this compound is the "this compound paradox," where its in vivo efficacy is often greater than what would be predicted from its in vitro Minimum Inhibitory Concentration (MIC) values, a phenomenon attributed to its high tissue and intracellular concentrations[1].

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome with a 1:1 stoichiometry[1]. This binding event interferes with the translation process in several ways. Specifically, this compound inhibits the translocation step, where the ribosome moves along the mRNA to the next codon. Furthermore, it stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation[1]. This premature detachment of the growing polypeptide chain effectively halts protein elongation and, consequently, bacterial growth.

Caption: this compound binds to the 50S ribosomal subunit, blocking translocation and promoting the dissociation of peptidyl-tRNA, thereby halting protein synthesis.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, which is characteristic of macrolide antibiotics. It is primarily used against Gram-positive bacteria but also shows efficacy against certain Gram-negative and atypical pathogens[2][3].

  • Gram-Positive Bacteria: this compound is effective against many Gram-positive cocci and rods. This includes various species of Staphylococcus and Streptococcus, such as Streptococcus pyogenes and Streptococcus pneumoniae[2][3]. It is also active against Listeria monocytogenes[2].

  • Gram-Negative Bacteria: Its activity against Gram-negative bacteria is more limited. It is generally not effective against members of the Enterobacteriaceae family and Pseudomonas aeruginosa[2][3]. However, it does show activity against Gram-negative cocci such as Neisseria species[3]. It also has reported efficacy against anaerobic Gram-negative species implicated in oral infections, including Prevotella, Bacteroides, and Porphyromonas species[4].

  • Atypical Bacteria: this compound is notably effective against several atypical pathogens that are common causes of respiratory infections. This includes Mycoplasma pneumoniae, Chlamydia spp., and Legionella spp.[2].

  • Other Organisms: this compound also possesses activity against the protozoan parasite Toxoplasma gondii[3].

Quantitative Susceptibility Data

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize reported MIC values for this compound against various clinical isolates.

Table 1: this compound MIC Data for Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus----[1]
Streptococcus pyogenes40-->100[5]
Streptococcus mutans500.1 - 10--[6]
Peptostreptococcus spp.-0.015 - 4--[4][7]

Note: Data for S. pyogenes indicates high resistance in the specific study population[5]. The activity of this compound can vary significantly by geographic region.

Table 2: this compound MIC Data for Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides gingivalis10≤0.015 - 0.06--[7]
Prevotella intermedia10≤0.015 - 0.03--[7]
Fusobacterium nucleatum100.06 - 0.5--[7]

Table 3: this compound MIC Data for Atypical Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mycoplasma agalactiae24-1.5832.850[8]

Experimental Protocols: Broth Microdilution Method

The determination of MIC values is standardized to ensure reproducibility and comparability of data across different laboratories. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used reference method.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the organism after a defined incubation period.

Detailed Methodology
  • Preparation of Antimicrobial Agent:

    • A stock solution of this compound is prepared at a known concentration.

    • Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for fastidious organisms) to achieve the desired final concentrations.

    • These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Several well-isolated colonies of the test organism are selected from a fresh (18-24 hour) agar (B569324) plate.

    • The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.

    • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, the plate is examined for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

G Experimental Workflow: Broth Microdilution MIC Test cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Prepare serial twofold dilutions of this compound in microtiter plate e1 Inoculate microtiter plate wells with diluted bacterial suspension p1->e1 p2 Select bacterial colonies from fresh agar plate p3 Create bacterial suspension and standardize to 0.5 McFarland turbidity p2->p3 p4 Dilute standardized suspension to final inoculum concentration p3->p4 p4->e1 e2 Include Growth Control (no antibiotic) and Sterility Control (no bacteria) e3 Incubate plate at 35°C for 16-20 hours e2->e3 a1 Visually inspect wells for turbidity (growth) e3->a1 a2 Determine the lowest concentration with no visible growth a1->a2 a3 Record result as the Minimum Inhibitory Concentration (MIC) a2->a3

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Conclusion

This compound remains a relevant macrolide antibiotic with a well-defined spectrum of activity, particularly against Gram-positive and atypical respiratory pathogens. Its unique 16-membered ring structure and favorable pharmacokinetic properties contribute to its clinical efficacy. Understanding its specific activity spectrum, quantified through standardized MIC testing, is crucial for its appropriate application in clinical settings and for guiding future research in antimicrobial drug development. The data and protocols presented in this guide serve as a foundational resource for the scientific community engaged in these efforts.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramycin I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a macrolide antibiotic complex produced by Streptomyces ambofaciens, consisting of three major components: this compound I, II, and III.[1] These 16-membered macrolides are distinguished by the acyl substituent at the C-3 position of the lactone ring.[2] This guide provides a comprehensive technical overview of the chemical structures, physicochemical properties, and pharmacokinetic profiles of this compound I, II, and III. Detailed experimental methodologies for their isolation, separation, and quantification are presented, alongside visualizations of their mechanism of action and analytical workflows to support further research and development.

Chemical Structure

This compound I, II, and III share a common 16-membered lactone ring structure, known as forocidin, to which three amino sugars are attached: mycaminose, forosamine, and mycarose (B1676882). The differentiation between the three congeners arises from the esterification at the C-3 hydroxyl group of the mycarose moiety.[2]

  • This compound I: The C-3 hydroxyl group is unmodified (R = -H).[2]

  • This compound II: The C-3 hydroxyl group is acetylated (R = -COCH₃).[2]

  • This compound III: The C-3 hydroxyl group is propionylated (R = -COCH₂CH₃).[2]

The structural relationship between this compound I, II, and III is illustrated in the diagram below.

G Spiramycin_I This compound I (R = -H) Spiramycin_II This compound II (R = -COCH₃) Spiramycin_III This compound III (R = -COCH₂CH₃) Core Forocidin Core (Lactone Ring + Sugars) Core->Spiramycin_I R = H Core->Spiramycin_II R = Acetyl Core->Spiramycin_III R = Propionyl

Structural Relationship of this compound Congeners

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound I, II, and III.

PropertyThis compound IThis compound IIThis compound III
Molecular Formula C₄₃H₇₄N₂O₁₄[3]C₄₅H₇₆N₂O₁₅C₄₆H₇₈N₂O₁₅[2]
Molecular Weight ( g/mol ) 843.07[2]885.11[2]899.14[2]
Melting Point (°C) 134-137130-133128-131
Optical Rotation [α]D -96°-86°-83°
pKa 7.9 (estimated for the mixture)[4]Not individually reportedNot individually reported
logP (XLogP3) 2.1[3]2.73.2
Solubility Slightly soluble in water; freely soluble in acetone, ethanol, and methanol.[2]Slightly soluble in water; freely soluble in acetone, ethanol, and methanol.Slightly soluble in water; freely soluble in acetone, ethanol, and methanol.
UV max (nm) 231 (in ethanol)[2]231 (in ethanol)231 (in ethanol)

Pharmacokinetic Properties

Most pharmacokinetic studies have been conducted on the this compound mixture, as it is administered clinically. The oral bioavailability of the this compound complex is generally reported to be in the range of 30-40%.[3][5] The individual pharmacokinetic parameters for each component are not extensively documented in comparative studies.

PropertyThis compound (Mixture)
Oral Bioavailability 30-40%[3][5]
Plasma Half-life (t½) Approximately 5-8 hours.[3][6]
Time to Peak Plasma Concentration (Tmax) 1.5-3 hours[3]
Volume of Distribution (Vd) >300 L[5]
Protein Binding Low (approximately 10%)[7]
Metabolism Metabolized in the liver to active metabolites.[7]
Excretion Primarily via the biliary route, with 4-20% excreted in the urine.[5]

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8] This binding interferes with the translocation step of peptide chain elongation, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[8]

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Premature_Dissociation Premature Dissociation of Peptidyl-tRNA 50S_subunit->Premature_Dissociation Induces mRNA mRNA mRNA->30S_subunit binds Peptidyl_tRNA Peptidyl-tRNA P_site P-site Peptidyl_tRNA->P_site A_site A-site E_site E-site This compound This compound This compound->50S_subunit Binds to Protein_Synthesis_Blocked Protein Synthesis Blocked Premature_Dissociation->Protein_Synthesis_Blocked

Mechanism of Action of this compound

Experimental Protocols

Isolation and Separation of this compound I, II, and III

A common method for the separation of this compound components is high-speed counter-current chromatography (HSCCC).[9]

Principle: HSCCC is a liquid-liquid partition chromatography technique that utilizes a centrifugal force field to retain the stationary phase while the mobile phase is pumped through. The separation is based on the differential partitioning of the analytes between the two immiscible liquid phases.[9]

Methodology:

  • Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (3:6:5:5 v/v/v/v).[9] The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Preparation: The multilayer coil of the HSCCC instrument is first filled with the stationary phase.

  • Sample Introduction: A solution of the crude this compound mixture is injected into the instrument.

  • Elution: The mobile phase is pumped through the coil at a specific flow rate, while the apparatus is rotated at a high speed.

  • Fraction Collection: The eluate is collected in fractions using a fraction collector.

  • Analysis: The collected fractions are then analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the separated this compound I, II, and III.[9]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of this compound components in various matrices, including pharmaceutical formulations and biological samples.[10][11]

Principle: The method utilizes a reversed-phase HPLC system to separate the this compound components based on their hydrophobicity. Quantification is achieved by comparing the peak area of each component to a calibration curve generated from reference standards.[10]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and a data acquisition system.[10]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M potassium phosphate (B84403) buffer, pH 6.5) in a ratio of approximately 33:67 (v/v).[10] The exact ratio may be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Injection Volume: 20 µL.[10]

    • UV Detection: Wavelength set at 232 nm.[10]

  • Preparation of Solutions:

    • Standard Solutions: Accurately weighed reference standards of this compound I, II, and III are dissolved in the mobile phase to prepare stock solutions. A series of working standard solutions of known concentrations are prepared by diluting the stock solutions.

    • Sample Preparation: The sample containing this compound is dissolved in the mobile phase. For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction may be required.

  • Analysis:

    • The standard solutions are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration for each component.

    • The sample solution is then injected, and the peak areas of this compound I, II, and III are measured.

    • The concentrations of the individual components in the sample are determined from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation (Dissolution/Extraction) Injection Injection (20 µL) Sample->Injection Standard Standard Preparation (Serial Dilutions) Standard->Injection Calibration Calibration Curve Separation C18 Column Separation Injection->Separation Detection UV Detection (232 nm) Separation->Detection Chromatogram Chromatogram (Peak Area) Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Experimental Workflow for HPLC Analysis of this compound

Conclusion

This compound I, II, and III are closely related macrolide antibiotics with distinct physicochemical properties stemming from their minor structural differences. While the this compound complex has been extensively studied, further research into the individual pharmacokinetic and pharmacodynamic profiles of each component is warranted to fully elucidate their respective contributions to the overall therapeutic effect. The detailed methodologies provided in this guide for the isolation, separation, and quantification of these compounds offer a robust framework for such investigations, paving the way for potential optimization of this compound-based therapies.

References

Spiramycin: A Deep Dive into its Bacteriostatic and Bactericidal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has long been a subject of scientific interest due to its unique pharmacokinetic profile and its complex interaction with bacterial pathogens. While broadly classified as a bacteriostatic agent, its capacity to exert bactericidal effects under specific conditions presents a nuanced picture of its antimicrobial activity. This technical guide provides a comprehensive exploration of this compound's bacteriostatic versus bactericidal actions, detailing its mechanism of action, summarizing quantitative susceptibility data, and outlining the experimental protocols used to define its antimicrobial properties.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[1][2][3] This binding event occurs in the nascent peptide exit tunnel, near the peptidyl transferase center. The primary mechanism of action is the inhibition of the translocation step of protein synthesis.[1][2][3] this compound's presence in the ribosomal tunnel stimulates the premature dissociation of peptidyl-tRNA from the ribosome during translocation.[1][2][4][5] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis. This inhibition of protein synthesis is the basis for its predominantly bacteriostatic activity, as it prevents the bacteria from growing and replicating.[1][3]

While primarily bacteriostatic, this compound can exhibit bactericidal activity at high concentrations against certain susceptible bacterial strains.[1][3] The transition from bacteriostatic to bactericidal action is concentration-dependent.

Quantitative Data: In Vitro Susceptibility of Various Pathogens

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following tables summarize the MIC and MBC values for this compound against a range of clinically relevant microorganisms.

OrganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusClinical Isolates1.6 - 3.212.8 - 25.6--INVALID-LINK--
Streptococcus pyogenesClinical Isolates0.12 - 0.50.25 - 1--INVALID-LINK--
Streptococcus pneumoniaeClinical Isolates0.25 - 10.5 - 2--INVALID-LINK--

Table 1: this compound MIC and MBC Values for Gram-Positive Bacteria

OrganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Mycoplasma pneumoniaeClinical Isolates0.06 - 0.25>32[6]
Mycoplasma hominisClinical Isolates0.5 - 2Not Reported[6]
Chlamydia trachomatisClinical Isolates0.25 - 11 - 4[In vitro activity of minocycline, doxycycline, erythromycin, roxithromycin, this compound, pefloxacin, and ofloxacin (B1677185) against ten C. trachomatis strains]

Table 2: this compound MIC and MBC Values for Atypical Bacteria

OrganismStrain(s)IC50 (µg/mL)ActivityReference(s)
Toxoplasma gondiiRH strain2.18Inhibitory[7]

Table 3: In Vitro Activity of this compound against Toxoplasma gondii

Experimental Protocols

The determination of this compound's bacteriostatic and bactericidal activity relies on standardized and meticulously executed laboratory procedures. The following sections provide detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., saline or MHB)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate. The typical concentration range for this compound testing is 0.06 to 64 µg/mL.

    • Leave a column of wells with only MHB to serve as a positive control (growth control) and a column with uninoculated MHB as a negative control (sterility control).

  • Inoculum Preparation:

    • From a fresh culture of the test organism, prepare a suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration of the antibiotic that is lethal to the bacteria.

Materials:

  • MIC plate from the completed MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic view of the antimicrobial activity over time.

Materials:

  • Flasks or tubes containing appropriate broth medium

  • This compound stock solution

  • Standardized bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

  • Timer

Procedure:

  • Preparation:

    • Prepare flasks with broth medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without any antibiotic.

  • Inoculation:

    • Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth or a <3-log10 reduction in the bacterial count.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Spiramycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit Premature_Dissociation Premature Dissociation of Peptidyl-tRNA Exit_Tunnel->Premature_Dissociation Induces This compound This compound This compound->Exit_Tunnel Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Peptidyl_Transferase_Center Translocates through Peptidyl_tRNA->Premature_Dissociation Protein_Elongation Protein Elongation Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Elongation->Bacterial_Growth_Inhibition Leads to Premature_Dissociation->Protein_Elongation Halts

Caption: this compound's mechanism of action targeting the bacterial ribosome.

MIC_Workflow Start Start: Prepare Materials Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35±2°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

MBC_Workflow Start_MIC Start: Completed MIC Assay Select_Wells Select Wells with No Visible Growth (at and above MIC) Start_MIC->Select_Wells Aliquot Take Aliquot from Selected Wells Select_Wells->Aliquot Plate Spread Aliquot on Agar Plates Aliquot->Plate Incubate Incubate at 35±2°C for 18-24h Plate->Incubate Count_Colonies Count Colonies (CFU) Incubate->Count_Colonies Determine_MBC Determine MBC: Lowest concentration with ≥99.9% killing Count_Colonies->Determine_MBC End End: MBC Value Obtained Determine_MBC->End

Caption: Experimental workflow for MBC determination.

Time_Kill_Workflow Start Start: Prepare Materials Prepare_Flasks Prepare Flasks with Broth and Varying this compound Concentrations Start->Prepare_Flasks Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Flasks Prepare_Flasks->Inoculate Prepare_Inoculum->Inoculate Incubate_Shake Incubate with Shaking Inoculate->Incubate_Shake Sampling Take Aliquots at Specific Time Points Incubate_Shake->Sampling Serial_Dilute Perform Serial Dilutions Sampling->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End: Time-Kill Curve Generated Plot_Data->End

Caption: Experimental workflow for a time-kill curve assay.

Conclusion

This compound's antimicrobial activity is a classic example of a concentration-dependent effect, primarily exhibiting bacteriostatic properties by inhibiting bacterial protein synthesis. However, the potential for bactericidal action at higher concentrations against susceptible organisms highlights the importance of understanding its complete antimicrobial profile. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important macrolide antibiotic. The provided visualizations offer a clear and concise representation of the complex molecular interactions and experimental procedures involved in characterizing this compound's dual nature.

References

Spiramycin's Antiparasitic Reach: A Technical Exploration Beyond Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – While widely recognized for its role in managing toxoplasmosis, the macrolide antibiotic spiramycin (B21755) exhibits a broader spectrum of antiparasitic activity that warrants deeper investigation. This technical guide delves into the existing research on this compound's efficacy against various parasites other than Toxoplasma gondii, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a clearer understanding of this compound's potential in antiparasitic therapy.

Mechanism of Action: A Common Thread

This compound, a 16-membered ring macrolide, primarily exerts its antimicrobial effects by inhibiting protein synthesis.[1][2][3][4] The established mechanism in bacteria involves the binding of this compound to the 50S subunit of the ribosome, thereby interfering with the translocation step of peptide elongation and ultimately leading to the cessation of protein production.[1][2][3][4] This mode of action is believed to extend to susceptible eukaryotic parasites. For apicomplexan parasites, which possess a bacterium-like organelle known as the apicoplast, it is suggested that this compound and other macrolides may specifically target the apicoplast's translational machinery.

Activity Against Cryptosporidium

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, has been a significant area of investigation for this compound treatment, particularly in immunocompromised patients. However, clinical trials have yielded inconsistent results. Some studies in AIDS patients with cryptosporidial diarrhea reported symptomatic improvement and, in some cases, parasitological cure with oral this compound administration. Conversely, other controlled trials, including a double-blind, randomized trial in infants, found this compound to be no more effective than a placebo in treating cryptosporidial diarrhea.[5] These conflicting findings highlight the need for further research to clarify the therapeutic role of this compound in cryptosporidiosis.

Investigating Efficacy Against Other Apicomplexans

Neospora caninum

Neospora caninum, a leading cause of abortion in cattle, is a close relative of Toxoplasma gondii. While this compound's efficacy against T. gondii is well-documented, its activity against N. caninum is less clear. A study examining the in vitro activity of 43 chemotherapeutic agents against N. caninum tachyzoites found that the macrolide antibiotics azithromycin, clarithromycin, and erythromycin (B1671065) demonstrated significant inhibitory effects at a concentration of 0.1 µg/mL.[6][7] Although this compound was not explicitly named among the tested macrolides in the abstract, the positive results for other members of its class suggest a potential for activity that warrants direct investigation.

Sarcocystis
Babesia

Babesia species are tick-borne parasites that infect red blood cells, causing babesiosis. While in vitro culture and drug sensitivity testing protocols for Babesia bovis and Babesia divergens have been established, specific data on the susceptibility of these parasites to this compound are lacking.[8][9] The development of effective treatments for babesiosis remains an area of active research, and the evaluation of existing antibiotics like this compound could be a valuable avenue to explore.

Activity Against Kinetoplastids: Leishmania

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a significant global health problem. The potential of this compound as an antileishmanial agent has been explored to a limited extent. An in vivo study in dogs naturally infected with Leishmania infantum evaluated a combination therapy of metronidazole (B1676534) and this compound. While the treatment led to clinical improvement in the majority of the dogs, it did not achieve a parasitological cure.[10] Further in vitro studies are required to determine the direct activity of this compound against Leishmania amastigotes within macrophages and to elucidate its potential as a monotherapy or in combination with other antileishmanial drugs.

Antiplasmodial Potential

Data Summary

ParasiteStudy TypeKey FindingsCitations
Cryptosporidium parvum Clinical Trials (Human)Inconsistent results; some studies show symptomatic improvement, while others show no significant effect compared to placebo.
Neospora caninum In VitroOther macrolides (azithromycin, clarithromycin, erythromycin) showed >90% reduction in tachyzoites at 0.1 µg/mL. This compound's direct activity is not specified.[6][7]
Sarcocystis spp. Case Report (implied)Acetylthis compound was reported to not have an adequate response.
Babesia spp. In Vitro ProtocolsStandardized methods for drug sensitivity testing are available, but no specific data for this compound was found.[8][9]
Leishmania infantum In Vivo (Canine)Combination with metronidazole resulted in clinical improvement but not parasitological cure.
Plasmodium falciparum In Vitro/In Vivo ProtocolsStandard screening protocols exist, but specific efficacy data for this compound is lacking.

Experimental Methodologies

In Vitro Susceptibility Assay for Neospora caninum

A representative in vitro assay to determine the efficacy of antimicrobial agents against N. caninum tachyzoites involves the following steps:

  • Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in 24-well plates.[11]

  • Parasite Infection: Confluent HFF monolayers are infected with N. caninum tachyzoites (e.g., 5 x 104 tachyzoites per well) and incubated for 2 hours to allow for parasite invasion.[11]

  • Drug Treatment: Following invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: The treated, infected cultures are incubated for a defined period (e.g., 2 to 5 days).[6][7]

  • Assessment of Parasite Proliferation: The inhibition of parasite multiplication is quantified using methods such as a monoclonal antibody-based enzyme immunoassay or by monitoring parasite DNA levels using real-time PCR.[6][7][11]

In Vivo Efficacy Model for Plasmodium berghei (Murine Malaria)

A standard 4-day suppressive test is commonly used to evaluate the in vivo efficacy of potential antimalarial compounds:

  • Animal Model: Mice (e.g., BALB/c) are used as the host for the rodent malaria parasite Plasmodium berghei.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or subcutaneously to the mice for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.

Visualizing the Science

This compound's Mechanism of Action

Spiramycin_Mechanism_of_Action Fig. 1: this compound's Inhibition of Parasite Protein Synthesis This compound This compound Ribosome Parasite Ribosome (50S Subunit) This compound->Ribosome Binds to Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Synthesizes Ribosome->Inhibition Inhibits translocation mRNA mRNA tRNA tRNA tRNA->Ribosome Inhibition->Polypeptide

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

General Workflow for In Vitro Antiparasitic Drug Screening

In_Vitro_Drug_Screening_Workflow Fig. 2: General Workflow for In Vitro Antiparasitic Drug Screening cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Host_Cells Culture Host Cells (e.g., Fibroblasts, Macrophages) Infection Infect Host Cells with Parasites Host_Cells->Infection Parasites Propagate Parasites Parasites->Infection Drug_Addition Add Serial Dilutions of this compound Infection->Drug_Addition Incubation Incubate for a Defined Period Drug_Addition->Incubation Quantification Quantify Parasite Proliferation (e.g., PCR, Immunoassay) Incubation->Quantification IC50_Determination Determine IC50 Value Quantification->IC50_Determination

Caption: A streamlined process for evaluating antiparasitic drug efficacy in vitro.

Future Directions

The existing body of research suggests that this compound's antiparasitic activity may extend to a range of protozoan parasites beyond Toxoplasma gondii. However, the current data is sparse and, in the case of Cryptosporidium, conflicting. To fully understand the therapeutic potential of this compound, further rigorous investigation is required. This includes:

  • Systematic in vitro susceptibility testing of this compound against a panel of clinically relevant parasites, including Neospora caninum, Babesia species, Leishmania species, and Plasmodium falciparum, to determine their respective IC50 values.

  • In vivo efficacy studies in established animal models for these parasitic diseases to assess the therapeutic potential of this compound in a physiological context.

  • Mechanism of action studies to confirm the specific molecular targets of this compound in these eukaryotic parasites, including its interaction with the parasite ribosome and its effect on apicoplast function.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for different parasitic infections.

By addressing these research gaps, the scientific community can better define the role of this compound in the broader landscape of antiparasitic drug discovery and development.

References

Unveiling the Preclinical Profile of Spiramycin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has a long-standing history in therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, consolidating key data from various animal models. The information presented herein is intended to support further research and development efforts for this versatile antimicrobial agent.

Pharmacodynamics: Mechanism of Action and Antimicrobial Spectrum

This compound exerts its primarily bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[3][4] The core mechanism involves the binding of this compound to the 50S subunit of the bacterial ribosome, which ultimately disrupts the translocation step of protein synthesis.[4][5][6] At higher concentrations, particularly against highly sensitive strains, this compound can exhibit bactericidal activity.[2][4]

The antimicrobial spectrum of this compound is broad, encompassing a range of Gram-positive cocci and rods, Gram-negative cocci, as well as atypical pathogens.[2][7] Notably, it demonstrates activity against:

  • Gram-positive bacteria: Including Staphylococcus and Streptococcus species.[8]

  • Atypical bacteria: Such as Mycoplasma, Chlamydia, and Legionella species.[8]

  • Protozoa: It is particularly effective against Toxoplasma gondii and has shown activity against Cryptosporidium species.[2][7][9]

An interesting characteristic of this compound is the "this compound paradox," where its in vivo efficacy often surpasses what would be predicted from its in vitro minimum inhibitory concentrations (MICs).[8] This is attributed to its high tissue and intracellular concentrations and a prolonged post-antibiotic effect.[8][10]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound Mechanism of Action This compound This compound Ribosome_50S Bacterial 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis (Translocation) Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth (Bacteriostatic/Bactericidal) Protein_Synthesis->Bacterial_Growth Prevents Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Model Healthy Chickens Dosing This compound Administration (IV and Oral Groups) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis HPLC Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Results Determination of PK Parameters (AUC, Cmax, Tmax, etc.) PK_Analysis->Results

References

Spiramycin's Activity Against Gram-positive and Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of spiramycin (B21755), a macrolide antibiotic, against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents the translocation step of peptide chain elongation.[1][2][3] While generally considered to have a spectrum of activity primarily directed against Gram-positive organisms, this compound also exhibits activity against certain Gram-negative cocci and other specific pathogens.[4] This guide delves into the quantitative aspects of its antibacterial efficacy.

In Vitro Antibacterial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a variety of Gram-positive and Gram-negative bacteria. The data, presented as MIC range, MIC₅₀, and MIC₉₀, has been compiled from various studies to provide a comparative overview of this compound's potency.

Activity Against Gram-positive Bacteria

This compound generally demonstrates good to moderate activity against many Gram-positive species, including staphylococci and streptococci.

Gram-positive SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.12 - >1280.54.0
Staphylococcus epidermidis (erythromycin-resistant)1 - >128>128>128
Streptococcus pyogenes (Group A)0.004 - 0.0320.0160.023
Streptococcus agalactiae (Group B)8 - >641.5832.850
Viridans Group Streptococci8 - >64--
Enterococcus faecalis-0.51024
Corynebacterium spp.≤0.015 - 80.1252
Listeria monocytogenes0.05 - 0.20--

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Activity Against Gram-negative Bacteria

This compound's activity against Gram-negative bacteria is more limited and species-dependent. It is generally not effective against Enterobacteriaceae but shows some activity against certain fastidious Gram-negative organisms.

Gram-negative SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Moraxella catarrhalis-1.2 (inhibits all strains)-
Neisseria gonorrhoeae-2.4 (inhibits all strains)-
Neisseria meningitidis-19 (inhibits all strains)-
Haemophilus influenzae-38 (inhibits all strains)-
Legionella pneumophila---
Campylobacter spp.---

Note: Data for some Gram-negative species is limited and may be presented as the concentration required to inhibit all tested strains rather than standard MIC50/90 values.

Activity Against Anaerobic Bacteria
Anaerobic SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Peptostreptococcus anaerobius---
Clostridium perfringens---
Bacteroides fragilis group---

Note: Comprehensive quantitative data for anaerobes is limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., sterile water or saline)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Dissolve the this compound powder in a suitable solvent and then dilute with the appropriate broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the wells of the microtiter plate using the broth medium. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA) or other appropriate agar

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates: Melt the MHA and cool to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, resulting in a final inoculum of approximately 10⁴ CFU per spot.

  • Controls: Include a growth control plate containing no antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an inverted position.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, or that allows for the growth of no more than one or two colonies.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Spiramycin_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Inhibition Inhibition 50S_Subunit->Inhibition Blocks Translocation 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts Elongation Broth_Microdilution_Workflow Start Start Prep_Antibiotic Prepare this compound Stock Solution Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Antibiotic->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20 hours, 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Agar_Dilution_Workflow Start Start Prep_Antibiotic Prepare this compound Stock Solution Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Prep_Agar Prepare Agar Plates with Serial Dilutions of this compound Prep_Antibiotic->Prep_Agar Inoculate Inoculate Agar Plates with Bacterial Suspension Prep_Agar->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20 hours, 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Early Research on Spiramycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has been a subject of scientific interest since its discovery in the mid-20th century. This technical guide delves into the foundational research on this compound and its early derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details early experimental methodologies, and visualizes fundamental concepts to offer a thorough understanding of the initial scientific landscape surrounding this important antibiotic.

This compound was first isolated in 1954 by Pinnert-Sindico from a strain of Streptomyces ambofaciens.[1] Early research quickly established its efficacy against a range of Gram-positive bacteria.[2] A notable characteristic that emerged from these initial studies was the "this compound paradox": the observation that this compound demonstrated significantly greater efficacy in vivo than what would be predicted from its in vitro activity.[3][4] This discrepancy has been attributed to its high tissue and intracellular concentrations and the slow recovery of bacteria after exposure to the antibiotic.[3]

This guide will explore the early methodologies used to characterize this compound's antimicrobial properties, the initial efforts to synthesize its derivatives, and the preclinical data that laid the groundwork for its clinical use.

Data Presentation

The following tables summarize the quantitative data from early research on this compound and its derivatives, focusing on its in vitro activity against various bacterial strains and the comparative toxicity of its components.

Table 1: Early In Vitro Activity of this compound (Minimum Inhibitory Concentrations - MICs)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5 - 2.0[3]
Streptococcus pyogenes0.1 - 0.5[3]
Streptococcus pneumoniae0.25 - 1.0[3]
Neisseria spp.Varies[3]
Legionella spp.Varies[3]
Mycoplasma spp.Varies[3]
Chlamydia spp.Varies[3]
Toxoplasma gondiiVaries[3]

Table 2: Comparative Efficacy of this compound and its Derivatives in a Murine Sepsis Model

CompoundRoute of Administration50% Effective Dose (ED50) in mg/kgReference
This compoundSubcutaneous5-15 times more active than erythromycin (B1671065)[1]
This compoundOral1.5-6 times more active than erythromycin[1]

Experimental Protocols

This section details the methodologies employed in the early research of this compound, providing insight into the foundational experimental designs.

Isolation of this compound from Streptomyces ambofaciens

The initial isolation of this compound involved standard microbiological and extraction techniques of the time.

  • Fermentation: Streptomyces ambofaciens was cultured in a suitable liquid medium under aerobic conditions. The composition of the fermentation broth was optimized to enhance the production of the antibiotic.

  • Extraction: The active metabolite was extracted from the fermentation broth using organic solvents, such as ethyl acetate, at a neutral pH.

  • Purification: The crude extract was then purified using techniques like thin-layer chromatography (TLC) and column chromatography to isolate the this compound complex.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Early determinations of this compound's in vitro activity were primarily conducted using agar (B569324) dilution or broth dilution methods.

  • Agar Dilution Method:

    • A series of agar plates containing graded concentrations of this compound were prepared.

    • The bacterial strains to be tested were cultured overnight and then diluted to a standardized inoculum.

    • A small volume of the bacterial suspension was inoculated onto the surface of each agar plate.

    • The plates were incubated under appropriate conditions for the specific bacterium.

    • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

  • Antagonism Studies: The antagonistic effect of erythromycin on this compound activity against Staphylococcus aureus strains was demonstrated using a disc diffusion method.[1] An erythromycin disc placed in proximity to a this compound disc on an agar plate seeded with the bacteria would show a zone of inhibition characteristic of antagonism.[1]

In Vivo Efficacy Studies in Murine Models

Mouse models of bacterial infection were crucial in demonstrating the in vivo potency of this compound and uncovering the "this compound paradox".

  • Sepsis Model:

    • Mice were intraperitoneally infected with a lethal dose of a virulent bacterial strain, such as Streptococcus pneumoniae.

    • This compound was administered to different groups of mice via subcutaneous or oral routes at various doses.

    • The efficacy of the treatment was evaluated by observing the survival rate of the mice over a set period.

    • The 50% effective dose (ED50), the dose required to protect 50% of the animals from death, was calculated.

  • Pulmonary Infection Model:

    • A localized lung infection was established in mice.

    • This compound was administered, and its efficacy was compared to other antibiotics like erythromycin.

    • The therapeutic effect was assessed by parameters such as bacterial load in the lungs and survival rates.[1]

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step, thereby halting the elongation of the polypeptide chain.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Translocation 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an early experimental mouse model of infection.

Start Start Infection Induce Infection in Mice (e.g., S. pneumoniae) Start->Infection Grouping Divide into Treatment & Control Groups Infection->Grouping Treatment Administer this compound (Varying Doses & Routes) Grouping->Treatment Control Administer Placebo Grouping->Control Observation Observe for a Defined Period Treatment->Observation Control->Observation Endpoint Record Survival Data Observation->Endpoint Analysis Calculate ED50 Endpoint->Analysis End End Analysis->End

Caption: Workflow for early in vivo efficacy studies of this compound.

Conclusion

The early research on this compound laid a robust foundation for its eventual clinical application. The initial in vitro and in vivo studies, despite the paradox they revealed, highlighted the potent antibacterial properties of this macrolide. The methodologies developed during this period were instrumental in characterizing its activity and guiding the synthesis of its first derivatives. This technical guide provides a window into this seminal research, offering valuable context for contemporary scientists and researchers engaged in the ongoing development of novel antimicrobial agents. The foundational knowledge of this compound's unique pharmacokinetic and pharmacodynamic properties continues to be relevant in the fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic used primarily in veterinary medicine to treat infections caused by Gram-positive bacteria, Mycoplasma, and some Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for effective clinical use, monitoring for the emergence of resistance, and in the research and development of new antimicrobial agents. These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary applications.

Data Presentation

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively. This data is essential for understanding the overall efficacy of an antibiotic against a population of bacteria.

Bacterial SpeciesNumber of IsolatesGeographic RegionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mycoplasma agalactiae24Sicily1.5832.850[1]
Mycoplasma bovis120France16>64
Mycoplasma synoviae154Italy≤0.51
Pasteurella multocida (Bovine)100USA24
Mannheimia haemolytica100USA48
Histophilus somni50Canada24
Staphylococcus aureus (Bovine Mastitis)75Various14
Streptococcus uberis (Bovine Mastitis)80Various0.52
Clostridium perfringens (Poultry)60Brazil416

Experimental Protocols

Accurate and reproducible susceptibility testing requires adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and disk diffusion testing for this compound.

Important Note on Interpretive Criteria and Quality Control Ranges

The interpretive criteria (breakpoints) for categorizing an isolate as susceptible, intermediate, or resistant to this compound, as well as the acceptable quality control (QC) ranges, are not publicly available and must be obtained from the current version of the CLSI VET01S supplement , "Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals."[2] Laboratories must refer to the latest CLSI VET01S document for this critical information.

Quality Control (QC)

Prior to or concurrent with testing clinical isolates, the performance of the susceptibility test must be monitored by testing the appropriate ATCC® quality control strains.[3] While specific QC ranges for this compound are found in CLSI VET01S, the following are commonly used QC strains for Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus ATCC® 25923™ (for disk diffusion)

  • Staphylococcus aureus ATCC® 29213™ (for MIC determination)

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

1. Preparation of this compound Stock Solution: a. Obtain this compound powder of known potency. b. Prepare a stock solution at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol, followed by dilution in sterile deionized water). The specific solvent should be based on the manufacturer's instructions. c. Sterilize the stock solution by membrane filtration (0.22 µm filter).

2. Preparation of Microdilution Plates: a. Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplemented media should be used as specified by CLSI. b. The final volume in each well should be 100 µL, with this compound concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. c. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum suspension. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Compare the MIC value to the breakpoints provided in the current CLSI VET01S document to determine the interpretive category (Susceptible, Intermediate, or Resistant).

Agar Dilution Method

This method also determines the MIC of this compound but on a solid medium.

1. Preparation of this compound-Containing Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution. b. For each concentration, add the appropriate volume of the this compound solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. c. Pour the agar into sterile Petri dishes and allow them to solidify. d. Include a control plate with no this compound.

2. Inoculum Preparation: a. Prepare the inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

3. Inoculation and Incubation: a. Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the growth of a single colony. b. Refer to the current CLSI VET01S document for interpretive breakpoints.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to assess the susceptibility of a bacterial isolate to this compound.

1. Media Preparation: a. Use Mueller-Hinton Agar (MHA) at a depth of 4 mm in 150 mm Petri dishes. b. The agar surface should be moist but not wet.

2. Inoculum Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

3. Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

4. Application of this compound Disks: a. Aseptically apply a 100 µg this compound disk to the surface of the inoculated agar plate.[4][5] b. Gently press the disk down to ensure complete contact with the agar. c. If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

5. Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

6. Interpretation of Results: a. Measure the diameter of the zone of complete growth inhibition in millimeters. b. Compare the zone diameter to the interpretive criteria in the current CLSI VET01S document to classify the isolate as Susceptible, Intermediate, or Resistant.[5]

Visualizations

The following diagrams illustrate the workflows for the described susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Plate_Prep Perform Serial Dilutions in 96-Well Plate Stock_Solution->Plate_Prep Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension Inoculation Inoculate Plate with Standardized Inoculum Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC Interpret Interpret Results using CLSI VET01S Breakpoints Read_MIC->Interpret

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension Inoculate_Plate Inoculate Agar Plate for Confluent Growth Inoculum_Prep->Inoculate_Plate Plate_Prep Prepare Mueller-Hinton Agar Plate Plate_Prep->Inoculate_Plate Apply_Disk Apply 100 µg This compound Disk Inoculate_Plate->Apply_Disk Incubate_Plate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate_Plate Measure_Zone Measure Zone of Inhibition (mm) Incubate_Plate->Measure_Zone Interpret_Zone Interpret using CLSI VET01S Breakpoints Measure_Zone->Interpret_Zone

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for Spiramycin Dosage in Murine Toxoplasmosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spiramycin in treating murine models of toxoplasmosis, a critical tool in the development of new therapeutic strategies against Toxoplasma gondii. The following sections detail recommended dosage calculations, experimental protocols, and the underlying mechanisms of action.

Introduction

This compound is a macrolide antibiotic with known anti-toxoplasmic activity. It is a valuable agent in experimental models of toxoplasmosis to evaluate efficacy, understand disease pathogenesis, and test combination therapies. Murine models, particularly those using Swiss albino or BALB/c mice infected with the ME49 or RH strains of T. gondii, are the standard for these investigations. Efficacy is primarily assessed by the reduction in parasite burden, most commonly quantified by the number of cysts in the brain, and by monitoring survival rates.

Quantitative Data Summary

The following tables summarize the dosages of this compound and their observed effects in murine toxoplasmosis models as reported in the scientific literature.

Table 1: this compound Dosage Regimens for Murine Toxoplasmosis

Mouse StrainT. gondii StrainDosage (mg/kg/day)Route of AdministrationTreatment DurationKey Findings
Swiss albinoME49100Oral7 daysSignificant reduction in brain cyst count.[1]
Swiss albinoRH100 and 200OralNot specifiedHad a good effect on the infection.[2]
Not specifiedME49100Oral3 weeksSignificantly enhanced protection and markedly reduced brain cyst burdens.[3]
Not specifiedME49200Oral4 weeksSignificantly enhanced protection and markedly reduced brain cyst burdens.[3]
Not specifiedRH100 and 200OralNot specifiedLimited effect, with some dose-dependent prolongation of survival but unable to prevent death.[3]
BALB/cTehran50Oral (in nanoemulsion)14 daysReduced parasite load and number/size of brain cysts.[4]
Swiss albinoNot specified100Oral10 daysUsed as a treatment group in a combination therapy study.[5]
Not specifiedBeverly2-10 mg dailyNot specified5 days/week for 4 weeksEffective in preventing pathological changes in congenital toxoplasmosis models.[6]
BALB/cPRU400OralNot specifiedUsed as a treatment arm in a congenital toxoplasmosis study.

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is typically administered to mice via oral gavage.

Materials:

  • This compound tablets (e.g., 3 M.I.U. tablets)

  • Distilled water or 0.5% carboxymethylcellulose (CMC)

  • Mortar and pestle

  • Appropriate sized oral gavage needles

  • Syringes

Protocol:

  • Crush the this compound tablets into a fine powder using a mortar and pestle.

  • Suspend the powder in a suitable vehicle such as distilled water or a 0.5% solution of carboxymethylcellulose (CMC) to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, a 2 mg dose would be administered in a typical gavage volume of 0.1-0.2 mL).

  • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Administer the suspension to the mice using an appropriately sized oral gavage needle.

Murine Model of Chronic Toxoplasmosis (ME49 Strain)

Materials:

  • 6-8 week old female Swiss albino or BALB/c mice

  • Toxoplasma gondii ME49 strain cysts

  • Phosphate-buffered saline (PBS), sterile

  • Homogenizer

  • Microscope and hemocytometer or counting chamber

Protocol:

  • Infection:

    • Maintain the ME49 strain in a chronically infected mouse colony.

    • Euthanize a chronically infected mouse and aseptically remove the brain.

    • Homogenize the brain in sterile PBS.

    • Count the number of cysts in the brain homogenate using a microscope.

    • Dilute the homogenate in PBS to the desired concentration of cysts (e.g., 10-20 cysts per 0.1-0.2 mL).

    • Infect experimental mice via intraperitoneal injection or oral gavage with the cyst suspension.

  • Treatment:

    • Allow the infection to establish for a period of time, typically 2-6 weeks, to ensure the development of chronic infection characterized by the presence of brain cysts.

    • Initiate this compound treatment as per the desired dosage and duration (see Table 1). Administer the prepared this compound suspension daily via oral gavage.

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the brain.

    • Aseptically remove the brain.

    • Homogenize the brain in a known volume of PBS.

    • Count the total number of cysts in the brain homogenate to determine the parasite burden.

    • Compare the brain cyst counts between the this compound-treated group and an untreated control group.

Signaling Pathways and Mechanism of Action

Inhibition of Parasite Protein Synthesis

This compound's primary mechanism of action against Toxoplasma gondii is the inhibition of protein synthesis. It binds to the 50S subunit of the parasite's ribosome, which interferes with the translocation step of protein synthesis, ultimately leading to a bacteriostatic effect.

This compound This compound Ribosome T. gondii 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Translocation Parasite_Growth Parasite Growth and Replication Protein_Synthesis->Parasite_Growth

Caption: this compound inhibits T. gondii protein synthesis.

Modulation of Host Immune Response

Beyond its direct action on the parasite, this compound also exhibits immunomodulatory effects on the host. It has been shown to suppress the inflammatory response by inhibiting key signaling pathways.

  • NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines. It achieves this by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes.[6][7][8][9][10]

  • MAPK Pathway: this compound can also attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to reduce the phosphorylation of ERK and JNK, further contributing to the downregulation of inflammatory responses.[7][8][9]

cluster_this compound This compound's Anti-inflammatory Action This compound This compound IkBa_degradation IκBα Degradation This compound->IkBa_degradation MAPK_phosphorylation MAPK (ERK, JNK) Phosphorylation This compound->MAPK_phosphorylation NFkB_translocation NF-κB Nuclear Translocation IkBa_degradation->NFkB_translocation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-1β) NFkB_translocation->Inflammatory_Cytokines MAPK_phosphorylation->Inflammatory_Cytokines

Caption: this compound's immunomodulatory effects.

Toxoplasma gondii Manipulation of Host STAT3 Signaling

Toxoplasma gondii has evolved mechanisms to manipulate the host's cellular machinery to its advantage. One such mechanism involves the activation of the STAT3 signaling pathway, which can suppress the host's pro-inflammatory responses, thereby creating a more favorable environment for parasite survival.

cluster_toxoplasma T. gondii's Manipulation of Host Cell T_gondii Toxoplasma gondii (Live Parasite) STAT3_activation Host STAT3 Activation T_gondii->STAT3_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) STAT3_activation->Pro_inflammatory_cytokines Parasite_survival Enhanced Parasite Survival Pro_inflammatory_cytokines->Parasite_survival

Caption: T. gondii manipulates host STAT3 signaling.

Conclusion

This compound remains a crucial tool for the in vivo study of toxoplasmosis. The provided dosage information and protocols offer a foundation for designing robust experiments to evaluate novel anti-toxoplasmic agents and to further elucidate the host-parasite interactions. The dual mechanism of direct parasite inhibition and host immune modulation makes this compound a complex but valuable compound in the field of toxoplasmosis research.

References

Preparation of Spiramycin Stock Solution for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin (B21755) is a macrolide antibiotic produced by Streptomyces ambofaciens. It is effective against Gram-positive bacteria and some Gram-negative bacteria, as well as certain parasites like Toxoplasma gondii[1]. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, which stimulates the dissociation of peptidyl-tRNA from the ribosome[1][2][3][4][5]. In addition to its antimicrobial properties, recent studies have highlighted its anti-inflammatory and anti-adipogenic effects in eukaryotic cells, making it a compound of interest for broader research applications[4][6]. This document provides a detailed protocol for the preparation of this compound stock solutions for use in various cell culture-based assays.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of stock solutions and for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Weight 843.07 g/mol [1]
Appearance White to yellowish crystalline solid[1][7]
Solubility in DMSO 252.5 mg/mL (299.5 mM)[1]
~30 mg/mL[7]
100 mg/mL (118.62 mM)[8]
Solubility in Ethanol 93 mg/mL (110.31 mM)[1]
~25 mg/mL[7]
Solubility in Water < 1 mg/mL (sparingly soluble)[1][7]
Storage of Powder -20°C for up to 3-4 years[1][7]
Storage of Stock Solution -80°C for up to 1 year[1]
-20°C for up to 1 month[8]
-80°C for up to 6 months[8]

Mechanism of Action in Eukaryotic Cells

Recent research has demonstrated that this compound can modulate cellular signaling pathways in eukaryotic cells, leading to anti-inflammatory effects. Specifically, this compound has been shown to suppress the expression of inflammatory mediators by downregulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6].

Spiramycin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (p65) TLR4->NFkB_pathway This compound This compound This compound->MAPK_pathway This compound->NFkB_pathway Inflammatory_Genes Inflammatory Gene Expression MAPK_pathway->Inflammatory_Genes NFkB_pathway->Inflammatory_Genes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) Inflammatory_Genes->Pro_inflammatory_Cytokines

This compound's anti-inflammatory signaling pathway.

Experimental Protocols

Materials

  • This compound powder (purity ≥90%)[7]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Complete cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): gloves, lab coat, safety goggles

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 843.07 g/mol

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = 0.1 mol/L * 0.001 L * 843.07 g/mol = 0.0843 g = 84.3 mg

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh 84.3 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously until the powder is completely dissolved. Sonication in a water bath for a few minutes may be necessary to aid dissolution[1].

  • Sterilization:

    • Sterilize the 100 mM this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can degrade the compound[8].

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1][8].

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Filter Sterile Filter (0.22 µm) Vortex->Filter Aliquot Aliquot into Tubes Filter->Aliquot Store Store at -80°C or -20°C Aliquot->Store End Ready for Use Store->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a composite of three main components: this compound I, II, and III, with this compound I being the most abundant.[1] this compound is used in the treatment of various bacterial infections and acts by inhibiting protein synthesis in the 50s subunit of bacterial ribosomes, which causes the polypeptide chain to dissociate from the ribosome.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical formulations using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is designed to be selective, linear, accurate, and precise, making it suitable for quality control and research purposes.[1]

Principle

This method utilizes a reversed-phase HPLC system to separate this compound from its related compounds and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by measuring the peak area of this compound at a specific UV wavelength and comparing it to a calibration curve generated from a reference standard of known concentration.[1]

Experimental Protocols

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Water X Bridge® C18, 250 x 4.6 mm, 5 µm)[1][2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (B52724) (HPLC grade)[2]

  • Dipotassium (B57713) hydrogen orthophosphate or Potassium dihydrogen orthophosphate (analytical grade)[1][3]

  • Phosphoric acid or Hydrochloric acid (for pH adjustment)[1][3]

  • This compound reference standard

  • Deionized water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 Water X Bridge® (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile : 0.1 M Potassium Phosphate Buffer (pH 6.0) (50:50, v/v)[3]
Flow Rate 0.5 - 1.0 mL/min[1][3]
Column Temperature Ambient or 30°C[1][3]
Injection Volume 20 µL[1]
UV Detection 232 nm[1][3]
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1 M dipotassium hydrogen orthophosphate buffer by dissolving the appropriate amount in HPLC-grade water and adjusting the pH to 6.0 with phosphoric acid.[3] Filter the buffer and acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 4.0–5000.0 µg/mL.[3][4]

Sample Preparation (from Tablets)
  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[5]

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.[1]

  • Transfer the powder to a suitable volumetric flask and add the mobile phase to about 70% of the volume.[1]

  • Sonicate for 10 minutes to ensure complete dissolution of this compound.[3]

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines.[2] A summary of the validation parameters is presented below.

ParameterResult
Linearity Range 4.0 - 5000.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999[2][3]
Accuracy (Recovery) 99.65 ± 1.02%[3]
Limit of Detection (LOD) 1.5 µg/mL (±12.9% RSD)[3]
Limit of Quantification (LOQ) 8.0 µg/mL (±0.13% RSD)[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase & Standard Solutions hplc_system HPLC System Setup (C18 Column, UV Detector) prep_solutions->hplc_system Equilibrate System prep_sample Prepare Tablet Sample (Weigh, Dissolve, Filter) inject_sample Inject Sample (20 µL) prep_sample->inject_sample hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect_peak Peak Detection (232 nm) run_hplc->detect_peak integrate_peak Peak Area Integration detect_peak->integrate_peak quantify Quantification using Calibration Curve integrate_peak->quantify

Caption: Experimental workflow for this compound quantification by HPLC.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Elongation) inhibition Inhibition ribosome_50s->inhibition Blocks Exit Tunnel ribosome_30s 30S Subunit This compound This compound This compound->ribosome_50s Binds to protein_synthesis->inhibition dissociation Dissociation of Peptidyl-tRNA inhibition->dissociation cell_death Bacterial Cell Death dissociation->cell_death

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for the Use of Spiramycin in In Vivo Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity against various pathogens.[1] It has been utilized in both clinical and veterinary medicine for the treatment of infections caused by susceptible bacteria and protozoa.[2][3][4] A notable characteristic of this compound is its excellent tissue penetration and accumulation, which contributes to its efficacy in vivo, sometimes surpassing expectations based on in vitro data alone.[1] These application notes provide detailed protocols and compiled data from various in vivo animal infection models to guide researchers in designing and executing their own studies.

Data Presentation: Efficacy of this compound in Animal Infection Models

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in different animal infection models.

Table 1: Efficacy of this compound in Murine Models of Toxoplasma gondii Infection

Animal ModelT. gondii StrainInfection InoculumThis compound DosageAdministration RouteTreatment DurationKey Efficacy EndpointsReference
Swiss albino miceME-4910 cysts100 mg/kg/dayOral10 daysSignificant reduction in brain cyst number compared to untreated controls.[5]
Swiss albino miceME-49CystsSPM-loaded MNPsOralNot specified88.7% reduction in brain cyst count.[6]
BALB/c miceRH1000 tachyzoites50 mg/kg/day (NE-Spi)Oral gavageDaily from 3h post-infectionIncreased survival time (up to 13 days); Reduced parasite load.[7]
BALB/c miceTehranNot specified50 mg/kg/day (NE-Spi)Oral gavageNot specifiedReduction in number and size of brain tissue cysts.[7]
BALB/c miceRH2 x 10² trophozoites/ml200 mg/kg/dayOral gavage7 daysSignificantly lower number of trophozoites in peritoneal fluid compared to controls.[8]
MiceRH10² tachyzoites100 and 200 mg/kg/dayNot specifiedNot specifiedDose-dependent prolongation of survival, but unable to prevent death.[9]
MiceMe4910 cysts100 mg/kg/dayPeroral3 weeksSignificantly enhanced protection and markedly reduced brain cyst burdens at 6 months post-infection.[9]
MiceMe4910 cysts200 mg/kg/dayPeroral4 weeksSignificantly enhanced protection and markedly reduced brain cyst burdens at 6 months post-infection.[9]
Mice (chronic)Me4910 cysts200 mg/kg/dayPeroral3 weeksSignificantly decreased brain cyst burdens 2 weeks and 6 months post-treatment.[9]

SPM-loaded MNPs: this compound-loaded maltodextrin (B1146171) nanoparticles; NE-Spi: Nanoemulsion of this compound

Table 2: Efficacy of this compound in Other Animal Infection Models

Animal ModelPathogenThis compound DosageAdministration RouteTreatment DurationKey Efficacy EndpointsReference
Rhesus MonkeysToxoplasma gondii20 mg/kg/dayIntravenous~7 weeksParasite not present at birth in placenta, amniotic fluid, or neonatal organs.[10]
MiceChlamydophila psittaci50 mg/kgNot specifiedNot specified100% clinical cure; Less chlamydial antigen in the livers of treated mice.[11]
ChickensMycoplasma synoviae15.6 mg/kgOralNot specifiedEstimated appropriate oral dose based on PK/PD modeling.[12]

Table 3: Pharmacokinetic Parameters of this compound in Various Animal Models

Animal ModelDosageAdministration RouteCmaxTmaxOral Bioavailability (F)Reference
Chickens17 mg/kgIntravenous---[12]
Chickens17 mg/kgOral4.78 µg/mL2 h77.18%[13]
Pigs55 mg/kgOral5.2 µg/mL2 hNot specified[13]
Pigs85 mg/kg (in feed)Oral4 µg/mLNot specifiedNot specified[13]
Calves100,000 IU/kgIntramuscularNot specifiedNot specified-[14]

Experimental Protocols

Protocol 1: Murine Model of Acute Toxoplasmosis

This protocol is a synthesized methodology based on common practices in the cited literature for establishing an acute Toxoplasma gondii infection in mice to evaluate the efficacy of this compound.[8][9]

1. Materials:

  • Animals: 6-8 week old BALB/c mice.

  • Toxoplasma gondii Strain: RH strain (a virulent type I strain).

  • This compound: Pharmaceutical grade, to be prepared in a suitable vehicle for administration.

  • Vehicle: Sterile distilled water or saline.

  • Equipment: Gavage needles, syringes, tools for parasite quantification (e.g., hemocytometer), tissue homogenization equipment.

2. Experimental Workflow Diagram:

G cluster_setup Phase 1: Acclimatization & Grouping cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoint acclimatize Acclimatize BALB/c mice (1 week) grouping Randomly assign mice to treatment and control groups acclimatize->grouping acclimatize->grouping prep_tachyzoites Prepare T. gondii RH strain tachyzoites infection Infect mice intraperitoneally (e.g., 1000 tachyzoites/mouse) grouping->infection prep_tachyzoites->infection prep_drug Prepare this compound suspension treatment_admin Administer this compound orally (e.g., 200 mg/kg/day for 7 days) infection->treatment_admin prep_drug->treatment_admin monitor Monitor survival and clinical signs daily treatment_admin->monitor endpoint Euthanize mice at day 8 Collect peritoneal fluid monitor->endpoint monitor->endpoint quantify Quantify tachyzoites (e.g., using a Thoma slide) endpoint->quantify endpoint->quantify G cluster_setup Phase 1: Acclimatization & Grouping cluster_infection Phase 2: Infection cluster_chronic_phase Phase 3: Establishment of Chronic Infection cluster_treatment Phase 4: Treatment cluster_endpoint Phase 5: Endpoint & Analysis acclimatize Acclimatize Swiss albino mice (1 week) grouping Randomly assign mice to treatment and control groups acclimatize->grouping acclimatize->grouping prep_cysts Prepare T. gondii ME-49 strain tissue cysts infection Infect mice orally (e.g., 10 cysts/mouse) grouping->infection prep_cysts->infection wait Allow chronic infection to establish (e.g., 2-3 months) infection->wait prep_drug Prepare this compound suspension treatment_admin Administer this compound orally (e.g., 200 mg/kg/day for 3 weeks) wait->treatment_admin prep_drug->treatment_admin euthanize Euthanize mice post-treatment treatment_admin->euthanize harvest_brain Harvest and homogenize brain tissue euthanize->harvest_brain euthanize->harvest_brain count_cysts Count brain cysts microscopically harvest_brain->count_cysts harvest_brain->count_cysts G cluster_pathogen Pathogen cluster_drug Drug Action cluster_host Host Response ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis replication Pathogen Replication protein_synthesis->replication clearance Pathogen Clearance replication->clearance Reduced burden for This compound This compound This compound->ribosome Binds to & Inhibits immune_system Host Immune System immune_system->clearance

References

Spiramycin Administration in Experimental Murine Models of Cryptosporidiosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of spiramycin (B21755) in experimental mouse models of cryptosporidiosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and other potential therapeutic agents against Cryptosporidium infection.

Introduction

Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. The lack of consistently effective treatments necessitates the use of robust animal models for drug discovery and development. Murine models, particularly those utilizing immunosuppressed mice, are well-established for studying the pathogenesis of cryptosporidiosis and for evaluating the in vivo efficacy of antimicrobial agents. This compound, a macrolide antibiotic, has demonstrated efficacy in treating Cryptosporidium infections.[1] This document outlines the protocols for establishing a murine model of cryptosporidiosis and for the administration and evaluation of this compound treatment.

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data from a key study evaluating the efficacy of this compound in an experimental mouse model of cryptosporidiosis.

Table 1: Efficacy of this compound on Fecal Oocyst Shedding in Immunosuppressed Kunming Mice [1]

Treatment GroupDosageDuration of TreatmentMean Oocyst Shedding (oocysts/gram of feces ± SD)Statistical Significance (p-value)
This compound2 mg/day/mouse10 days0< 0.05
Control (Normal Saline)N/A10 days11.3 ± 8.1N/A

Experimental Protocols

Murine Model of Cryptosporidiosis

A reliable murine model of cryptosporidiosis is essential for evaluating therapeutic agents. Immunosuppression is often required to establish a persistent infection in adult mice.

Materials:

  • Kunming mice (or other suitable strain)

  • Dexamethasone (B1670325)

  • Cryptosporidium parvum oocysts

  • Oral gavage needles

  • Standard animal housing and husbandry equipment

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the start of the experiment.

  • Immunosuppression: Administer dexamethasone in the drinking water at a concentration of 5-10 mg/L for two weeks prior to infection.[1] The dexamethasone-containing water should be prepared fresh and replaced regularly. Continue the immunosuppressive regimen throughout the experiment.

  • Infection: Infect mice orally with Cryptosporidium parvum oocysts. A typical inoculum size is 1 x 10^6 oocysts per mouse, administered via oral gavage.

  • Monitoring: Monitor the mice daily for clinical signs of illness, such as diarrhea and weight loss. Fecal samples should be collected regularly to monitor oocyst shedding.

This compound Administration

Materials:

  • This compound

  • Normal saline or other suitable vehicle

  • Oral gavage needles

  • Analytical balance and weighing supplies

Protocol:

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable vehicle (e.g., normal saline). The concentration should be calculated to deliver the desired dose in a manageable volume for oral gavage (typically 0.1-0.2 mL for a mouse). For a 2 mg dose, a concentration of 10-20 mg/mL would be appropriate.

  • Administration: Administer 2 mg of this compound per mouse per day for 10 consecutive days via oral gavage.[1]

  • Control Group: Administer an equivalent volume of the vehicle (e.g., normal saline) to the control group of mice using the same route and schedule.[1]

Evaluation of Efficacy

The primary measure of this compound's efficacy is the reduction in fecal oocyst shedding.

Materials:

  • Fecal samples from mice

  • Microscope slides and coverslips

  • Sheather's sugar solution (or other flotation medium)

  • Modified Ziehl-Neelsen or other acid-fast stain

  • Microscope with an eyepiece graticule or hemocytometer

Protocol:

  • Fecal Sample Collection: Collect fresh fecal pellets from each mouse at predetermined time points (e.g., daily or every other day).

  • Oocyst Quantification:

    • Weigh a standardized amount of feces.

    • Homogenize the fecal sample in a known volume of water or flotation solution.

    • Perform a flotation technique (e.g., using Sheather's sugar solution) to concentrate the oocysts.

    • Stain the concentrated sample using a modified acid-fast staining method.

    • Count the number of oocysts in a known volume of the stained sample using a microscope and a counting chamber (e.g., hemocytometer).

    • Calculate the number of oocysts per gram of feces.

  • Data Analysis: Compare the mean oocyst shedding between the this compound-treated group and the control group using appropriate statistical methods (e.g., t-test or ANOVA). A statistically significant reduction in oocyst shedding in the treated group indicates efficacy.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the treatment protocol.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation acclimatization Acclimatization of Kunming Mice immunosuppression Immunosuppression with Dexamethasone (in drinking water) acclimatization->immunosuppression infection Infection with C. parvum oocysts (oral gavage) immunosuppression->infection spiramycin_group This compound Treatment Group (2 mg/day, oral gavage) infection->spiramycin_group control_group Control Group (Normal Saline, oral gavage) infection->control_group fecal_collection Fecal Sample Collection spiramycin_group->fecal_collection control_group->fecal_collection oocyst_quantification Oocyst Quantification (microscopy) fecal_collection->oocyst_quantification data_analysis Statistical Analysis oocyst_quantification->data_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Treatment_Logic start Cryptosporidium-infected Immunosuppressed Mouse treatment Administer this compound (2 mg/day for 10 days) start->treatment control Administer Normal Saline start->control outcome_treated Reduced/Eliminated Oocyst Shedding treatment->outcome_treated outcome_control Continued Oocyst Shedding control->outcome_control

Caption: Logical flow of the this compound treatment protocol.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Spiramycin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Spiramycin (B21755) is a macrolide antibiotic used in veterinary medicine for the treatment and control of various bacterial infections.[1] It is a mixture of three main components, with this compound I being the most abundant.[2] Its primary active metabolite is Neothis compound.[2] Accurate quantification of this compound residues in complex biological matrices such as plasma, milk, and tissue is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.[1][2] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and reliability.[3][4]

This application note details a comprehensive LC-MS/MS method for the determination of this compound in biological samples. We provide protocols for two common sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—along with optimized chromatographic and mass spectrometric conditions. The use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to compensate for matrix effects and analyte loss during sample preparation, thereby enhancing method accuracy and precision.[2][5]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) for cleaner extracts and Protein Precipitation (PPT) for rapid, high-throughput analysis.

Method A: Solid-Phase Extraction (SPE) from Milk or Plasma SPE is a highly selective method that provides excellent sample cleanup by removing interfering components like salts, proteins, and phospholipids, resulting in reduced matrix effects and improved analytical column longevity.[2]

  • Sample Pre-treatment (Bovine Milk):

    • Pipette 1.0 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.[2]

    • Add 1.0 mL of acetonitrile (B52724) (ACN) to initiate protein precipitation.[2]

    • Spike the sample with an appropriate volume of the internal standard (e.g., this compound-d3) working solution.[2][5]

    • Vortex the tube for 15-60 seconds.[2]

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[2]

  • Solid-Phase Extraction (using Oasis™ HLB or C8 cartridge):

    • Conditioning: Condition the SPE cartridge (e.g., 200 mg) by passing 2 mL of methanol (B129727), followed by 2 mL of purified water. Do not allow the cartridge to dry.[2]

    • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[2]

    • Washing: Wash the cartridge with a suitable solvent to remove interferences.

    • Elution: Elute this compound with an appropriate volume of methanol or another suitable organic solvent.

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2] Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[2]

Method B: Protein Precipitation (PPT) from Plasma PPT is a simpler and faster technique suitable for many applications.

  • Sample Preparation:

    • Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

    • Spike the sample with the internal standard working solution.

    • Add a precipitating agent, typically 3 volumes of cold acetonitrile (e.g., 600 µL).[6][7]

    • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[2]

  • Separation:

    • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to form a tight pellet of precipitated proteins.[2]

  • Final Preparation:

    • Carefully transfer the supernatant to a clean tube.[8]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[2]

LC-MS/MS Analysis

The following conditions are a general guideline and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically used (e.g., Inertsil ODS3 C18, 150 x 4 mm; XTerra C18, 250 x 4.6 mm, 5 µm).[3][9]

    • Mobile Phase: Gradient elution is commonly employed with a mixture of an acidic aqueous solution and an organic solvent.[8]

      • A: 0.1% Formic acid in water.[2]

      • B: Acetonitrile or Methanol.[8]

    • Flow Rate: 0.2 - 1.0 mL/min.[10][11]

    • Injection Volume: 5-20 µL.[10]

    • Column Temperature: 40-70°C.[10]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8][12] Two transitions (one for quantification, one for confirmation) should be monitored for each analyte and the internal standard.[13]

    • Example MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the instrument in use.[14] Published transitions can be used as a starting point.

      • This compound I (doubly charged): Precursor [M+2H]²⁺ at m/z 422.3.[11]

      • This compound (singly charged): Precursor m/z 843.6 → Product m/z 173.9.[1]

      • This compound H₂O-adduct: Precursor m/z 861.5 → Product m/z 173.9 (Note: This adduct can form in aqueous solutions and may need to be monitored for accurate quantification).[1]

    • Instrument Parameters: Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each MRM transition to achieve maximum signal intensity.[14][15]

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_spe SPE Method cluster_ppt PPT Method cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Milk, Plasma) Spike_IS Spike with Internal Standard (this compound-d3) Sample->Spike_IS SPE_Pretreat Protein Precipitation (Acetonitrile) Spike_IS->SPE_Pretreat PPT_Precipitate Protein Precipitation (Acetonitrile) Spike_IS->PPT_Precipitate SPE_Centrifuge Centrifugation SPE_Pretreat->SPE_Centrifuge SPE_Load SPE Cartridge (Condition, Load, Wash, Elute) SPE_Centrifuge->SPE_Load Evap_Recon Evaporation & Reconstitution SPE_Load->Evap_Recon PPT_Centrifuge Centrifugation PPT_Precipitate->PPT_Centrifuge PPT_Centrifuge->Evap_Recon LC_MSMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Method Performance and Validation Data

The performance of the LC-MS/MS method should be thoroughly validated. The following tables summarize typical performance data gathered from published methods for this compound analysis in biological matrices.

Table 1: Comparison of Sample Preparation Method Performance

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Reference(s)
Analyte Recovery 82.1% - 108.8%~90%[2][12][16]
Limit of Quantification (LOQ) 40 µg/kg (milk)23 ng/mL (plasma)[2][16][17]
Precision (RSD%) < 4.2%< 6.1%[2][17]
Trueness (Relative Bias) -1.6% to 5.7%Not Specified[2][17]
Sample Cleanliness ExcellentModerate[2]
Throughput ModerateHigh[2]

Table 2: LC-MS/MS Method Validation Parameters for this compound in Milk

Validation ParameterResultReference(s)
Linearity (r²) 0.9991[5][17]
Range 40 - 2000 µg/kg[5][17]
Limit of Detection (LOD) < 1.0 - 13 µg/kg[5][12][17]
Limit of Quantification (LOQ) 40 µg/kg[5][17]
Accuracy (Recovery) 82.1% - 108.8%[12]
Repeatability (RSDr) 1.1% - 2.7%[5][17]
Intermediate Precision (RSDip) 2.5% - 4.2%[5][17]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocols for Solid-Phase Extraction and Protein Precipitation offer flexibility depending on the specific requirements for sample cleanliness and throughput. The described LC-MS/MS conditions, utilizing a C18 column and ESI in positive MRM mode, provide the necessary sensitivity and selectivity for accurate residue analysis. The validation data presented demonstrates that the method is accurate, precise, and suitable for routine analysis in research and regulatory settings.

References

Application Notes and Protocols for the Microbiological Assay of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiramycin is a macrolide antibiotic used in veterinary medicine.[1] Its concentration in various matrices, such as animal tissues, milk, and pharmaceutical formulations, is crucial for pharmacokinetic studies, residue monitoring, and quality control.[1] The microbiological assay is a widely accepted method for determining the potency of antibiotics.[2] This method is based on the principle of microbial growth inhibition, where the antibiotic diffuses through a solid agar (B569324) medium inoculated with a sensitive microorganism, creating a zone of inhibition.[2][3] The size of this zone is proportional to the concentration of the antibiotic. This document provides a detailed protocol for the microbiological assay of this compound using the agar diffusion method, specifically with Micrococcus luteus.

Principle of the Method

The microbiological assay for this compound relies on the diffusion of the antibiotic from a carrier (e.g., a cylinder or a paper disc) into an agar medium uniformly seeded with a susceptible test organism, Micrococcus luteus ATCC 9341.[1][4][5] Following incubation, the antibiotic creates a circular zone where the growth of the microorganism is inhibited.[3] The diameter of this inhibition zone is measured, and the concentration of this compound in the sample is determined by comparing the zone size to a standard curve generated with known concentrations of a this compound reference standard.[1]

Quantitative Data Summary

The performance of the microbiological assay for this compound has been validated in various studies. The following tables summarize key quantitative performance parameters.

Table 1: Performance Comparison of this compound Quantification Methods [1]

ParameterMicrobiological AssayHPLC-UVLC-MS/MS
Principle Inhibition of microbial growthChromatographic separation and UV detectionChromatographic separation and mass-based detection
Selectivity Lower (measures total antimicrobial activity)Moderate to HighVery High
Sensitivity LowerModerateHigh
Throughput LowHighHigh
Cost LowModerateHigh
Expertise ModerateModerateHigh

Table 2: Quantitative Performance Data for this compound Microbiological Assay

MatrixLimit of Quantification (LOQ)Recovery (%)Reference
Muscle100 µg/kg>80%[4]
Liver300 µg/kg>80%[4]
Kidney300 µg/kg>80%[4]
Fat115 µg/kg69%[4]
Milk0.06 µg/g (0.2 IU/ml)-[5]
Feed2 mg/kg-[6]

Table 3: Recommended Test Organisms and Assay Conditions

AntibioticReference StandardSolventBuffer Solution (pH)Test OrganismCulture Medium (pH)Incubation Temperature (°C)
This compoundThis compound CRSMethanol (B129727)Phosphate (B84403) buffer (pH 8.0)Micrococcus luteus ATCC 9341Medium A (pH 7.9)30-32
This compoundThis compound CRSMethanolPhosphate buffer (pH 8.0)Bacillus subtilis NCTC 10400 (ATCC 6633)Medium A (pH 7.9)30-32

Source: Adapted from European Pharmacopoeia[7]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (CRS): Of known potency.[8][9]

  • Test Organism: Micrococcus luteus ATCC 9341 (or other suitable sensitive strain).[1][4][5]

  • Culture Media:

    • Medium for culture maintenance (e.g., Tryptic Soy Agar).

    • Assay medium (e.g., European Pharmacopoeia Medium A).[4]

  • Solvents and Buffers:

    • Methanol.[7]

    • Phosphate buffer (0.05 M, pH 8.0).[7]

    • Phosphate buffer (0.1 M, pH 4.5) for sample extraction from meat.[10]

  • Sterile Equipment:

    • Petri dishes (90 mm or 150 mm).[3]

    • Pipettes and pipette tips.

    • Cylinders (stainless steel, 6 mm diameter) or paper discs.[3][5]

    • Glassware (flasks, beakers, test tubes).[2]

  • Other Equipment:

    • Incubator capable of maintaining 30-32 °C.[7]

    • Autoclave.

    • Vortex mixer.

    • Homogenizer (for tissue samples).

    • Centrifuge.

    • Calipers for measuring zone diameters.[3]

Preparation of Media and Reagents
  • Culture Medium: Prepare and sterilize the assay medium according to the manufacturer's instructions or pharmacopoeial guidelines. The final pH of Medium A should be 7.9 ± 0.1 after sterilization.[2]

  • Phosphate Buffer (pH 8.0): Prepare a 0.05 M potassium phosphate buffer and adjust the pH to 8.0. Sterilize by autoclaving.

Preparation of Test Organism Inoculum
  • Maintain Culture: Maintain the Micrococcus luteus culture on slants of a suitable agar medium and transfer weekly to fresh slants.[11]

  • Prepare Suspension: Wash the growth from a fresh slant with sterile saline solution to create a bacterial suspension.

  • Standardize Inoculum: Adjust the turbidity of the suspension to a suitable level. This can be done by diluting the suspension to achieve a specific light transmission (e.g., 25% at 530 nm).[11] The appropriate dilution should be determined experimentally to yield clearly defined zones of inhibition.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Standard Working Solutions: From the stock solution, prepare a series of at least three to five working standard solutions by diluting with phosphate buffer (pH 8.0). The concentrations should be in a geometric progression (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).

  • Sample Preparation:

    • Tissues: Homogenize the tissue sample and extract this compound using a suitable solvent mixture, such as methanol and pH 9 phosphate buffer (7:3).[4] After extraction, the methanol is evaporated, and the pH is adjusted before application to the assay plate.[4]

    • Milk/Serum: These samples can often be diluted with phosphate buffer and applied directly to the assay plate.[1][5]

    • Feed: An extraction process using a buffered solution followed by thin-layer chromatography for separation may be employed.[12]

Microbiological Assay Procedure (Cylinder-Plate Method)
  • Inoculation of Assay Plates: Liquefy the sterile assay medium and cool it to 48-50 °C. Add the standardized inoculum of Micrococcus luteus and mix thoroughly. Pour the inoculated medium into sterile Petri dishes on a level surface to form a uniform layer (2-5 mm thick).[7] Allow the agar to solidify completely.

  • Placement of Cylinders: Place sterile cylinders on the surface of the solidified agar. Ensure they are evenly spaced.

  • Application of Solutions: Fill the cylinders with the standard solutions and sample preparations. Each concentration should be tested in triplicate.[7]

  • Incubation: Incubate the plates at 30-32 °C for 18-24 hours.[4][7]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.

Data Analysis and Calculation
  • Standard Curve: For each standard concentration, calculate the mean diameter of the inhibition zones. Plot the mean zone diameters (on the y-axis) against the logarithm of the this compound concentrations (on the x-axis).

  • Calculation of Sample Concentration: Calculate the mean diameter of the inhibition zones for each sample. Determine the concentration of this compound in the sample by interpolating from the standard curve.

  • Potency Calculation: Calculate the potency of the sample using appropriate statistical methods. The assay is considered valid if the statistical analysis shows a linear dose-response relationship and the precision of the assay is within acceptable limits (e.g., confidence limits of 95-105% of the estimated potency).[7]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase media_prep Prepare and Sterilize Assay Medium inoculate_plate Inoculate Assay Medium and Pour Plates media_prep->inoculate_plate inoculum_prep Prepare Standardized Inoculum (M. luteus) inoculum_prep->inoculate_plate standard_prep Prepare this compound Standard Solutions add_solutions Add Standard and Sample Solutions to Cylinders standard_prep->add_solutions sample_prep Prepare Sample Solutions (Extraction) sample_prep->add_solutions place_cylinders Place Cylinders on Agar Surface inoculate_plate->place_cylinders place_cylinders->add_solutions incubate Incubate Plates (30-32°C, 18-24h) add_solutions->incubate measure_zones Measure Diameters of Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve (Zone Diameter vs. log Conc.) measure_zones->plot_curve calculate_conc Calculate this compound Concentration in Sample plot_curve->calculate_conc logical_relationship This compound This compound (Antibiotic) inhibition_zone Zone of Inhibition (No Bacterial Growth) This compound->inhibition_zone inhibits growth of m_luteus Micrococcus luteus (Test Organism) m_luteus->inhibition_zone is inhibited by agar_medium Agar Medium (Nutrient Source & Diffusion Matrix) agar_medium->this compound allows diffusion of agar_medium->m_luteus supports growth of concentration This compound Concentration inhibition_zone->concentration diameter is proportional to

References

Application Note: Protocol for Testing Spiramycin Efficacy in Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. Biofilms are notoriously resistant to conventional antimicrobial agents and are a significant cause of chronic infections and biofouling of medical devices. Spiramycin (B21755), a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2][3][4]. Recent studies have indicated that beyond its bacteriostatic or bactericidal effects at high concentrations, this compound may also interfere with biofilm formation at sub-inhibitory concentrations, making it a candidate for anti-biofilm therapies[1][5].

This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting biofilm formation using a crystal violet (CV) staining assay in a 96-well microtiter plate format. This method is a widely used, simple, and effective tool for quantifying biofilm biomass[6][7][8].

Mechanism of Action: this compound

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, obstructing the exit tunnel for newly synthesized peptides[1][3]. This action leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and inhibiting bacterial growth[2][3][4]. This disruption of protein synthesis can also affect the production of proteins essential for biofilm formation, such as adhesins and components of the EPS matrix.

cluster_ribosome Bacterial 50S Ribosome P_site P Site E_site E Site P_site->E_site tRNA exits A_site A Site A_site->P_site Translocation Exit_Tunnel Peptide Exit Tunnel Exit_Tunnel->Blockage This compound This compound This compound->Exit_Tunnel Binds to Growing_Peptide Growing Peptide Chain Growing_Peptide->Blockage Elongation halted Result Inhibition of Protein Synthesis

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocol: Biofilm Inhibition Assay

This protocol is designed to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound, which is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥80% or ≥90%) of biofilm formation[9][10].

Materials
  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution (in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol for solubilization

  • Microplate reader

Procedure

The overall workflow for the biofilm inhibition assay is depicted below.

G A Bacterial Culture Preparation (Overnight growth) C Inoculation of Bacterial Suspension into Wells A->C B Preparation of this compound Dilutions in Microtiter Plate B->C D Incubation (e.g., 24-48h at 37°C) C->D E Washing to Remove Planktonic Cells D->E F Staining with 0.1% Crystal Violet E->F G Washing to Remove Excess Stain F->G H Solubilization of Bound Stain G->H I Quantification by Measuring Absorbance (OD570-600nm) H->I J Data Analysis and Determination of % Inhibition I->J

Caption: Experimental workflow for the biofilm inhibition assay.

Detailed Methodologies

1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium. b. Incubate overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD600) of approximately 0.01[11].

2. Microtiter Plate Setup: a. Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. A common approach is to use a 2-fold serial dilution. The final volume in each well should be 100 µL. b. Include positive control wells (bacteria with medium and solvent control, but no this compound) and negative control wells (sterile medium only). It is recommended to use at least triplicate wells for each condition[8].

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well (except for the negative control wells). The total volume per well will be 200 µL. b. Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C[7].

4. Crystal Violet Staining and Quantification: a. After incubation, carefully discard the planktonic culture from each well by aspiration or by inverting the plate and shaking gently. b. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be gentle to avoid dislodging the biofilm[8][9]. c. Air dry the plate for about 10-15 minutes or fix the biofilm by heating at 60°C for 30-60 minutes[6][12]. d. Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes[8]. e. Remove the crystal violet solution and wash the plate again three to four times with PBS or water until the control wells are colorless. f. Dry the plate completely. g. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 15-30 minutes with gentle shaking[7][8]. h. Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate[7][8]. i. Measure the absorbance at a wavelength between 570-600 nm (e.g., 595 nm) using a microplate reader[6][7].

Data Presentation and Analysis

The absorbance readings are proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated using the following formula:

% Biofilm Inhibition = [ (OD_Control - OD_Treated) / OD_Control ] * 100

Where:

  • OD_Control is the average absorbance of the positive control wells (no this compound).

  • OD_Treated is the average absorbance of the wells treated with a specific concentration of this compound.

The results should be summarized in a table for clear comparison.

This compound Conc. (µg/mL)Mean OD (595nm) ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
11.10 ± 0.0612.0%
20.95 ± 0.0524.0%
40.68 ± 0.0445.6%
80.35 ± 0.0372.0%
160.22 ± 0.0282.4%
320.15 ± 0.0288.0%
640.12 ± 0.0190.4%
Blank (Medium Only)0.05 ± 0.01-

Note: The data presented in this table is for illustrative purposes only and will vary depending on the bacterial strain and experimental conditions.

Conclusion

This protocol provides a robust and reproducible method for evaluating the anti-biofilm activity of this compound. By quantifying the inhibition of biofilm formation, researchers can determine the potential of this compound as a therapeutic agent for preventing or treating biofilm-associated infections. Further characterization of the biofilm structure and viability can be achieved through complementary techniques such as confocal laser scanning microscopy (CLSM)[13][14][15][16].

References

MTT assay protocol for assessing Spiramycin cytotoxicity in fibroblast cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MTT Assay for Assessing Spiramycin (B21755) Cytotoxicity in Fibroblast Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a macrolide antibiotic used to treat various bacterial infections by inhibiting bacterial protein synthesis.[1][2] While its primary target is the bacterial ribosome, evaluating its potential off-target cytotoxic effects on mammalian cells is crucial for drug development and safety assessment. This document provides a detailed protocol for assessing the cytotoxicity of this compound in fibroblast cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product.[3][5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Materials and Reagents

Material/ReagentNotes
Fibroblast Cell Line (e.g., NIH/3T3, L929)Ensure cells are healthy and in the logarithmic growth phase.
This compoundHigh purity grade.
Dulbecco's Modified Eagle Medium (DMEM)Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4.
Trypsin-EDTA Solution0.05% or 0.25% as required for cell line.
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)5 mg/mL stock solution in sterile PBS. Store protected from light at 4°C.
Dimethyl Sulfoxide (DMSO) or Solubilization BufferFor dissolving formazan crystals.
96-well flat-bottom tissue culture platesSterile.
T-25 or T-75 cell culture flasksSterile.
CO2 IncubatorMaintained at 37°C, 5% CO2, and >95% humidity.
Inverted MicroscopeFor monitoring cell morphology and confluency.
Multichannel Pipettes and Sterile Tips
Microplate Reader (Spectrophotometer)Capable of reading absorbance at 570 nm.

Experimental Protocols

Fibroblast Cell Culture
  • Thawing Cells: Thaw a cryovial of fibroblasts rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Pen/Strep).[7]

  • Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells. Aspirate the supernatant containing cryoprotectant and resuspend the cell pellet in fresh, pre-warmed complete medium.[7]

  • Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.[8]

  • Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[9]

Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO or sterile water. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of working solutions by performing serial dilutions in complete culture medium. A suggested concentration range for initial testing, based on previous studies, is 3.13 µM to 100 µM.[6][10] Ensure the final concentration of the solvent (e.g., DMSO) in the wells does not exceed a non-toxic level (typically <0.5%).

MTT Assay Protocol
  • Cell Seeding: Trypsinize and count the fibroblast cells. Adjust the cell density with complete medium and seed 5,000 to 10,000 cells per well (in 100 µL of medium) into a 96-well plate.[6][11]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include the following controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance.

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours). Previous studies suggest this compound's cytotoxicity in fibroblasts is more pronounced at 72 hours.[10]

  • Addition of MTT Reagent: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[3][11]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[12]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[3]

Data Presentation and Analysis

Raw Data Collection

Record the absorbance values for each well. Each concentration and control should be performed in at least triplicate.

Table 1: Example Raw Absorbance Data (570 nm) after 72h Exposure

This compound (µM)Replicate 1Replicate 2Replicate 3Mean Abs.Std. Dev.
0 (Control)1.2541.2881.2711.2710.017
3.131.2111.2451.2301.2290.017
6.251.1501.1891.1651.1680.020
12.51.0561.0981.0771.0770.021
250.8990.9210.9110.9100.011
500.6540.6880.6700.6710.017
1000.3410.3750.3550.3570.017
Blank0.0880.0910.0900.0900.002
Calculation of Cell Viability
  • Correct for Background: Subtract the mean absorbance of the blank control from all other mean absorbance values.

  • Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:[12]

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) * 100

Table 2: Summary of Fibroblast Viability after this compound Treatment

This compound (µM)Mean Corrected AbsorbanceStd. Dev.% Cell Viability
0 (Control)1.1810.017100.0%
3.131.1390.01796.4%
6.251.0780.02091.3%
12.50.9870.02183.6%
250.8200.01169.4%
500.5810.01749.2%
1000.2670.01722.6%
IC50 Determination

Plot the % Cell Viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Visualizations

MTT_Principle cluster_cell Inside Viable Cell Mitochondria cluster_plate Outside Cell (Assay Plate Well) MTT MTT (Yellow, Soluble Tetrazolium Salt) Formazan Formazan (Purple, Insoluble Crystals) MTT->Formazan Reduction by Solubilization Add Solubilizing Agent (DMSO) Formazan->Solubilization Dissolve Crystals Enzymes Mitochondrial NAD(P)H-dependent Oxidoreductases Enzymes->Formazan Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Diagram 1: Principle of the MTT colorimetric assay.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture Culture & Passage Fibroblast Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells into 96-Well Plate (100 µL/well) Harvest->Seed Incubate1 Incubate 24h (Cell Attachment) Treat Add this compound Dilutions & Controls (100 µL/well) Incubate1->Treat Incubate2 Incubate for Exposure Period (24h, 48h, 72h) Treat->Incubate2 Add_MTT Add MTT Reagent (10-20 µL/well) Incubate3 Incubate 4h at 37°C (Formazan Formation) Add_MTT->Incubate3 Solubilize Remove Medium & Add DMSO (100-150 µL/well) Incubate3->Solubilize Read Read Absorbance at 570 nm Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Diagram 2: Experimental workflow for assessing cytotoxicity.

Cytotoxicity_Pathway This compound This compound Treatment Stress Induction of Cellular Stress (e.g., Off-Target Effects) This compound->Stress Mito Decreased Mitochondrial Reductase Activity Stress->Mito MTT Reduced Conversion of MTT to Formazan Mito->MTT Signal Lower Absorbance Signal (Indicates Cytotoxicity) MTT->Signal

Diagram 3: Conceptual pathway of cytotoxicity measured by MTT assay.

References

Troubleshooting & Optimization

Spiramycin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of spiramycin (B21755) in aqueous solutions. This compound is notoriously difficult to dissolve directly in water, and this resource offers practical solutions and protocols to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water or PBS?

A1: this compound is classified as insoluble or slightly soluble in water.[1][2][3] Its chemical structure makes it poorly soluble in aqueous buffers like PBS.[4] For successful dissolution, it is essential to first dissolve this compound in a suitable organic solvent before dilution with an aqueous medium.[4]

Q2: What are the recommended solvents for creating a this compound stock solution?

A2: this compound is very soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.[1][4][5] DMSO is frequently recommended as the initial solvent for preparing stock solutions due to its high solvating power for this compound.[4][6]

Q3: My this compound solution was clear initially but became cloudy or formed a precipitate over time. What happened?

A3: This can be due to several factors:

  • Solvent Instability: this compound's aldehyde group can react with protic solvents (like water or methanol) to form H₂O-bound adducts over time.[7][8] Studies have shown that after 96 hours in an aqueous solution, over 90% of this compound can convert to this H₂O-bound form, leading to changes in the solution's composition and potential precipitation.[7]

  • Delayed Precipitation: Even when using a co-solvent method, if the final concentration in the aqueous buffer is too high, the compound can slowly precipitate out of the solution as it equilibrates.

  • Storage Conditions: Storing aqueous solutions for extended periods, even at 2-8°C, is generally not recommended. Aqueous solutions should ideally be prepared fresh for each experiment.[4]

Q4: Can I use heat or sonication to help dissolve my this compound?

A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially if precipitation occurs during the preparation of co-solvent formulations.[5][9] However, excessive heat should be avoided as it may degrade the antibiotic.[10]

Q5: What is the maximum achievable concentration of this compound in an aqueous solution?

A5: The final concentration depends heavily on the co-solvent system used. Using a method where this compound is first dissolved in DMSO and then diluted, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[4] For in vivo formulations containing co-solvents like PEG300 and Tween-80, concentrations of 2.5 mg/mL or higher have been reported as achievable.[5][9]

Q6: How does pH affect this compound's solubility and stability?

A6: this compound is a weak base and its derivatives are susceptible to degradation in acidic solutions.[11][12] While adjusting pH is a common technique for other compounds, it is less effective for this compound and can be counterproductive. At a pH greater than 10, this compound can dissolve more readily but also undergoes significant degradation.[12] Therefore, using co-solvents is the preferred method over pH adjustment for enhancing solubility.

Data & Protocols

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilitySource(s)
WaterInsoluble / Slightly Soluble (< 1 mg/mL)[1][2][3][5]
MethanolSoluble[2][3][13]
Ethanol~25 mg/mL to 93 mg/mL[4][5]
DMSO~30 mg/mL to 252.5 mg/mL[4][5]
DMF~30 mg/mL[4]
Acetonitrile (B52724)Very Soluble[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[4]
Co-Solvent Formulations for Aqueous Solutions

For many in vitro and in vivo applications, a multi-component solvent system is required to keep this compound in solution.

ProtocolFormulation ComponentsFinal SolubilitySource(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[9]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[9]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[9]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of an Aqueous this compound Working Solution

This protocol uses the co-solvent method, which is standard for preparing aqueous solutions of poorly soluble compounds.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a small volume of a pure, aprotic solvent like DMSO or acetonitrile to the powder.[8] Vortex thoroughly until the this compound is completely dissolved, forming a clear stock solution. Sonication may be used if necessary.[5]

  • Dilution: Prepare the final aqueous solution by slowly adding the stock solution dropwise to your aqueous buffer (e.g., PBS, Saline) while continuously stirring or vortexing.

  • Final Check: Ensure the final solution is clear. If any cloudiness or precipitation appears, refer to the troubleshooting guide below.

  • Usage: Use the freshly prepared aqueous solution immediately for best results.[4][7]

G cluster_workflow Experimental Workflow: Preparing Aqueous this compound Solution A 1. Weigh this compound Powder B 2. Add Aprotic Solvent (e.g., DMSO) A->B C 3. Vortex/Sonicate to Create Clear Stock Solution B->C D 4. Add Stock Solution Dropwise to Aqueous Buffer C->D E 5. Vortex During Addition D->E F 6. Use Solution Immediately E->F

Workflow for preparing an aqueous solution of this compound.
Troubleshooting Guide: Precipitation Issues

If you encounter precipitation or cloudiness, follow this troubleshooting workflow.

G cluster_troubleshooting Troubleshooting Workflow: this compound Precipitation Start Precipitation or Cloudiness Observed Q1 Was an organic co-solvent (e.g., DMSO) used first? Start->Q1 A1_No Action: Re-make solution. First, dissolve this compound completely in pure DMSO. Q1->A1_No No Q2 What is the final concentration? Q1->Q2 Yes A2_High Action: Lower the final concentration. Dilute further or re-prepare. Q2->A2_High Too High Q3 Was the solution stored before use? Q2->Q3 Within Range A3_Yes Cause: Instability in aqueous media. Action: Prepare fresh solution immediately before each experiment. Q3->A3_Yes Yes End Solution should be clear. Consider using surfactants (Tween-80) for higher concentrations. Q3->End No

A step-by-step guide to resolving precipitation issues.
Factors Affecting this compound Stability in Aqueous Solutions

The stability and solubility of this compound are influenced by several interconnected factors. Understanding these relationships is key to preventing experimental issues.

G cluster_factors Key Factors Influencing this compound Aqueous Stability center This compound Aqueous Stability solvent Solvent Type solvent->center Protic solvents (H₂O) cause adduct formation[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7SKQ4gSCcxtBxUea4dUhPa0QEurr-oit2WeqQq02AEaoXNlQpwRrssnU2xM3qXJ4Blz4bu-G49QWF96PfS-_PX2gztbwaG2xIlBgLn87ABab2zGStO1ZqiG93q6jZPBverXxECWCJUqjttUs%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-MLojsJxLhTILjRCjx316LM5jUClMadXaBvzuJBtu8H8inwGgAxmfJGPotJtSiCMObVdWcNZxbYnUJ2xiocwgmyAwvPrnPPMzxCdVO2qffwKBL0wdkR_QIC4sjQy1l5iMtuY2dY9IUiNHt5822ld7wnxVca_qcqQ6gokt9lsAxEwmSGnw0q2PlEg6AwBLZMhgaSgOvAcMTzpEMSt2JMf)] temp Temperature temp->center High temp aids dissolution but may cause degradation[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEARYwzIlzGuebujiRPVfYd0j305N45YUyMjGYdclZaBDAz2Ouw0mMh62i_8yrz7GVa4D5QEabeqRtCC6X8f-Cs3MyoI1_sgtUWmcP-2XF6rSG6DD9sEoqkdkIJ8FgPFAQ%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQLapD6yB2ZY3ffXS6iV-3V6RABzxcUkAi4rgTBaCKZBbb6FqSgrT6a1PGU85NNOva3B7y7-qqj2hlMuodkR4Dfn6DWBSA0InZBn2RxVqB-3UEB3zCejmF5cfe9UhmWfZVgLZHyBoE798fzhU0tdk1VQOdeLlvwyYDz1M-jBAhB6qn0bVVs1FyMOAAGD49CsKumEzwYSlHXOLgU3GHIAuI)] time Storage Time time->center Leads to conversion to H₂O-bound form[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7SKQ4gSCcxtBxUea4dUhPa0QEurr-oit2WeqQq02AEaoXNlQpwRrssnU2xM3qXJ4Blz4bu-G49QWF96PfS-_PX2gztbwaG2xIlBgLn87ABab2zGStO1ZqiG93q6jZPBverXxECWCJUqjttUs%3D)] ph pH ph->center Acidic conditions cause degradation[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYgnpwfj-wfGSZ67NJ-4hylfQOm2y8B3Ggz_t5dU76KDdO6s3WKp3hv7XKZ-FIY-j9x0z1JaezkiQhdOo4uwDKggUOrvTW7HNkby79wWkVGfg4vb4hfb-fhKCYq24zqTxb3diB)]

References

Stability and degradation of Spiramycin under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Spiramycin (B21755) under common laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Solutions of this compound, especially in protic solvents like water, methanol, or ethanol, are prone to degradation and should be prepared fresh.[2][3][4] If short-term storage of a solution is necessary, use an aprotic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) and store at low temperatures, protected from light.[2][3][4]

Q2: My this compound solution is showing multiple peaks on the HPLC chromatogram, even for a new standard. What could be the cause?

This is a common issue and is often due to the reactivity of this compound's aldehyde group with protic solvents.[2][3][4] this compound can form adducts with solvents like water, methanol, and ethanol, leading to the appearance of new peaks. In aqueous solutions, over 90% of this compound can convert to its H₂O-bound form within 96 hours.[3][4] To avoid this, it is highly recommended to use aprotic solvents like acetonitrile or DMSO for preparing standard and stock solutions, especially if they are not for immediate use.[2][3][4]

Q3: The peak area of my this compound standard is decreasing over time. Why is this happening?

A decreasing peak area for this compound is a clear indicator of degradation. The stability of this compound is significantly affected by pH, temperature, and light.[5][6][7][8] this compound is most stable in a pH range of 4.0 to 10.0.[8] It degrades seriously in acidic conditions (pH < 4.0) and alkaline conditions (pH > 10.0).[8] Elevated temperatures and exposure to UV or sunlight can also accelerate degradation.[5][6][9][10] Ensure your solutions are stored under the recommended conditions (see Q1) and that the analytical method itself is not contributing to degradation (e.g., harsh mobile phase pH).

Q4: Under which conditions is this compound most susceptible to degradation?

This compound is most susceptible to degradation under strong acidic and alkaline conditions, as well as upon exposure to light.[7][8][11][12] Forced degradation studies show significant degradation in hydrolytic conditions (acid and base).[11][12] Photodegradation also occurs, especially in aqueous solutions exposed to UV or sunlight.[9][10][13] While it is relatively stable under oxidative and thermal stress, some degradation can still be observed under harsh conditions.[11][12]

Troubleshooting Guides

Poor Chromatographic Peak Shape
IssuePotential CauseTroubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica-based column.- Reduce sample concentration.- Adjust mobile phase pH to be at least 2 units away from this compound's pKa.
Peak Fronting - Column overload.- Low temperature causing poor solubility in the mobile phase.- Dilute the sample.- Increase the column temperature slightly (e.g., to 30°C).[2]
Peak Splitting - Partially blocked column frit.- Void in the column packing.- Co-elution with a degradation product or solvent adduct.[2]- Reverse flush the column.- If the problem persists, replace the column.- Prepare standards and samples in an aprotic solvent like acetonitrile.[2]
Inconsistent Assay Results
IssuePotential CauseTroubleshooting Steps
Decreasing Potency Over Time - Degradation of this compound in stock or working solutions.- Prepare fresh solutions for each experiment.- Store solutions in an aprotic solvent at 2-8°C, protected from light.[2]
High Variability Between Replicates - Inconsistent sample preparation.- Instability during the analytical run.- Ensure accurate and consistent pipetting and dilutions.- Use an autosampler with temperature control to maintain sample stability during the sequence.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions
Stress ConditionReagent/ParametersObservationDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl, 24 hrs, RTSignificant degradation27.34%[11]
Alkaline Hydrolysis 0.1 M NaOH, 24 hrs, RTSignificant degradationNot specified[11]
Neutral Hydrolysis Water, 24 hrs, RTMinor degradation7.43%[11]
Oxidative 0.3% H₂O₂, 24 hrs, RTStableNot specified[11][12]
Thermal Dry heat, 75°C, 24 hrsStableNot specified[11][12]
Photolytic Sunlight, 24 hrsStable in solid formNot specified[11][12]
Table 2: Kinetic Data for this compound Degradation
ConditionRate Constant (k)Half-life (t½)Reference
Acidic Hydrolysis (Simulated Gastric Fluid, 37°C) Varies for derivativesVaries for derivatives[7]
Photolysis (Sterilized Water) Pseudo-first order48 hours[10]
Photolysis (River Water) Pseudo-first order25 hours[10]
Biotic Degradation (River Water, Dark) -260 hours[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound as per ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 75°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder to direct sunlight for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (pH adjusted to around 6.0) and acetonitrile. A common ratio is 40:60 (v/v) buffer to acetonitrile.[11]

  • Flow Rate: 0.8 mL/min.[11]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10-20 µL.[11]

  • Detection: UV detection at 231 nm.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1M HCl, RT, 24h) Stock->Acid Expose to Stress Base Alkaline Hydrolysis (0.1M NaOH, RT, 24h) Stock->Base Expose to Stress Neutral Neutral Hydrolysis (Water, RT, 24h) Stock->Neutral Expose to Stress Oxidative Oxidative Stress (3% H2O2, RT, 24h) Stock->Oxidative Expose to Stress Thermal Thermal Stress (Solid, 75°C, 24h) Stock->Thermal Expose to Stress Photo Photolytic Stress (Solid, Sunlight, 24h) Stock->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Neutral->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis (231 nm) Dilute->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound Neothis compound Neothis compound (Loss of Mycarose) This compound->Neothis compound Hydrolysis Pseudoaglycone Pseudoaglycone (Loss of Forosamine) This compound->Pseudoaglycone Hydrolysis LactoneRing Degraded Lactone Ring Neothis compound->LactoneRing Further Degradation Pseudoaglycone->LactoneRing Further Degradation

Caption: Simplified degradation pathway of this compound.

troubleshooting_logic Start Inconsistent HPLC Results for this compound CheckPeaks Are there extra peaks or is the main peak area decreasing? Start->CheckPeaks CheckSolvent Is a protic solvent (water, methanol) being used? CheckPeaks->CheckSolvent Yes CheckStorage Are solutions stored properly (2-8°C, protected from light)? CheckPeaks->CheckStorage No UseAprotic Switch to an aprotic solvent (Acetonitrile, DMSO) CheckSolvent->UseAprotic Yes CheckSolvent->CheckStorage No End Problem Resolved UseAprotic->End ImproveStorage Improve storage conditions and prepare fresh solutions CheckStorage->ImproveStorage No CheckMethod Is the mobile phase pH within the stable range (4-10)? CheckStorage->CheckMethod Yes ImproveStorage->End AdjustpH Adjust mobile phase pH CheckMethod->AdjustpH No CheckMethod->End Yes AdjustpH->End

Caption: Troubleshooting logic for this compound HPLC analysis.

References

Technical Support Center: Overcoming Spiramycin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating and combating Spiramycin (B21755) resistance in Staphylococcus aureus. It provides troubleshooting guides for common laboratory procedures and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?

The two principal mechanisms of resistance to this compound and other macrolide antibiotics in S. aureus are:

  • Target Site Modification: This is the most prevalent mechanism and involves the methylation of 23S ribosomal RNA, the binding site for macrolides. This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylase) genes, with ermA and ermC being the most common in S. aureus. The methylation reduces the antibiotic's affinity for the ribosome, leading to resistance.

  • Active Efflux: This mechanism involves the active pumping of the antibiotic out of the bacterial cell, thereby preventing it from reaching its ribosomal target. This process is primarily mediated by efflux pumps encoded by genes such as msrA (macrolide and streptogramin B resistance).

FAQ 2: How can I differentiate between inducible and constitutive MLSB resistance in the lab?

The D-test is a straightforward and dependable method for distinguishing between inducible and constitutive Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotypes.[1]

  • Principle: An erythromycin (B1671065) (15 µg) disk is placed near a clindamycin (B1669177) (2 µg) disk on an agar (B569324) plate inoculated with the S. aureus isolate.[2] Erythromycin acts as a potent inducer of erm gene expression.[3] If the isolate possesses an inducible resistance mechanism, the erythromycin will trigger the production of the methylase enzyme, resulting in resistance to clindamycin in the area between the two disks.[2]

  • Interpretation of Results: [2][4]

    • Positive D-test (Inducible MLSB): A flattening of the zone of inhibition around the clindamycin disk, which creates a "D" shape, is indicative of inducible resistance.

    • Negative D-test (MS Phenotype): The presence of circular zones of inhibition around both disks suggests that the resistance to erythromycin is likely due to an efflux mechanism (e.g., encoded by msrA), and the isolate is genuinely susceptible to clindamycin.

    • Resistant to both (Constitutive MLSB): If the isolate is resistant to both erythromycin and clindamycin, with no zone of inhibition, it signifies the constitutive expression of the erm gene.

FAQ 3: What are the current strategies to overcome this compound resistance in S. aureus?

Several strategies are under investigation to counteract this compound resistance:

  • Synergistic Drug Combinations: Combining this compound with other antibiotics can restore its effectiveness. For instance, combinations with drugs that have different mechanisms of action can produce a synergistic effect, where their combined antimicrobial activity is greater than the sum of their individual effects.[5]

  • Efflux Pump Inhibitors (EPIs): These are compounds designed to block the activity of efflux pumps.[6] By inhibiting these pumps, EPIs increase the intracellular concentration of the antibiotic, potentially restoring its efficacy.[7] Examples of EPIs that have been investigated include the plant alkaloid reserpine (B192253) and the calcium channel blocker verapamil.[8][9][10]

  • Novel Therapeutic Approaches: This area of research includes the development of new antibiotics that are not susceptible to current resistance mechanisms, as well as alternative treatments like bacteriophage therapy and the use of antimicrobial peptides.

Troubleshooting Guides

Troubleshooting the D-Test for Inducible Clindamycin Resistance
Problem Possible Cause(s) Solution(s)
Ambiguous or unclear D-zone 1. Incorrect disk spacing: The distance between the erythromycin and clindamycin disks is crucial for accurate results.Ensure the disks are placed 15-20 mm apart (edge to edge) on the agar surface.[11]
2. Inappropriate inoculum density: An inoculum that is too heavy or too light can alter the size of the inhibition zones.Prepare the inoculum to a turbidity equivalent to a 0.5 McFarland standard.
3. Suboptimal incubation conditions: Incorrect temperature or duration of incubation can affect bacterial growth and zone formation.Incubate plates at 35-37°C for 16-18 hours.[2]
False-negative D-test 1. Weak inducer: Some erm gene variants may not be strongly induced by erythromycin.Consider molecular methods (PCR) to detect the presence of erm genes.
2. Low-level resistance: The level of inducible resistance may be too low to be detected by the disk diffusion method.A broth microdilution test with both erythromycin and clindamycin may reveal the resistance.
False-positive D-test 1. Overlapping zones of inhibition: Placing the disks too close together can cause the zones to merge, complicating interpretation.Adhere strictly to the recommended 15-20 mm spacing.[11]
2. Misinterpretation of hazy growth: Any hazy growth within the clindamycin zone of inhibition should be interpreted as resistance, even if a distinct D-shape is not visible.[2]Carefully examine the zone of inhibition for any signs of partial growth.
Troubleshooting Efflux Pump Activity Assays (Ethidium Bromide-based)
Problem Possible Cause(s) Solution(s)
No significant difference in ethidium (B1194527) bromide (EtBr) accumulation between the test strain and a susceptible control. 1. Efflux is not the primary resistance mechanism: The strain may rely on other resistance mechanisms, such as target site modification.- Confirm the presence of efflux pump genes (e.g., msrA) using PCR. - Perform a D-test to check for erm-mediated resistance.
2. Ineffective Efflux Pump Inhibitor (EPI): The EPI being used may not be effective against the specific efflux pump present in the test strain.- Test a panel of EPIs with different mechanisms of action (e.g., reserpine, verapamil). - Verify the optimal concentration of the EPI for the assay.
High background fluorescence. 1. Excessive EtBr concentration: A high concentration of EtBr can lead to non-specific binding and increased background fluorescence.- Titrate the EtBr concentration to find the optimal level that provides a good signal-to-noise ratio.
2. Contamination: The bacterial culture may be contaminated with other microorganisms or fluorescent substances.- Ensure the purity of the bacterial culture before starting the assay. - Use sterile, high-quality reagents and consumables.
Inconsistent results between replicates. 1. Variability in inoculum density: Inconsistent starting cell numbers can lead to variable results in accumulation assays.- Standardize the inoculum to a specific optical density (e.g., OD600 of 0.6) before use.
2. Inaccurate pipetting: Small errors in pipetting volumes of EtBr, EPIs, or bacterial suspension can introduce significant variability.- Use calibrated pipettes and practice proper pipetting techniques.
Troubleshooting PCR for erm Gene Detection
Problem Possible Cause(s) Solution(s)
No PCR product (false negative). 1. Poor DNA quality: The extracted DNA may be degraded or contain inhibitors that interfere with the PCR reaction.- Use a reliable DNA extraction method and assess DNA quality and quantity. - Include an internal positive control in the PCR to test for inhibition.
2. Incorrect PCR conditions: The annealing temperature or extension time may not be optimal for the specific primers being used.- Optimize the PCR cycling parameters, particularly the annealing temperature. - Verify the primer sequences and their calculated melting temperatures.
Non-specific PCR products (multiple bands). 1. Low annealing temperature: A low annealing temperature can allow primers to bind to non-target DNA sequences.- Increase the annealing temperature in increments of 1-2°C to enhance specificity.
2. Primer-dimer formation: The primers may be annealing to each other, forming small, non-specific products.- Consider redesigning the primers to have less complementarity. - Optimize the primer concentration in the reaction.
Faint PCR product. 1. Insufficient DNA template: The amount of genomic DNA in the reaction may be too low for robust amplification.- Increase the amount of template DNA used in the PCR.
2. Suboptimal PCR conditions: The PCR reaction may not be efficient enough to produce a strong signal.- Increase the number of PCR cycles. - Check the concentration of essential components like MgCl2.

Data Presentation

Table 1: Synergistic Activity of this compound Combinations against Staphylococcus aureus
Antibiotic CombinationS. aureus Strain(s)MIC of this compound Alone (µg/mL)MIC of this compound in Combination (µg/mL)Fold Decrease in MICFIC IndexInterpretationReference(s)
This compound + Metronidazole (B1676534)Mixed clinical isolatesNot specifiedNot specifiedNot specifiedNot specifiedSynergy observed in polymicrobial infections[5]
This compound + Trimethoprim (B1683648)Not specified for S. aureusNot specifiedNot specifiedNot specifiedNot specifiedSynergy demonstrated against H. influenzae[12]

Note: There is a notable lack of recent, specific quantitative data for this compound combinations against S. aureus in the readily available literature. Further research is needed to populate this table with robust data.

Table 2: Effect of Efflux Pump Inhibitors on Macrolide MIC in Staphylococcus aureus
Efflux Pump Inhibitor (EPI)AntibioticS. aureus Strain(s)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with EPI (µg/mL)Fold Decrease in MICReference(s)
VerapamilVariousClinical isolatesNot specifiedNot specifiedNot specified[8]
ReserpineCiprofloxacinClinical isolatesNot specifiedNot specifiedUp to 4-fold[10]
ReserpineErythromycinPoultry litter isolatesNot specifiedNot specifiedNot specified[9]

Note: Direct quantitative data on the effect of these EPIs specifically on this compound MIC in S. aureus is limited. The data presented is for other antibiotics where these EPIs have shown activity against S. aureus efflux pumps.

Experimental Protocols

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing (AST)
  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of S. aureus. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to obtain the desired concentration range.

  • Inoculation: a. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. b. Add the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions. c. Include a growth control well (inoculum only) and a sterility control well (broth only).

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Interpretation: a. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: D-Test for Inducible Clindamycin Resistance
  • Inoculum Preparation: a. Prepare an inoculum of the S. aureus isolate with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: a. Using a sterile cotton swab, inoculate a Mueller-Hinton Agar (MHA) plate to achieve confluent growth.

  • Disk Placement: a. Aseptically place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. b. The distance between the edges of the two disks should be 15-20 mm.[11]

  • Incubation: a. Incubate the plate at 35-37°C for 16-18 hours.[2]

  • Interpretation: a. Examine the zones of inhibition. A flattening of the clindamycin zone adjacent to the erythromycin disk, forming a "D" shape, indicates a positive D-test.[2]

Protocol 3: Ethidium Bromide Agar Cartwheel Method for Efflux Pump Activity
  • Plate Preparation: a. Prepare Mueller-Hinton Agar plates containing a range of ethidium bromide (EtBr) concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).

  • Inoculum Preparation: a. Grow S. aureus isolates in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase (e.g., OD600 of 0.6).

  • Inoculation: a. Dip a sterile cotton swab into the bacterial suspension and streak it from the center to the edge of the EtBr-containing plates in a radial pattern, resembling the spokes of a cartwheel.

  • Incubation: a. Incubate the plates at 37°C for 16-18 hours.

  • Visualization and Interpretation: a. View the plates under a UV transilluminator. b. The lowest concentration of EtBr that results in fluorescence of the bacterial growth is recorded. Strains with higher efflux activity will require higher concentrations of EtBr to produce fluorescence.

Protocol 4: PCR for Detection of ermA and ermC Genes
  • DNA Extraction: a. Extract genomic DNA from S. aureus isolates using a commercial DNA extraction kit or a standard enzymatic or boiling lysis method.

  • PCR Reaction Mixture: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl2, and forward and reverse primers specific for ermA and ermC. b. Add the extracted DNA template to the master mix.

  • PCR Cycling Conditions (Example): a. Initial denaturation: 94°C for 5 minutes. b. 30-35 cycles of: i. Denaturation: 94°C for 1 minute. ii. Annealing: 50-60°C for 1 minute (optimize for specific primers). iii. Extension: 72°C for 1 minute. c. Final extension: 72°C for 7 minutes.

  • Gel Electrophoresis: a. Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel containing a DNA intercalating dye. b. Visualize the DNA bands under UV illumination and compare their sizes to a DNA ladder to confirm the presence of the target erm genes.

Mandatory Visualizations

experimental_workflow cluster_resistance_determination Resistance Mechanism Determination cluster_overcoming_resistance Overcoming Resistance Strategies Isolate S. aureus Isolate S. aureus AST (this compound) AST (this compound) Isolate S. aureus->AST (this compound) Resistant Isolate Resistant Isolate AST (this compound)->Resistant Isolate D-Test D-Test Resistant Isolate->D-Test Efflux Assay Efflux Assay Resistant Isolate->Efflux Assay PCR (erm genes) PCR (erm genes) Resistant Isolate->PCR (erm genes) Synergy Testing Synergy Testing Resistant Isolate->Synergy Testing EPI Screening EPI Screening Resistant Isolate->EPI Screening Inducible Resistance Inducible Resistance D-Test->Inducible Resistance Constitutive Resistance Constitutive Resistance D-Test->Constitutive Resistance MS Phenotype MS Phenotype D-Test->MS Phenotype Efflux Positive Efflux Positive Efflux Assay->Efflux Positive erm Positive erm Positive PCR (erm genes)->erm Positive Synergistic Combination Synergistic Combination Synergy Testing->Synergistic Combination Further Investigation Further Investigation Synergistic Combination->Further Investigation Effective EPI Effective EPI EPI Screening->Effective EPI Effective EPI->Further Investigation

Caption: Experimental workflow for investigating and overcoming this compound resistance.

ermC_regulation cluster_mrna ermC mRNA Leader Region cluster_no_erythromycin No Erythromycin cluster_with_erythromycin With Erythromycin Start_L Start Codon (Leader Peptide) Leader_Peptide Leader Peptide Coding Sequence Start_L->Leader_Peptide RBS_L Ribosome Binding Site (Leader) RBS_L->Start_L Stop_L Stop Codon (Leader Peptide) Leader_Peptide->Stop_L Hairpin mRNA forms stable hairpin, sequestering RBS of ermC Leader_Peptide->Hairpin Stalled_Ribosome Ribosome stalls on leader peptide Leader_Peptide->Stalled_Ribosome RBS_ermC Ribosome Binding Site (ermC) Start_ermC Start Codon (ermC) RBS_ermC->Start_ermC No_Translation No ermC Translation RBS_ermC->No_Translation Translation ermC Translation RBS_ermC->Translation ermC_gene ermC Gene Start_ermC->ermC_gene Ribosome1 Ribosome Ribosome1->Leader_Peptide Translates leader peptide Hairpin->RBS_ermC Blocks access Ribosome2 Ribosome Ribosome2->Leader_Peptide Binds and stalls translation Erythromycin Erythromycin Erythromycin->Ribosome2 Alternate_Hairpin Alternate mRNA conformation forms, exposing RBS of ermC Stalled_Ribosome->Alternate_Hairpin Leads to Alternate_Hairpin->RBS_ermC Exposes

Caption: Translational attenuation model of ermC gene regulation.

resistance_pathways cluster_environmental_signals Environmental Signals cluster_regulatory_systems Regulatory Systems cluster_resistance_mechanisms Resistance Mechanisms Antibiotics Antibiotics (e.g., this compound) TCS Two-Component Systems (e.g., GraRS, ArlRS) Antibiotics->TCS Sensed by Host_Factors Host Factors (e.g., pH, oxidative stress) Host_Factors->TCS Sensed by Global_Regulators Global Regulators (e.g., SarA, MgrA) TCS->Global_Regulators Activate/Repress Efflux_Pumps Efflux Pump Expression (e.g., msrA) Global_Regulators->Efflux_Pumps Regulate Target_Modification Target Site Modification (erm gene expression) Global_Regulators->Target_Modification Regulate This compound Resistance This compound Resistance Efflux_Pumps->this compound Resistance Target_Modification->this compound Resistance

Caption: General signaling pathways in S. aureus antibiotic resistance.

References

Optimizing Spiramycin concentration for anti-parasitic activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the in vitro use of Spiramycin (B21755) against parasitic pathogens. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against parasites like Toxoplasma gondii?

A1: this compound is a macrolide antibiotic that inhibits protein synthesis in susceptible organisms.[1][2] It binds to the 50S subunit of the parasite's ribosome, which interferes with the translocation step of protein synthesis and effectively halts the elongation of polypeptide chains, thereby inhibiting parasite growth.[1][2][3][4] Its action is primarily considered parasite-static, meaning it inhibits parasite replication rather than directly killing the organisms, although bactericidal effects have been observed at higher concentrations against certain bacteria.[2][4]

Q2: What is the "this compound paradox"?

A2: The "this compound paradox" refers to the discrepancy between its modest in vitro activity and its excellent efficacy in in vivo models and clinical settings.[5][6] This is largely explained by this compound's ability to achieve high concentrations within host cells and tissues—many times higher than in serum.[4][6] Its slow clearance from these sites results in sustained intracellular concentrations, a significant post-antibiotic effect, and activity at sub-inhibitory concentrations, which collectively enhance its in vivo performance.[6]

Q3: What solvents should be used to prepare this compound stock solutions for in vitro assays?

A3: this compound is soluble in DMSO and Ethanol but has very low solubility in water.[7]

  • DMSO: 252.5 mg/mL (299.5 mM)

  • Ethanol: 93 mg/mL (110.31 mM)

  • Water: < 1 mg/mL (slightly soluble or insoluble)[7]

For cell-based assays, it is crucial to prepare a high-concentration stock in a solvent like DMSO and then dilute it to the final working concentration in the culture medium.[7] Ensure the final solvent concentration in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in solution?

A4: this compound is susceptible to degradation in acidic solutions (pH < 4.0) and highly alkaline solutions (pH > 10.0).[8][9] It is most stable in a pH range of 4.0 to 10.0.[9] When preparing stock solutions, it's recommended to use them fresh. For storage, powder can be kept at -20°C for up to three years, while solutions in solvent should be stored at -80°C for up to one year.[7] Studies have also shown that protic solvents like water and methanol (B129727) can interact with the formyl group of this compound, forming H₂O-bound molecules, which should be considered in mass spectrometry analysis.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Anti-parasitic Activity 1. Suboptimal Concentration: The concentration of this compound may be too low for the target parasite. 2. Drug Degradation: The drug may have degraded due to improper storage or pH conditions in the media.[9] 3. Parasite Resistance: The parasite strain may have inherent or developed resistance.1. Perform a dose-response curve to determine the IC50. Consult published data for effective concentration ranges (See Table 1). 2. Prepare fresh stock solutions for each experiment. Ensure the pH of the final culture medium is within the stable range (pH 4.0-10.0).[9] 3. Verify the sensitivity of your parasite strain or test a different strain.
High Host Cell Cytotoxicity 1. Excessive this compound Concentration: High concentrations can be toxic to host cells, especially over long incubation periods.[11][12] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.1. Determine the CC50 for your specific host cell line (See Table 2 and Protocol 2). Use concentrations well below the CC50 for anti-parasitic assays. For fibroblast cells, concentrations of 50-100 μM showed reduced viability after 72 hours.[11][12] 2. Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO). Run a vehicle control (medium + solvent) to confirm.
Drug Precipitation in Media 1. Low Solubility: this compound has poor aqueous solubility.[7] Adding a high volume of concentrated stock to the aqueous culture medium can cause it to precipitate. 2. Incorrect Solvent: The initial stock solution was not prepared in an appropriate solvent.1. Prepare a highly concentrated stock solution in DMSO or Ethanol.[7] Add the stock solution to the medium dropwise while vortexing to ensure rapid and even dispersal. 2. Use recommended solvents like DMSO or Ethanol for the initial stock.[7]
Inconsistent/Irreproducible Results 1. Variable Drug Activity: See "Low or No Anti-parasitic Activity." 2. Experimental Variability: Inconsistent cell seeding density, parasite infection ratio (MOI), or incubation times. 3. Drug-Solvent Interactions: In aqueous solutions, this compound can form hydrates, potentially affecting its activity or measurement.[10]1. Standardize drug preparation and handling procedures. 2. Follow a strict, detailed protocol for all experimental steps (See Protocols 1 & 2). 3. Be aware of potential molecular changes in solution. Use freshly prepared solutions to minimize variability.

Quantitative Data Summary

Table 1: In Vitro Anti-parasitic Activity of this compound

ParasiteStrainHost Cell LineEffective ConcentrationNotesReference
Toxoplasma gondiiRHVero Cells250 µg/mLHighest mortality rate observed after 120 minutes of exposure.[13][14]
Toxoplasma gondiiIntracellular-IC50: 218 mg/L (218 µg/mL)Based on inhibition of metabolic activity.[15]
Mycoplasma synoviaeMS WVU-1853-MIC: 0.0625 µg/mLExhibited time-dependent and concentration-dependent killing.[16]
Cryptosporidium sp.---This compound has been used clinically, but specific in vitro inhibitory concentrations are not well-defined in the provided results.[17][18][19][20]-

Table 2: Host Cell Cytotoxicity of this compound

Cell LineAssayConcentration & DurationViability/EffectReference
Vero CellsMTT62.5 µg/mL82% viability[13][14]
NIH/3T3 FibroblastsMTT100 µM for 24 & 48 hrsIncreased cell proliferation[11][12]
NIH/3T3 FibroblastsMTT50 & 100 µM for 72 hrsSignificantly reduced cell viability[11][12]
Human Mononuclear CellsTritiated Thymidine (B127349) UptakeDose-dependentReduction in thymidine uptake, suggesting interference with the cell cycle.[7]

Diagrams

Mechanism of Action

cluster_parasite Parasite Ribosome Ribosome 50S Ribosomal Subunit Channel Peptide Exit Channel Block Protein Synthesis Inhibited Ribosome->Block Blocks Translocation Protein Growing Polypeptide Chain Channel->Protein Elongation This compound This compound This compound->Ribosome Binds

Caption: this compound binds to the 50S ribosomal subunit, blocking protein synthesis.

General Experimental Workflow

Start Start Prep_Cells 1. Prepare Host Cells (Seed in 96-well plate) Start->Prep_Cells Incubate1 2. Incubate (e.g., 24h to form monolayer) Prep_Cells->Incubate1 Infect_Treat 4. Infect Cells with Parasites & Add this compound Incubate1->Infect_Treat Prep_Drug 3. Prepare this compound (Serial dilutions) Prep_Drug->Infect_Treat Incubate2 5. Incubate (e.g., 48-72h) Infect_Treat->Incubate2 Assay 6. Perform Viability/Plaque Assay (e.g., MTT, Crystal Violet) Incubate2->Assay Readout 7. Measure Readout (e.g., Absorbance) Assay->Readout Analysis 8. Data Analysis (Calculate IC50 / CC50) Readout->Analysis End End Analysis->End

Caption: Workflow for determining this compound's in vitro anti-parasitic activity.

Troubleshooting Logic for Low Activity

Start Problem: Low Anti-Parasitic Activity Check_Conc Was a dose-response experiment performed? Start->Check_Conc Check_Drug_Prep Was the drug stock prepared fresh? Check_Conc->Check_Drug_Prep Yes Sol_Perform_DR Solution: Perform dose-response to find IC50 Check_Conc->Sol_Perform_DR No Check_Controls Did the positive/negative controls work correctly? Check_Drug_Prep->Check_Controls Yes Sol_Prep_Fresh Solution: Prepare fresh stock from powder Check_Drug_Prep->Sol_Prep_Fresh No Sol_Review_Protocol Solution: Review entire experimental protocol for errors Check_Controls->Sol_Review_Protocol No Sol_Consider_Resistance Conclusion: Consider intrinsic parasite resistance Check_Controls->Sol_Consider_Resistance Yes Sol_Use_Higher_C Action: Test higher concentrations Sol_Perform_DR->Sol_Use_Higher_C Sol_Check_Storage Action: Review storage conditions (temp, pH) Sol_Prep_Fresh->Sol_Check_Storage

Caption: Decision tree for troubleshooting low anti-parasitic activity results.

Detailed Experimental Protocols

Protocol 1: General Anti-Toxoplasma gondii Activity Assay (Plaque Reduction)

This protocol is a generalized method for assessing the efficacy of this compound against Toxoplasma gondii tachyzoites.

Materials:

  • Host cells (e.g., Vero or HFF - Human Foreskin Fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • This compound powder

  • DMSO (sterile)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 100% Ethanol or 4% Paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% Ethanol)

Procedure:

  • Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO₂).

  • Drug Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve desired final concentrations (e.g., 250, 125, 62.5, 31.25 µg/mL).[13][14] Include a vehicle control (medium with the highest concentration of DMSO used).

  • Parasite Preparation & Infection: Harvest fresh T. gondii tachyzoites. Count the parasites and dilute them in culture medium to achieve a multiplicity of infection (MOI) that will result in visible, non-overlapping plaques after 5-7 days (e.g., ~100-200 tachyzoites per well).

  • Infection and Treatment: Remove the medium from the host cell monolayer. Add the parasite suspension to each well. Allow parasites to invade for 2-4 hours.

  • After the invasion period, gently wash the monolayer with PBS to remove unattached parasites.

  • Add the medium containing the different this compound concentrations (and controls) to the appropriate wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C, 5% CO₂ without disturbing them.

  • Fixing and Staining: After incubation, wash the plates with PBS. Fix the monolayers with the fixing solution for 15 minutes. Stain the cells with Crystal Violet solution for 10-15 minutes.

  • Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques (zones of cell lysis) in each well. The percent inhibition is calculated as: [1 - (Plaques in Treated Well / Plaques in Untreated Control Well)] x 100.

  • Data Processing: Plot the percent inhibition against this compound concentration to determine the IC50 value.

Protocol 2: Host Cell Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cell line.[21][22][23]

Materials:

  • Host cells (e.g., Vero, NIH/3T3)

  • Complete culture medium

  • This compound and DMSO

  • 96-well tissue culture plates (clear, flat-bottom)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Positive control for cytotoxicity (e.g., Triton X-100)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest DMSO concentration.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent viability as: (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100.

    • Plot the percent viability against this compound concentration to determine the CC50 (50% cytotoxic concentration).

References

Potential interference of Spiramycin in standard biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential interference of Spiramycin in standard biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a macrolide antibiotic produced by Streptomyces ambofaciens. It is primarily bacteriostatic and is effective against Gram-positive cocci and rods, Gram-negative cocci, and some parasites. In a research and clinical context, it is notably used for the treatment of toxoplasmosis, especially in pregnant women, to prevent transmission of Toxoplasma gondii to the fetus. It is also investigated for its anti-inflammatory and potential immunomodulatory effects.

Q2: Can this compound directly interfere with my biochemical assays, leading to false results?

Based on available literature, there is no conclusive evidence to suggest that this compound causes direct analytical (in vitro) interference in common biochemical assays such as those for liver enzymes (ALT, AST), creatinine, glucose, or total protein. In fact, some studies have established a lack of drug interactions with this compound in biochemical and pharmacokinetic studies[1]. However, it is crucial to distinguish between direct analytical interference and physiological (in vivo) effects of the drug that can alter the levels of certain biomarkers.

Q3: I am observing altered results in my Toxoplasma gondii immunoassay after treating my subjects with this compound. Is this interference?

Yes, this is a well-documented phenomenon, but it is considered a physiological or in vivo interference, not a direct analytical one. This compound treatment reduces the parasitic load of Toxoplasma gondii. This therapeutic effect leads to a delayed and reduced immunoglobulin G (IgG) antibody response and a slower maturation of IgG avidity[2][3]. Therefore, the altered results reflect a true biological response to the treatment rather than a flaw in the assay itself.

Q4: Are there any specific types of assays where I should be more cautious when using samples containing this compound?

While direct analytical interference is not widely reported, it is always good practice to be cautious. Given that this compound has a UV absorbance profile, high concentrations could theoretically interfere with spectrophotometric assays that measure absorbance in a similar range (around 232 nm)[4][5]. However, in typical biological samples from subjects undergoing therapy, the concentration of this compound is unlikely to be high enough to cause significant direct interference in most standard biochemical assays.

Q5: How can I determine if this compound is interfering with my specific assay?

If you suspect interference, a standard approach is to perform a spiking experiment. This involves adding a known concentration of this compound to a control sample and comparing the results to an un-spiked control.

Troubleshooting Guides

Issue: Unexpected results in Toxoplasma gondii IgG or IgG avidity immunoassays.
  • Potential Cause: This is likely a physiological effect of this compound treatment, which reduces the parasite load and consequently alters the host's antibody response. This can lead to lower IgG titers and delayed avidity maturation[2][3].

  • Troubleshooting Steps:

    • Acknowledge the Biological Effect: Recognize that the observed changes are likely a true reflection of the in vivo response to this compound.

    • Consider Timing of Samples: Be aware that IgG avidity maturation is delayed in patients undergoing this compound treatment. Low-avidity antibodies within 3 to 4 months of infection cannot be reliably used to time the infection in these patients.

    • Consult Assay Manufacturer's Guidelines: Review the package insert for your specific immunoassay kit for any information regarding potential drug interferences.

    • Correlate with Clinical Picture: Interpret the serological results in the context of the patient's treatment history and clinical presentation.

Issue: Suspected interference in a spectrophotometric or colorimetric assay.
  • Potential Cause: Although unlikely at therapeutic concentrations, very high concentrations of this compound could potentially interfere with assays that rely on absorbance measurements around its peak absorbance wavelength (approximately 232 nm)[4][5].

  • Troubleshooting Steps:

    • Perform a Spiking Study:

      • Prepare a control sample (e.g., pooled normal serum, assay buffer).

      • Spike the control sample with a concentration of this compound similar to or higher than what you expect in your experimental samples.

      • Run the spiked and un-spiked samples in your assay.

      • A significant difference in the results between the spiked and un-spiked samples would suggest interference.

    • Serial Dilution: Analyze a sample containing this compound at several dilutions. If interference is present, the results may not be linear upon dilution.

    • Alternative Assay Method: If interference is confirmed and cannot be mitigated, consider using an alternative assay method that employs a different detection principle (e.g., an enzymatic assay with a different chromogen, HPLC-based methods).

Data Summary

The following table summarizes the known effects of this compound on biochemical assays based on current literature.

Assay TypeAnalyteNature of InterferenceMechanism
Immunoassay Toxoplasma gondii IgGPhysiological (In Vivo)This compound reduces parasite load, leading to a delayed and decreased antibody response.[2]
Immunoassay Toxoplasma gondii IgG AvidityPhysiological (In Vivo)Treatment with this compound slows the maturation of IgG avidity.[3]
General Clinical Chemistry e.g., ALT, AST, Creatinine, GlucoseNo significant interference reported.Studies suggest a lack of direct analytical interactions.[1]
Microbiological Assays This compoundNot applicable (analyte)Microbiological methods are used to quantify this compound itself.[6]

Experimental Protocols

Protocol: Spike and Recovery Experiment to Test for Analytical Interference
  • Objective: To determine if this compound directly interferes with the analytical measurement of a specific analyte.

  • Materials:

    • Control matrix (e.g., drug-free serum, plasma, or assay buffer).

    • This compound standard of known concentration.

    • Your biochemical assay kit and required instrumentation.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Create a "spiked" sample by adding a small volume of the this compound stock solution to the control matrix to achieve a desired final concentration (e.g., a high therapeutic concentration).

    • Create a "control" sample by adding an equivalent volume of the solvent without this compound to the control matrix.

    • Assay both the "spiked" and "control" samples for the analyte of interest according to the assay manufacturer's protocol.

    • Calculate the recovery:

      • Recovery (%) = (Result from Spiked Sample / (Result from Control Sample + Expected Concentration from Spike)) * 100

  • Interpretation:

    • A recovery close to 100% (typically within 80-120%) indicates no significant interference.

    • A recovery outside this range suggests potential positive or negative interference.

Visualizations

Spiramycin_Effect_on_Toxoplasma_Immunoassay This compound This compound Treatment Parasite Toxoplasma gondii Parasite Load This compound->Parasite Reduces Antigen Antigen Presentation Parasite->Antigen Leads to B_Cell B-Cell Stimulation Antigen->B_Cell Reduced Antibody IgG Antibody Production B_Cell->Antibody Delayed/ Reduced Avidity IgG Avidity Maturation Antibody->Avidity Delayed Assay Immunoassay Result Antibody->Assay Lower Titer Avidity->Assay Lower Avidity

Caption: In vivo effect of this compound on Toxoplasma gondii immunoassays.

Interference_Troubleshooting_Workflow Start Unexpected Assay Result with this compound Sample CheckAssay Is it a Toxoplasma gondii Immunoassay? Start->CheckAssay Physiological Likely a Physiological (in vivo) Effect. Interpret in context of treatment. CheckAssay->Physiological Yes Spike Perform Spike & Recovery Experiment CheckAssay->Spike No Interference Is Recovery within acceptable limits (e.g., 80-120%)? Spike->Interference NoInterference No significant analytical interference detected. Interference->NoInterference Yes InterferenceConfirmed Analytical Interference Confirmed. Interference->InterferenceConfirmed No Mitigate Consider sample dilution or alternative assay method. InterferenceConfirmed->Mitigate

Caption: Troubleshooting workflow for suspected this compound interference.

References

Troubleshooting inconsistent results in Spiramycin MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Spiramycin (B21755) Minimum Inhibitory Concentration (MIC) testing. The information is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound MIC test?

A this compound MIC test determines the lowest concentration of the antibiotic that prevents the visible in vitro growth of a specific microorganism. This is typically performed using broth microdilution or agar (B569324) dilution methods, where a standardized inoculum of the bacteria is exposed to a range of this compound concentrations.

Q2: Which international standards should I follow for this compound MIC testing?

It is recommended to follow the general guidelines for antimicrobial susceptibility testing (AST) provided by recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] While specific guidelines for this compound may be limited, the principles outlined for macrolide antibiotics and for bacteria that grow aerobically are applicable.

Q3: What are the most common causes of inconsistent this compound MIC results?

Inconsistent results in this compound MIC testing can arise from several factors, including:

  • Inoculum Preparation: Incorrect inoculum density can significantly alter MIC values.

  • Media Composition: Variations in the pH and cation concentration of the culture medium can affect the activity of this compound.

  • Incubation Conditions: Improper incubation time, temperature, or atmospheric conditions can lead to variable results.

  • This compound Stock Solution: Degradation of the antibiotic due to improper storage or handling can result in falsely high MICs.

  • Reading and Interpretation: Subjectivity in determining the endpoint of visible growth can introduce variability.

Q4: How does the pH of the culture medium affect this compound MIC results?

The activity of macrolide antibiotics, including this compound, can be influenced by the pH of the medium. Generally, macrolides are more active in alkaline conditions and less effective in acidic environments.[5] All strains of Lactobacillus tested with this compound were found to be resistant at a pH of 5.0.[6] Therefore, maintaining a consistent and appropriate pH of the Mueller-Hinton broth (typically 7.2 to 7.4) is critical for reproducible results.

Q5: Are there specific quality control (QC) strains for this compound MIC testing?

While specific QC ranges for this compound are not as commonly published as for other antibiotics, it is essential to use standard QC strains to monitor the overall performance of the MIC test. Commonly used strains for general AST quality control include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[7] It is crucial to follow the recommended QC procedures outlined by CLSI and EUCAST to ensure the validity of your results.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent or unexpected results in your this compound MIC testing.

Problem Potential Cause Recommended Action
MIC values are consistently higher than expected. Degraded this compound stock solution: this compound can degrade, especially in acidic conditions.Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage of the stock solution (typically at -20°C or below) in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect inoculum density: An inoculum that is too high can lead to falsely elevated MIC values.Prepare the inoculum according to standardized protocols (e.g., CLSI M07) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9] Verify the inoculum density using a spectrophotometer or by performing a colony count.
Inappropriate culture medium: The pH or cation concentration of the medium may be suboptimal.Use cation-adjusted Mueller-Hinton broth (CAMHB) with a pH between 7.2 and 7.4. Ensure that the media is prepared and quality-controlled according to standard guidelines.
MIC values are consistently lower than expected. Incorrect inoculum density: An inoculum that is too low can result in falsely low MIC values.Re-standardize the inoculum preparation procedure to ensure the correct final concentration in the test wells.
Contamination of the this compound stock solution: Contamination with a more potent antimicrobial agent.Prepare a fresh, sterile stock solution of this compound.
High variability in MIC results between experiments. Inconsistent inoculum preparation: Day-to-day variations in inoculum density.Strictly adhere to a standardized protocol for inoculum preparation and use a McFarland standard for turbidity adjustment.
Variations in incubation conditions: Fluctuations in temperature or incubation time.Ensure that the incubator is properly calibrated and maintains a constant temperature of 35 ± 1°C.[10] Incubate all tests for a consistent duration (typically 16-20 hours for most bacteria).
Subjective reading of endpoints: Inconsistent determination of "no visible growth."Use a standardized light source and a consistent method for reading the plates. Consider using a microplate reader to obtain optical density measurements for a more objective endpoint determination.
No growth in the positive control well. Inactive bacterial culture: The bacterial inoculum was not viable.Use a fresh, actively growing culture for inoculum preparation.
Contamination of the culture medium: The medium may be contaminated with an inhibitory substance.Use a new, sterile batch of culture medium.
Growth in the negative control (sterility) well. Contamination of the culture medium or reagents. Repeat the experiment with fresh, sterile medium and reagents. Ensure aseptic technique throughout the procedure.

Data on Factors Influencing this compound MIC

The following table summarizes the impact of key experimental parameters on this compound MIC values. Precise quantitative data for this compound is limited in the literature; therefore, the information is primarily based on general principles for macrolide antibiotics.

Parameter Variation Effect on this compound MIC Reference
pH of Media Acidic (e.g., pH 5.0)Increased MIC (decreased activity)[5][6]
Alkaline (e.g., pH > 7.4)Decreased MIC (increased activity)[5]
Divalent Cations (Ca²⁺, Mg²⁺) Increased ConcentrationCan increase MICs for some bacteria[11][12]
Decreased ConcentrationCan decrease MICs for some bacteria[11][12]
Inoculum Density Higher than standardIncreased MIC
Lower than standardDecreased MIC

Experimental Protocol: this compound MIC Testing by Broth Microdilution

This protocol is based on the general principles outlined in the CLSI M07 guideline for broth microdilution susceptibility testing of aerobic bacteria.

1. Preparation of this compound Stock Solution: a. Weigh a sufficient amount of this compound powder of known potency. b. Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. d. Aliquot the stock solution into sterile, single-use vials and store at -20°C or below.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of the Microtiter Plate: a. Aseptically add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well containing the antibiotic. d. The final volume in each well after dilution should be 100 µL. e. Include a positive control well (containing CAMHB and the bacterial inoculum, but no antibiotic) and a negative control well (containing only CAMHB) for each organism tested.

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well), bringing the final volume to 200 µL. b. Seal the plate to prevent evaporation and incubate at 35 ± 1°C in ambient air for 16-20 hours.

5. Reading and Interpreting the Results: a. After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. The positive control well should show distinct turbidity, and the negative control well should be clear. If these controls are not as expected, the test is invalid and should be repeated.

Visualizations

TroubleshootingWorkflow start Inconsistent this compound MIC Results check_qc Are Quality Control (QC) strains within range? start->check_qc check_controls Are positive/negative controls valid? check_qc->check_controls Yes troubleshoot_qc Troubleshoot general test system: - Media preparation - Incubation conditions - Reagent quality check_qc->troubleshoot_qc No check_mic_pattern Is there a consistent pattern in MIC deviation? check_controls->check_mic_pattern Yes troubleshoot_controls Troubleshoot specific wells: - Inoculum viability (positive control) - Aseptic technique (negative control) check_controls->troubleshoot_controls No mic_high mic_high check_mic_pattern->mic_high MICs consistently high mic_low mic_low check_mic_pattern->mic_low MICs consistently low mic_variable mic_variable check_mic_pattern->mic_variable MICs highly variable end_action Take corrective action and repeat the experiment troubleshoot_qc->end_action troubleshoot_controls->end_action troubleshoot_high Investigate: 1. This compound stock degradation 2. Inoculum density too high 3. Media pH too low mic_high->troubleshoot_high troubleshoot_low Investigate: 1. Inoculum density too low 2. Error in antibiotic dilution mic_low->troubleshoot_low troubleshoot_variable Investigate: 1. Inconsistent inoculum prep 2. Incubation fluctuations 3. Subjective endpoint reading mic_variable->troubleshoot_variable troubleshoot_high->end_action troubleshoot_low->end_action troubleshoot_variable->end_action

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacterial Suspension prep_inoculum->add_inoculum prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubation->read_mic

Caption: Broth microdilution workflow for this compound MIC testing.

References

Improving Spiramycin recovery from tissue samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of spiramycin (B21755) from tissue samples for accurate analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from tissue samples.

Issue 1: Low Analyte Recovery

Question: We are experiencing low recovery of this compound from our tissue samples. What are the potential causes and how can we improve it?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation and extraction process. Here are the primary areas to investigate:

  • Inefficient Homogenization: The initial breakdown of the tissue is critical for releasing the analyte.

    • Recommendation: Ensure the tissue is thoroughly homogenized to a uniform consistency. The use of bead beaters or rotor-stator homogenizers is highly recommended. For tougher tissues, consider enzymatic digestion prior to homogenization.

  • Suboptimal Extraction Solvent: The choice of solvent and its pH are crucial for efficiently extracting this compound.

    • Recommendation: Acetonitrile (B52724) is a commonly used and effective solvent for protein precipitation and extraction of this compound and its metabolite, neothis compound.[1][2] Using a combination of solvents, such as 0.2% metaphosphoric acid-methanol (6:4), has also been shown to be effective for extracting this compound from meat and fish.[3]

  • Incomplete Protein Precipitation: Residual proteins in the extract can interfere with downstream analysis and trap the analyte, leading to lower recovery.

    • Recommendation: When using protein precipitation, ensure a sufficient volume of ice-cold acetonitrile is added to the sample homogenate (typically a 3:1 ratio of solvent to sample).[4] Vortex the mixture vigorously for at least one minute and centrifuge at a high speed (>10,000 x g) to ensure a compact protein pellet.[1]

  • Losses During Solid-Phase Extraction (SPE): If using SPE for sample cleanup, analyte loss can occur at various steps.

    • Recommendation:

      • Conditioning: Ensure the SPE cartridge is properly conditioned with methanol (B129727) followed by water to activate the sorbent. Do not let the cartridge dry out before loading the sample.[1]

      • Loading: Load the sample at a slow, steady flow rate (approximately 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent.[1]

      • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound.

      • Elution: Use a strong enough elution solvent to ensure complete recovery of this compound from the cartridge. Ensure the elution solvent is appropriate for the sorbent type (e.g., C8, HLB).[1]

  • Analyte Instability: this compound can be unstable in certain solvents, which can lead to degradation and lower recovery.

    • Recommendation: Protic solvents like water, ethanol (B145695), and methanol can interact with the formyl group of this compound, leading to the formation of adducts.[5][6] It is advisable to use aprotic solvents like acetonitrile for sample preparation and reconstitution, especially if the samples are not analyzed immediately.[5][6]

Issue 2: High Variability in Results

Question: Our results for this compound concentration show high variability between replicate samples. What could be causing this and how can we improve precision?

Answer:

High variability in results often points to inconsistencies in the analytical workflow. Here are key areas to focus on for improving precision:

  • Inconsistent Sample Homogenization: If tissue samples are not homogenized uniformly, the amount of this compound extracted from each replicate can vary significantly.

    • Recommendation: Standardize your homogenization procedure. Ensure each sample is treated for the same duration and at the same intensity.

  • Matrix Effects: Co-eluting endogenous components from the tissue matrix can interfere with the ionization of this compound during LC-MS/MS analysis, leading to ion suppression or enhancement.[7] This effect can vary between different samples, causing high variability.

    • Recommendation: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3 or Neo this compound I-d3.[1][4][7] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[7]

  • Inaccurate Pipetting: Small errors in pipetting volumes of the sample, internal standard, or solvents can lead to significant variability, especially when working with small volumes.

    • Recommendation: Regularly calibrate your pipettes. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.

  • Inconsistent Evaporation and Reconstitution: If an evaporation step is used to concentrate the sample, inconsistencies in the process can lead to variable results.

    • Recommendation: Evaporate samples to dryness under a gentle stream of nitrogen at a consistent temperature (e.g., 40°C).[1] Ensure the dried extract is completely redissolved in the reconstitution solvent by vortexing thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from tissue samples?

A1: Both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are effective methods for extracting this compound from biological matrices.[1]

  • Protein Precipitation (PPT) is a simpler and faster method. It involves adding a solvent like acetonitrile to the tissue homogenate to precipitate proteins.[4][8] While efficient, it may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis.[1]

  • Solid-Phase Extraction (SPE) is a more selective method that provides excellent sample cleanup by removing interfering components like salts, proteins, and phospholipids.[1] This results in a cleaner extract, reduced matrix effects, and can improve the longevity of your analytical column.[1] Hydrophilic-Lipophilic Balanced (HLB) or C8 cartridges are often used for this compound extraction.[1]

The choice between PPT and SPE will depend on the complexity of the tissue matrix, the required sensitivity of the assay, and the available instrumentation. For highly sensitive and robust analysis, SPE is generally preferred.

Q2: Why is the use of a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?

A2: A SIL-IS, such as this compound-d3 or Neo this compound I-d3, is crucial for accurate and precise quantification of this compound for several reasons:[1][4]

  • Compensation for Analyte Loss: It accounts for any loss of this compound that may occur during the multiple steps of sample preparation and extraction.

  • Correction for Matrix Effects: It co-elutes with this compound and is affected by ion suppression or enhancement in the same way, allowing for reliable normalization of the analytical signal.[7]

  • Improved Accuracy and Precision: By correcting for both physical losses and matrix-induced variations, a SIL-IS significantly improves the overall accuracy and precision of the analytical method.[1][4]

Q3: What are the recommended analytical techniques for quantifying this compound in tissue extracts?

A3: The most common and reliable methods for this compound quantification are:

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and specificity.[1][4] It allows for the simultaneous detection and quantification of this compound and its metabolites, like neothis compound.[2]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is also widely used. It is generally less sensitive than LC-MS/MS but can be suitable for applications where very low detection limits are not required.[9][10] The typical detection wavelength for this compound is 231-232 nm.[9][11]

  • Microbiological Assay: This is a traditional method that measures the antimicrobial activity of this compound.[9][11] It is based on the inhibition of growth of a susceptible microorganism, such as Micrococcus luteus.[9][11] While useful for screening, it is less specific than chromatographic methods and may not distinguish between this compound and its active metabolites.[9]

Q4: We are observing a decrease in this compound peak area over time when our prepared samples are waiting for analysis. What could be the cause?

A4: This is likely due to the instability of this compound in protic solvents. Studies have shown that protic solvents like water, methanol, and ethanol can react with the formyl group of the this compound molecule, forming a "water-bound" or solvent-adduct form.[5][6] This can lead to a decrease in the peak area of the parent this compound and the appearance of a new peak corresponding to the adduct.[5][6] After 96 hours in an aqueous solution, over 90% of this compound can be converted to its water-bound form.[5][6]

To mitigate this, it is recommended to:

  • Use aprotic solvents like acetonitrile for preparing standard solutions and for the final reconstitution of sample extracts, especially if they are not going to be analyzed immediately.[5][6]

  • If using aqueous mobile phases, consider monitoring for both the parent this compound and its water-adduct ion transitions in your LC-MS/MS method for a more accurate quantification.[5][6]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Selective retention of analyte on a solid sorbent followed by elution.Removal of proteins by precipitation with an organic solvent.[8]
Selectivity HighModerate
Sample Cleanup Excellent (removes salts, proteins, phospholipids)[1]Good (removes proteins)
Matrix Effects Reduced[1]Can be significant
Recovery 82.1% - 108.8%[1][2]~90%[1]
Precision (RSD%) < 4.2%[1]< 6.1%[1]
Time/Complexity More time-consuming and complexFaster and simpler
Typical Sorbent HLB, C8[1]N/A
Typical Solvent Acetonitrile, MethanolAcetonitrile

Table 2: Performance of Different Analytical Methods for this compound Quantification

MethodLimit of Quantification (LOQ)RecoveryPrecision (RSD%)Notes
LC-MS/MS < 1.0 µg/kg (milk)[2]82.1 - 108.8% (milk)[2]< 20% (intermediate precision)[2]Highly sensitive and specific; ideal for residue analysis.
HPLC-UV 25 µg/kg (muscle)[9]~93% (muscle)[9]< 20% (CV)[9]Good for routine analysis; less sensitive than LC-MS/MS.
Microbiological Assay 100 - 300 µg/kg (tissue)[9]>80% (muscle, liver, kidney); ~69% (fat)[9]2.2 - 2.9%[9]Measures antimicrobial activity; less specific.

Experimental Protocols

Protocol 1: this compound Extraction from Tissue using Protein Precipitation (PPT)

  • Homogenization: Weigh 1 g of tissue and add it to a suitable homogenization tube. Add 2 mL of water and homogenize until a uniform slurry is obtained.

  • Internal Standard Spiking: Spike the homogenate with an appropriate volume of a stable isotope-labeled internal standard (e.g., this compound-d3) working solution.

  • Protein Precipitation: Add 6 mL of ice-cold acetonitrile to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[1] Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for analysis by LC-MS/MS or another suitable technique.

Protocol 2: this compound Extraction from Tissue using Solid-Phase Extraction (SPE)

  • Homogenization and Protein Precipitation: Follow steps 1-5 from the Protein Precipitation protocol above.

  • Supernatant Dilution: Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 2 mL of methanol followed by 2 mL of purified water.[1] Do not allow the cartridge to dry.

  • Sample Loading: Load the entire diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for analysis.

Visualizations

experimental_workflow_ppt cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis homogenization 1. Tissue Homogenization spike 2. Spike with Internal Standard homogenization->spike ppt 3. Protein Precipitation (Acetonitrile) spike->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Extraction using Protein Precipitation.

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis homogenization 1. Tissue Homogenization spike 2. Spike with IS homogenization->spike ppt 3. Protein Precipitation spike->ppt centrifuge 4. Centrifuge ppt->centrifuge dilute 5. Dilute Supernatant centrifuge->dilute load 7. Load Sample dilute->load condition 6. Condition SPE Cartridge condition->load wash 8. Wash load->wash elute 9. Elute wash->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Extraction using Solid-Phase Extraction.

troubleshooting_low_recovery cluster_homogenization Homogenization cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_stability Analyte Stability start Low this compound Recovery q_homo Is homogenization complete? start->q_homo a_homo_no Optimize homogenization: - Increase time/intensity - Use bead beater - Consider enzymatic digestion q_homo->a_homo_no No a_homo_yes Proceed to next step q_homo->a_homo_yes Yes q_solvent Is extraction solvent optimal? a_homo_yes->q_solvent a_solvent_no Use recommended solvents: - Acetonitrile for PPT - Methanol for SPE elution q_solvent->a_solvent_no No a_solvent_yes Check for analyte instability q_solvent->a_solvent_yes Yes q_spe Using SPE? a_solvent_yes->q_spe q_spe_steps Are SPE steps optimized? (Conditioning, Loading, Wash, Elution) q_spe->q_spe_steps Yes q_stability Are samples analyzed promptly? q_spe->q_stability No a_spe_no Optimize SPE protocol: - Check flow rates - Verify solvent choices q_spe_steps->a_spe_no No q_spe_steps->q_stability Yes a_stability_no Use aprotic solvents (ACN) for reconstitution q_stability->a_stability_no No

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Forced Degradation Studies of Spiramycin using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Spiramycin (B21755).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound in forced degradation studies.

Problem Possible Causes Solutions & Recommendations
HPLC: Poor Peak Shape (Tailing, Fronting, Splitting) Peak Tailing: • Secondary interactions between this compound and residual silanol (B1196071) groups on the C18 column.• Inappropriate mobile phase pH.• Column overload.Peak Fronting: • Column overload (high concentration or injection volume).• Sample solvent stronger than the mobile phase.Peak Splitting: • Partially blocked column frit.• Column void.• Co-elution with a degradation product.For Peak Tailing: • Adjust mobile phase pH to be at least 2 units away from this compound's pKa.• Use a well-end-capped C18 column or a column with a different stationary phase (e.g., phenyl).• Reduce sample concentration or injection volume.• Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.For Peak Fronting: • Dilute the sample or reduce the injection volume.• Dissolve the sample in the initial mobile phase.For Peak Splitting: • Reverse-flush the column (if permissible by the manufacturer).• Replace the column frit or the entire column.• Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution.
HPLC/LC-MS/MS: Multiple or Unexpected Peaks for this compound Standard • Instability of this compound in protic solvents (e.g., water, methanol) leading to the formation of adducts.[1][2][3]• Onset of degradation of the standard solution.• Prepare this compound standard solutions in aprotic solvents like acetonitrile (B52724), especially if they are not for immediate use.[1][2][3]• Prepare fresh standard solutions daily.• Store stock solutions at recommended low temperatures and protected from light.
LC-MS/MS: Poor Sensitivity or Signal Suppression Matrix Effects: Co-eluting matrix components from the sample suppress the ionization of this compound.• Inappropriate Ionization Source Parameters: Suboptimal settings for capillary voltage, gas flow, and temperature.Mitigate Matrix Effects: - Implement a robust sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. - Dilute the sample if the this compound concentration is sufficiently high. - Use a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.• Optimize MS Parameters: - Perform source parameter optimization by infusing a standard solution of this compound. - Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM).
LC-MS/MS: Inconsistent or Irreproducible Results • Variability in sample preparation leading to inconsistent matrix effects.• Instability of this compound in the prepared samples.• Use a consistent and validated sample preparation protocol.• Employ matrix-matched calibrants and quality control samples.• Analyze samples as soon as possible after preparation to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its stability.[4][5]

Q2: To what extent should this compound be degraded in these studies?

A2: The goal is to achieve a noticeable but not excessive degradation, typically in the range of 5-20%. Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug.

Q3: Which degradation pathway is most prominent for this compound?

A3: this compound is particularly susceptible to hydrolytic degradation under both acidic and basic conditions.[4][5] Degradation often involves the cleavage of the glycosidic bonds, leading to the loss of the forosamine (B98537) and mycarose (B1676882) sugar moieties.[6]

Q4: How can I confirm the identity of the degradation products?

A4: LC-MS/MS is a powerful tool for the characterization of degradation products. By analyzing the fragmentation patterns of the parent drug and its degradants, the structures of the impurities can be elucidated.

Q5: What is "mass balance" in the context of forced degradation studies?

A5: Mass balance is an important aspect of forced degradation studies that ensures that the sum of the assay of the undegraded drug and the amount of all degradation products is close to 100% of the initial concentration. A significant deviation from 100% may indicate the formation of non-UV active or volatile degradation products.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/ParameterDuration% DegradationMajor Degradation Products Identified (by m/z)
Acidic Hydrolysis 0.1 M HCl24 hours13.31%[4]Loss of forosamine, loss of mycarose[6]
Basic Hydrolysis 0.1 M NaOH24 hours27.34%[4]Hydrolytic degradation products
Neutral Hydrolysis Water24 hours7.43%[4]Water adducts[1][2][3]
Oxidative 0.3% H₂O₂24 hoursStable[4]Not Applicable
Thermal 75°C24 hoursStable[4]Not Applicable
Photolytic Sunlight24 hours7.98%[4]Photodegradation products

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 75°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to sunlight for 24 hours.

  • Sample Preparation for Analysis: After the specified duration, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

Representative HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.0) and acetonitrile in a ratio of 40:60 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 231 nm.

  • Injection Volume: 10 µL.

Representative LC-MS/MS Method
  • LC System: Utilize the HPLC conditions described above.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its expected degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Drug Substance stock Prepare Stock Solution (1 mg/mL in ACN) start->stock acid Acidic Hydrolysis (0.1 M HCl, RT, 24h) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT, 24h) stock->base neutral Neutral Hydrolysis (Water, RT, 24h) stock->neutral oxidative Oxidative (3% H2O2, RT, 24h) stock->oxidative thermal Thermal (Solid, 75°C, 24h) stock->thermal photo Photolytic (Solid, Sunlight, 24h) stock->photo hplc HPLC-UV Analysis acid->hplc lcms LC-MS/MS Analysis acid->lcms base->hplc base->lcms neutral->hplc neutral->lcms oxidative->hplc oxidative->lcms thermal->hplc thermal->lcms photo->hplc photo->lcms data Data Interpretation (Peak Purity, Mass Balance, Degradant Identification) hplc->data lcms->data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_photolytic Photolytic Degradation This compound This compound (m/z 843) DP1 Loss of Forosamine (m/z 700) This compound->DP1 Cleavage of glycosidic bond DP2 Loss of Mycarose (m/z 699) This compound->DP2 Cleavage of glycosidic bond DP4 Photodegradation Products This compound->DP4 Sunlight DP3 Loss of Forosamine & Mycarose (m/z 556) DP1->DP3 DP2->DP3

Caption: Simplified degradation pathways of this compound under stress conditions.

References

Spiramycin HPLC Analysis: A Technical Support Center for Chromatographic Interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic interferences during the High-Performance Liquid Chromatography (HPLC) analysis of Spiramycin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during this compound HPLC analysis in a user-friendly question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound?

Poor peak shape in this compound chromatography can arise from various factors related to the mobile phase, column, sample preparation, or the inherent chemical properties of the this compound molecule itself.[1] Peak tailing, the most common distortion, often results from more than one mechanism of analyte retention.[2] For basic compounds like this compound, strong interactions with ionized residual silanol (B1196071) groups on the silica (B1680970) support surface of the column are a primary cause of tailing.[2][3]

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] If the pH is too close to the pKa of this compound, it can exist in both ionized and unionized forms, leading to peak distortion.[4] It is advisable to operate at a pH at least two units above or below the analyte's pKa. For basic compounds, a lower pH (around 2-3) can protonate residual silanols on the column, minimizing secondary interactions that cause tailing.[5]

  • Buffer Concentration: Inadequate buffer concentration can lead to pH shifts on the column, causing peak shape issues. A buffer concentration between 10-50 mM is generally recommended.[5][6]

  • Column Issues:

    • Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shape.[5] Flushing the column with a strong solvent or replacing it may be necessary.

    • Column Void or Blockage: A void at the column inlet or a partially blocked frit can cause peak splitting or tailing.[3] Reversing and flushing the column or replacing it can resolve this issue.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak fronting.[3] Diluting the sample or reducing the injection volume can alleviate this.

  • Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[7] Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening and peak tailing.[8]

Q2: My this compound peak is split. What should I investigate?

Peak splitting can be caused by several factors:

  • Co-eluting Interference: The split peak may actually be two co-eluting compounds. To investigate this, try changing the mobile phase composition or the column to improve resolution.[9] Using a diode array detector (DAD) to check for peak purity across the peak can also confirm co-elution.[9][10]

  • Contamination at Column Inlet: A contaminated guard column or analytical column inlet can cause the sample band to split. Try removing the guard column and re-running the analysis. If the peak shape improves, replace the guard column.

  • Sample Solvent Incompatibility: As mentioned, a sample solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

  • Column Void: A void or channel in the column packing can lead to a split peak.[11]

Issue 2: Co-elution and Baseline Instability

Q3: I suspect an impurity is co-eluting with my main this compound peak. How can I confirm and resolve this?

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[9]

Confirmation and Resolution Strategies:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as a shoulder on the peak, which can indicate a hidden co-eluting peak.[9][10]

  • Detector-Based Peak Purity:

    • Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[9][10]

    • Mass Spectrometry (MS): An MS detector can also be used to assess peak purity by examining the mass spectra across the peak.[9]

  • Method Modification for Improved Resolution:

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[9]

    • Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds like this compound and its impurities, potentially resolving co-elution.[6]

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) can provide different selectivity.[6]

    • Temperature: Changing the column temperature can also affect selectivity.

Q4: What are "ghost peaks" and how can I eliminate them from my this compound chromatogram?

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and are not part of the injected sample.[12][13] They can originate from various sources:

  • Mobile Phase Contamination: Impurities in the solvents (especially water) or buffer components can accumulate on the column and elute as ghost peaks, particularly in gradient elution.[13][14] Using high-purity solvents and freshly prepared mobile phase is crucial.[13]

  • System Contamination: Carryover from previous injections is a common cause.[15] Contaminants can reside in the injector, sample loop, or column.[15] A thorough system cleaning and wash protocol between runs can help.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used during sample preparation.[13][14]

  • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, creating interfering peaks.

Troubleshooting Ghost Peaks:

A systematic approach is key to identifying the source of ghost peaks.[14]

  • Run a Blank Gradient: Inject a blank (mobile phase) without a sample. If the ghost peak is present, the source is likely the HPLC system or the mobile phase.[14]

  • Isolate Components: Systematically replace components (e.g., use fresh mobile phase, a different vial) to pinpoint the source of the contamination.[14]

Issue 3: this compound Stability and Degradation

Q5: My this compound standard is showing multiple peaks or its peak area is decreasing over time. What could be the cause?

This compound is known to be unstable in certain conditions, which can lead to the appearance of degradation products as extra peaks in the chromatogram or a decrease in the main peak area.[1] Forced degradation studies have shown that this compound is susceptible to hydrolytic degradation.[16][17]

Recommendations for Ensuring Standard Stability:

  • Solvent Selection: this compound can be unstable in protic solvents like water, ethanol, and methanol, where solvent molecules can add to the formyl group. It is recommended to use aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[18]

  • Fresh Preparation: Prepare working standards by diluting the stock solution in the mobile phase immediately before analysis.[1]

  • Storage: Store stock solutions at appropriate low temperatures and protected from light to minimize degradation.

Quantitative Data Summary

The following tables summarize typical starting conditions for this compound HPLC analysis based on literature methods. These should be considered as a starting point for method development and optimization.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionReference(s)
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][16]
Mobile Phase A 50 mM Phosphate Buffer, pH adjusted to 4.72[1][19]
Mobile Phase B Acetonitrile or Methanol[1]
Elution Mode Gradient or Isocratic[1][20]
Flow Rate 0.8 - 1.0 mL/min[1][19]
Column Temperature 30°C[1][19]
Detection Wavelength 232 nm[20][21]
Injection Volume 20 µL[1]

Table 2: Buffer and pH Considerations

ParameterGuidelineRationaleReference(s)
pH Range At least 2 pH units away from analyte pKaTo ensure a single ionic state and prevent peak splitting/tailing.[4]
Buffer Concentration 10 - 50 mMTo provide sufficient buffering capacity without causing precipitation or high backpressure.[5][6]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor Peak Shape

  • Initial Assessment:

    • Observe the peak shape: Is it tailing, fronting, or split?

    • Note if the issue affects all peaks or only the this compound peak. If all peaks are affected, the problem is likely systemic (e.g., column, mobile phase). If only the this compound peak is affected, it may be a chemical interaction issue.[6]

  • Mobile Phase and Buffer Check:

    • Verify the pH of the mobile phase.

    • Ensure the buffer concentration is adequate (10-50 mM).

    • Prepare fresh mobile phase.

  • Sample Concentration and Solvent Check:

    • Dilute the sample 10-fold and re-inject to check for sample overload.

    • Prepare a new sample dissolved directly in the mobile phase.

  • Column Health Check:

    • Disconnect the column and check the system pressure without it to ensure there are no blockages upstream.

    • Reverse and flush the column with a strong solvent (e.g., 100% acetonitrile for a C18 column).

    • If the problem persists, replace the column with a new one of the same type.

  • System Check:

    • Inspect for leaks in fittings.

    • Minimize the length and diameter of connection tubing to reduce extra-column volume.

Protocol 2: Standard Preparation for this compound to Minimize Degradation

  • Solvent Selection: Use a high-purity, aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to prepare the stock solution.[1][18]

  • Weighing: Accurately weigh a suitable amount of this compound reference standard.

  • Dissolution: Dissolve the standard in the chosen aprotic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Storage: Store the stock solution in a tightly sealed container at low temperature (e.g., 2-8 °C) and protected from light.

  • Working Solutions: On the day of analysis, prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range.[1]

Visualizations

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_All_Peaks Affects All Peaks? Start->Check_All_Peaks Systemic_Issue Systemic Issue Likely Check_All_Peaks->Systemic_Issue Yes Analyte_Specific_Issue Analyte-Specific Issue Check_All_Peaks->Analyte_Specific_Issue No Check_Mobile_Phase Check Mobile Phase (pH, Buffer, Freshness) Systemic_Issue->Check_Mobile_Phase Check_Column Check Column (Age, Void, Blockage) Systemic_Issue->Check_Column Analyte_Specific_Issue->Check_Mobile_Phase Check_Sample_Overload Check Sample Overload (Dilute Sample) Analyte_Specific_Issue->Check_Sample_Overload Check_Solvent_Effect Check Sample Solvent Effect (Dissolve in Mobile Phase) Analyte_Specific_Issue->Check_Solvent_Effect Problem_Resolved Problem Resolved Check_Mobile_Phase->Problem_Resolved If Fixed Consider_Method_Dev Consider Method Development (Different Column/Mobile Phase) Check_Mobile_Phase->Consider_Method_Dev If Not Fixed Check_Column->Problem_Resolved If Fixed Check_Column->Consider_Method_Dev If Not Fixed Check_Sample_Overload->Problem_Resolved If Fixed Check_Solvent_Effect->Problem_Resolved If Fixed Consider_Method_Dev->Problem_Resolved

Caption: A flowchart for troubleshooting common peak shape issues.

Ghost_Peak_Investigation Start Ghost Peak Detected Blank_Injection Inject Blank (No Sample) Start->Blank_Injection Peak_Present Peak Still Present? Blank_Injection->Peak_Present Source_System Source: System or Mobile Phase Peak_Present->Source_System Yes Source_Sample Source: Sample Prep or Carryover Peak_Present->Source_Sample No Check_Mobile_Phase Use Fresh, High-Purity Mobile Phase Source_System->Check_Mobile_Phase Clean_System Clean System Components (Injector, Column) Source_System->Clean_System Check_Sample_Prep Check Sample Prep (Vials, Caps, Solvents) Source_Sample->Check_Sample_Prep Improve_Wash_Method Improve Wash Method Between Injections Source_Sample->Improve_Wash_Method Problem_Resolved Problem Resolved Check_Mobile_Phase->Problem_Resolved Clean_System->Problem_Resolved Check_Sample_Prep->Problem_Resolved Improve_Wash_Method->Problem_Resolved

Caption: A decision tree for investigating the source of ghost peaks.

References

Technical Support Center: Enhancing the In-Vivo Efficacy of Spiramycin Through Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving novel Spiramycin (B21755) formulations. It includes frequently asked questions and troubleshooting guides in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high in-vivo efficacy with conventional this compound? A1: The main challenge is this compound's low and variable oral bioavailability, which is generally in the range of 30% to 40%.[1][2][3] This is primarily due to its incomplete absorption.[4] Administration with food can further reduce its bioavailability by about 50%.[1]

Q2: Which novel formulation strategies show the most promise for improving this compound's efficacy? A2: Novel strategies focus on improving the solubility and absorption of this compound. Promising approaches include lipid-based systems like nanoemulsions, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs), as well as polymeric nanoparticles using materials like chitosan (B1678972).[5][6][7][8][9] These nanoformulations can enhance bioavailability by increasing the drug's surface area, improving penetration, and protecting it from degradation.[5][10]

Q3: How exactly do nanoemulsions improve the oral delivery of this compound? A3: Nanoemulsions are dispersions of nano-sized oil droplets in an aqueous phase, stabilized by surfactants.[6] They can solubilize lipophilic drugs like this compound, increasing their absorption and penetration.[5] For instance, a this compound nanoemulsion (NE-Spi) with a particle size of around 11 nm has been shown to have potent lethal efficacy on T. gondii tachyzoites in vitro.[5][11]

Q4: What are Solid Lipid Nanoparticles (SLNs) and how are they beneficial for this compound delivery? A4: SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core.[12] This solid matrix protects the loaded drug from chemical degradation.[12] For poorly water-soluble drugs, SLNs can improve oral permeation and bioavailability, making them a promising strategy for enhancing this compound's effectiveness.[13]

Q5: What is this compound's mechanism of action? A5: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which disrupts the translocation step where the ribosome moves along the mRNA strand.[1][14][15][16] This action halts the elongation of the polypeptide chain, leading to a bacteriostatic effect (inhibiting bacterial growth) and, at higher concentrations, a bactericidal effect.[14][16]

Troubleshooting Guides

Issue 1: Low Drug Entrapment Efficiency in Lipid Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the selected solid lipid matrix.Screen different lipids (e.g., fatty acids, acylglycerols, waxes) or use a lipid mixture to create a less-ordered crystalline structure (as in NLCs).[8]Increased drug solubilization within the lipid core, leading to higher entrapment efficiency.
Drug expulsion during lipid recrystallization.Optimize the production process. For microemulsion-based methods, rapidly cool the hot microemulsion in a cold aqueous solution to promote faster lipid precipitation and trap the drug.[17]Minimized drug leakage during nanoparticle formation, improving final drug load.
Inappropriate surfactant/emulsifier concentration.Vary the concentration of the surfactant(s) (typically between 0.5% and 5% w/w).[8] An optimal concentration is needed to form small, stable particles without causing drug leakage.Improved nanoparticle stability and drug retention.
Issue 2: High Particle Size or Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient energy input during homogenization.For high-shear homogenization, increase the stirring speed or duration.[17] For ultrasonication methods, increase the sonication time or amplitude.[13]Reduction in particle size and a narrower size distribution (lower PDI).
Particle aggregation due to low surface charge.Measure the zeta potential. If it is not sufficiently high (positive or negative), consider adding a charged surfactant or modifying the pH of the aqueous phase to increase electrostatic repulsion between particles.Increased formulation stability and prevention of aggregation.
Incorrect lipid or surfactant selection.The type of lipid and surfactant significantly impacts particle formation. Re-evaluate the formulation components; some combinations are inherently better at forming small, uniform nanoparticles.A more stable and uniform nanoparticle dispersion.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations
Formulation TypeAdministrationCmax (µg/mL)Tmax (hours)Oral Bioavailability (F)Animal Model
Conventional this compound Oral~1.02.0 - 4.030% - 45.4%Humans, Pigs[2][18]
This compound Nanoemulsion OralNot ReportedNot ReportedEfficacy demonstrated by significant reduction in parasite load compared to conventional drug.[6]Mice[6]
This compound-loaded Maltodextrin (B1146171) Nanoparticles OralNot ReportedNot ReportedShowed a marked reduction of brain cyst count (88.7%) compared to conventional drug.[7]Mice[7]

Note: Direct comparative pharmacokinetic data for novel formulations are often limited in initial studies, with efficacy measured by therapeutic outcomes like parasite load reduction.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization

This protocol is a representative method for preparing SLNs.

  • Preparation of Lipid and Aqueous Phases:

    • Accurately weigh the solid lipid (e.g., glyceryl monostearate, cetyl palmitate) and heat it 5-10°C above its melting point.

    • Dissolve the specified amount of this compound into the molten lipid with continuous stirring until a clear, homogenous lipid phase is formed.

    • In a separate vessel, prepare the aqueous phase by dissolving a surfactant (e.g., Polysorbate 80, Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.[17]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer.

    • Continue stirring for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Shear Homogenization:

    • Immediately subject the hot pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This step is critical for reducing the droplet size to the nanometer range.[17]

  • Nanoparticle Solidification:

    • Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a lower speed.

    • The rapid cooling causes the lipid droplets to solidify, forming the SLNs and entrapping the this compound within the solid matrix.

  • Characterization:

    • Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the nanoparticles (e.g., via ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method like HPLC.

Mandatory Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invivo Phase 2: In-Vivo Evaluation cluster_analysis Phase 3: Data Analysis prep Formulation Preparation (e.g., SLNs, Nanoemulsion) char Physicochemical Analysis (Size, PDI, Zeta, EE%) prep->char Optimization admin Oral Administration to Animal Model char->admin sample Pharmacokinetic Study (Blood Sampling) admin->sample efficacy Efficacy Study (Infection Model) admin->efficacy bioanalysis Bioanalysis of Samples (e.g., HPLC/LC-MS) sample->bioanalysis assess Therapeutic Assessment (e.g., Parasite Load) efficacy->assess pk_pd PK/PD Modeling (AUC, Cmax, Bioavailability) bioanalysis->pk_pd pk_pd->assess Correlate

Caption: Experimental workflow for novel this compound formulation development and evaluation.

spiramycin_moa This compound This compound binding Binding Event This compound->binding Initiates ribosome Bacterial 50S Ribosomal Subunit ribosome->binding Targeted by translocation Inhibition of Peptidyl-tRNA Translocation Step binding->translocation Causes synthesis_halt Protein Chain Elongation is Halted translocation->synthesis_halt growth_inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) synthesis_halt->growth_inhibition

Caption: Signaling pathway for this compound's mechanism of action (MOA).

References

Validation & Comparative

Spiramycin Demonstrates Potent Anti-inflammatory Effects in Cellular Models, Rivaling Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data highlights the significant anti-inflammatory properties of Spiramycin, a macrolide antibiotic, in in vitro cell models. The findings, which position this compound as a potent modulator of inflammatory responses, suggest its potential for repositioning as an anti-inflammatory agent. This guide provides a detailed comparison of this compound with established anti-inflammatory drugs, Dexamethasone and Indomethacin, supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

This compound was shown to effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] The mechanism underlying these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, critical regulators of the inflammatory response.[1][2][3]

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on the anti-inflammatory efficacy of this compound, this guide summarizes its performance alongside Dexamethasone, a potent corticosteroid, and Indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID). The data is derived from in vitro studies on LPS-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.

Inhibition of Pro-inflammatory Mediators
CompoundMediatorConcentration% InhibitionReference
This compound Nitric Oxide (NO)300 µM~75%[3]
IL-1β300 µMSignificant decrease[3]
IL-6300 µMSignificant decrease[3]
Dexamethasone IL-1βDose-dependentSignificant inhibition of mRNA expression[4]
TNF-α1 µMSignificant suppression of secretion
IL-6-Reduced mRNA expression[5]
Indomethacin Nitric Oxide (NO)-IC50 of 0.617 ng/mL for PGE2[6]
IL-610 mg/mLSignificant reduction[7]
TNF-α10 mg/mLSignificant reduction[7]

Mechanistic Insights: How this compound Curbs Inflammation

This compound exerts its anti-inflammatory effects by targeting key signaling pathways that orchestrate the production of inflammatory molecules.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, effectively blocking the downstream inflammatory cascade.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IkBa IKK->IkBa Phosphorylation NFkB_complex p65/p50/IkBa IkBa->NFkB_complex Degradation Degradation IkBa->Degradation p65 p65 p65->NFkB_complex p65_p50_n p65/p50 p65->p65_p50_n p50 p50 p50->NFkB_complex p50->p65_p50_n This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

This compound also attenuates the phosphorylation of key proteins in the MAPK signaling pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). These kinases are also involved in the regulation of pro-inflammatory gene expression.

Experimental Protocols

For researchers looking to validate these findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect 100 µL of cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a 96-well plate.[8]

  • Incubate at room temperature for 10 minutes.[8]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.[8]

Cytokine Measurement (ELISA)
  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α) overnight at 4°C.[9][10]

  • Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.[9]

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[9]

  • Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.[11]

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) for 30 minutes at room temperature.[11]

  • Wash the plate and add TMB substrate solution. Stop the reaction with sulfuric acid.[9]

  • Measure the absorbance at 450 nm.[9]

Western Blot Analysis for NF-κB Pathway
  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Seeding Seed cells in plates Cell_Culture->Seeding Pre-treatment Pre-treat with this compound/ Alternatives (1 hr) Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for assessing anti-inflammatory effects.

Conclusion

The presented data strongly support the anti-inflammatory potential of this compound in cell-based models. Its ability to inhibit key pro-inflammatory mediators and signaling pathways at levels comparable to or exceeding those of established anti-inflammatory agents warrants further investigation. These findings open avenues for the repurposing of this compound as a therapeutic agent for inflammatory diseases, offering a promising alternative for researchers and drug development professionals.

References

Navigating Macrolide Resistance: A Comparative Guide to Spiramycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of spiramycin (B21755), a 16-membered macrolide, with other macrolide antibiotics, supported by experimental data on cross-resistance patterns. We delve into the underlying mechanisms of resistance and present standardized experimental protocols to aid in the design and interpretation of future studies.

Unraveling the Mechanisms of Macrolide Cross-Resistance

Macrolide antibiotics, classified by the size of their lactone ring (14, 15, or 16-membered), act by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] However, bacteria have evolved several mechanisms to counteract these effects, often leading to cross-resistance among different macrolides.[3] The primary mechanisms include:

  • Target Site Modification: The most widespread mechanism involves the methylation of the 23S rRNA at position A2058 by Erm (erythromycin ribosome methylase) enzymes.[3][4][5] This modification reduces the binding affinity of most macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[1][6] The expression of erm genes can be either constitutive (cMLSB), conferring high-level resistance to all MLSB antibiotics, or inducible (iMLSB), where resistance is triggered by the presence of an inducing macrolide.[7][8] Notably, 14- and 15-membered macrolides are typically strong inducers, while 16-membered macrolides like this compound are generally not.[8]

  • Active Efflux Pumps: Bacteria can actively pump macrolides out of the cell, preventing them from reaching their ribosomal target.[4] The mef (macrolide efflux) genes encode for efflux pumps that confer resistance primarily to 14- and 15-membered macrolides (M phenotype), with minimal impact on 16-membered macrolides like this compound.[4][9] Another efflux system, encoded by msr (macrolide-streptogramin resistance) genes, can also contribute to resistance.[3]

  • Enzymatic Inactivation: Some bacteria produce enzymes, such as esterases and phosphotransferases, that can inactivate macrolide antibiotics.[3] For instance, phosphotransferases encoded by mph genes can confer resistance to a range of macrolides, including this compound in some cases.[3]

The following diagram illustrates the primary mechanisms of macrolide resistance, which are fundamental to understanding cross-resistance patterns.

Macrolide_Resistance_Mechanisms cluster_0 Bacterial Cell Macrolide Macrolide Ribosome 50S Ribosome Macrolide->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs Erm_Methylase Erm Methylase (erm genes) Erm_Methylase->Ribosome Methylates 23S rRNA (Target Site Modification) Efflux_Pump Efflux Pump (mef/msr genes) Efflux_Pump->Macrolide Expels Macrolide Inactivating_Enzyme Inactivating Enzyme (mph/ere genes) Inactivating_Enzyme->Macrolide Degrades Macrolide Macrolide_Outside->Macrolide Enters Cell

Diagram 1: Key Mechanisms of Macrolide Resistance.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the in vitro activity of this compound with other macrolides against different bacterial strains exhibiting specific resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: this compound MICs in Erythromycin-Resistant Staphylococcus epidermidis [7]

Resistance PhenotypeNo. of StrainsThis compound MIC50 (mg/L)This compound MIC90 (mg/L)This compound MIC Range (mg/L)
cMLSB27>128>128>128
iMLSB14>128>1284 - >128
MSB34441 - 4

MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Macrolide MICs in Porcine Clinical Escherichia coli [10]

AntibioticWild-Type MIC Range (μg/mL)Tentative ECOFF (μg/mL)
Erythromycin (B1671065)16 - 128128
Azithromycin1 - 168
Tilmicosin32 - 256256
This compound128 - >1024256

ECOFF (Epidemiological Cut-Off) values separate wild-type susceptible populations from those with acquired resistance.

Table 3: Macrolide MICs in Pseudomonas aeruginosa [11]

AntibioticMIC (μg/mL)
Erythromycin250
This compound>500

Experimental Protocols

Accurate and reproducible data are the bedrock of comparative studies. Below are detailed methodologies for key experiments cited in the literature for determining macrolide cross-resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the susceptibility of bacteria to antibiotics.[7][12]

  • Preparation of Materials:

    • Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar (B569324).

    • Antibiotics: Stock solutions of this compound and other macrolides of known potency.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for many bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with lysed horse blood is used.[12]

    • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Procedure:

    • A two-fold serial dilution of each antibiotic is prepared in the microtiter plates using the growth medium.

    • The bacterial inoculum is prepared and standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

    • Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

    • Plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Test for Phenotypic Characterization

The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antibiotics and to identify certain resistance phenotypes, such as iMLSB.

  • Preparation of Materials:

    • Bacterial Strains: A standardized inoculum of the test bacteria is prepared.

    • Agar Plates: Mueller-Hinton agar plates are commonly used.

    • Antibiotic Disks: Paper disks impregnated with known concentrations of different macrolides (e.g., erythromycin, clindamycin (B1669177), this compound).

  • Procedure:

    • The surface of the agar plate is uniformly inoculated with the bacterial suspension.

    • Antibiotic disks are placed on the agar surface at a specified distance from each other.

    • For iMLSB detection, erythromycin and clindamycin disks are placed in proximity.

    • Plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disk is measured. A "D-shaped" zone of inhibition around the clindamycin disk adjacent to the erythromycin disk indicates inducible resistance.[7]

The following diagram outlines a general workflow for conducting a cross-resistance study.

Cross_Resistance_Workflow Start Start: Isolate Bacterial Strains Phenotypic_Screening Phenotypic Screening (e.g., Disk Diffusion) Start->Phenotypic_Screening MIC_Determination MIC Determination (Broth Microdilution) Phenotypic_Screening->MIC_Determination Genotypic_Analysis Genotypic Analysis (PCR for resistance genes) MIC_Determination->Genotypic_Analysis Data_Analysis Data Analysis and Comparison Genotypic_Analysis->Data_Analysis Conclusion Conclusion on Cross-Resistance Data_Analysis->Conclusion

Diagram 2: Experimental Workflow for Cross-Resistance Studies.

Summary and Implications

The presented data indicate that cross-resistance between this compound and other macrolides is highly dependent on the underlying resistance mechanism.

  • Strains with the cMLSB phenotype are typically resistant to this compound and other macrolides.[7]

  • For the iMLSB phenotype , this compound may retain some activity, as it is a poor inducer of erm gene expression.[7][8] However, resistance can still be observed, particularly at higher bacterial inoculums.

  • Strains possessing efflux-mediated resistance (M phenotype) are often susceptible to this compound while being resistant to 14- and 15-membered macrolides.[4][9]

This guide underscores the importance of detailed mechanistic studies in understanding and predicting antibiotic cross-resistance. For drug development professionals, these findings highlight the potential of 16-membered macrolides like this compound to be effective against certain macrolide-resistant strains. For researchers and scientists, the provided protocols offer a framework for standardized assessment of new and existing macrolide antibiotics against a backdrop of evolving resistance. Continued surveillance and mechanistic studies are crucial to preserving the efficacy of this important class of antibiotics.

References

A Comparative Guide to the Quantitative Analysis of Spiramycin in Plasma Versus Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative analysis of Spiramycin (B21755) in plasma and tissue samples. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate methodologies and interpreting resulting data. The information presented is collated from various scientific studies and offers objective comparisons supported by experimental data.

Data Presentation: this compound Concentrations in Plasma vs. Tissue

This compound exhibits a notable difference in concentration between plasma and various tissues, with tissue concentrations often significantly exceeding those found in plasma.[1] This is a critical consideration for pharmacokinetic and pharmacodynamic (PK/PD) studies. The following tables summarize quantitative data from several studies, highlighting this distribution pattern.

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Inflammatory Fluid in Healthy Male Volunteers [2]

ParameterPlasmaInflammatory Fluid
Cmax (mg/L)3.10.7
Tmax (h)3.34.0 - 4.8
Elimination Half-life (h)3.87.7

Following a single 2 g oral dose.

Table 2: this compound and Bitethis compound (a this compound derivative) Concentrations in Rat Plasma and Tissues (2.5 hours post-oral dose) [1]

SampleThis compound Concentration (nmol/g or nmol/mL)Bitethis compound Concentration (nmol/g or nmol/mL)Tissue to Plasma Ratio (this compound)Tissue to Plasma Ratio (Bitethis compound)
Plasma~10~15--
Liver~2150~3225~215~215
Stomach~1500~2250~150~150
Intestine~1200~1800~120~120
Spleen~800~1200~80~80
Lung~600~900~60~60
Womb~500~750~50~50
Pancreas~400~600~40~40

Table 3: this compound Residue Concentrations in Chicken Tissues After 7 Days of Oral Administration (17 mg/kg/day) [3]

TissueMean Concentration (µg/g)
LiverHighest Concentration
MuscleIntermediate Concentration
Skin and FatLowest Concentration

Residue concentrations were above the limit of quantification for up to 11 days in the liver, 9 days in muscle, and 7 days in skin and fat after the last dose.[3]

Table 4: this compound Concentrations in Female Pelvic Tissues and Serum [4]

SampleConcentration Range
Serum7.4 - 12.5 mg/L
Pelvic Tissues4.4 - 33.3 mg/kg
Fallopian TubeHighest Concentration

Following three oral doses of 2 g this compound over 14 hours before surgery.[4]

Experimental Protocols

The accurate quantification of this compound in biological matrices relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining this compound concentrations in plasma and vitreous samples.[5]

Sample Preparation:

  • Plasma/Vitreous Sample Collection: Collect blood in appropriate anticoagulant tubes and centrifuge to separate plasma. Collect vitreous humor as required.

  • Solid Phase Extraction (SPE):

    • Condition an octadecylsilica (C18) SPE cartridge.

    • Load the plasma or vitreous sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound using an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.05 M phosphoric acid-acetonitrile in a 75:25 ratio, pH 3.0).[3]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[3]

  • Detection: UV detection at 231 nm or 232 nm.

  • Temperature: Column oven maintained at a constant temperature (e.g., 35°C or 70°C).[3]

Quantification:

  • Construct a calibration curve using standards of known this compound concentrations.

  • The limit of detection for this method is estimated to be around 50 ng/mL.[5]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound and its metabolites, such as neothis compound, in various matrices including plasma, milk, and tissues.[1][6][7]

Sample Preparation:

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract this compound from the sample (plasma, milk, or tissue homogenate) using an organic solvent like chloroform (B151607) or acetonitrile.[6][8]

    • Solid Phase Extraction (SPE): This can be used as a clean-up step after LLE to further purify the sample.[6]

  • Internal Standard: Add an internal standard, such as this compound-d3, to the samples and calibration standards to correct for matrix effects and variations in extraction efficiency.[7]

  • Final Preparation: Evaporate the organic extract and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Quantification:

  • Use matrix-matched standard calibration curves for accurate quantification.[6]

  • The limits of quantification can be very low, for instance, 0.023 µg/mL in plasma and 0.013 µg/mL in milk.[8]

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in plasma and tissue samples using LC-MS/MS.

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma InternalStandard Internal Standard Addition Plasma->InternalStandard Tissue Tissue Homogenization Tissue Homogenization Tissue->Homogenization Homogenization->InternalStandard Extraction Extraction (LLE/SPE) Evaporation Evaporation & Reconstitution Extraction->Evaporation InternalStandard->Extraction LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for this compound quantification in plasma and tissue.

References

A Comparative Guide to Spiramycin Quantification: HPLC-UV, LC-MS/MS, and Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a macrolide antibiotic, is extensively used in both human and veterinary medicine. Accurate quantification of this compound in various matrices, including pharmaceutical formulations, biological fluids (plasma, milk), and tissues, is critical for quality control, pharmacokinetic and pharmacodynamic (PK/PD) studies, and residue monitoring.[1] This guide provides an objective comparison of three commonly employed analytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and microbiological assays. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to assist researchers in selecting the most appropriate method for their specific needs.

Methods Overview and Performance Data

The choice of an analytical method for this compound quantification hinges on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application. For routine quality control of pharmaceutical products, a robust and cost-effective method like HPLC-UV may be suitable.[1] Conversely, for regulatory submissions or the analysis of low-level residues in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are often indispensable.[1] Microbiological assays, while less specific, provide a measure of the total antimicrobial activity and can be a cost-effective screening tool.[1][2]

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and microbiological assays for the quantification of this compound, based on available experimental data.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Principle Chromatographic separation followed by UV detection.[1]Chromatographic separation coupled with mass-based detection.[1]Inhibition of microbial growth.[1]
Selectivity Moderate to HighVery HighLower (measures total antimicrobial activity)[1]
Sensitivity ModerateHighLower
Linearity Range 4.0–5000.0 µg/ml[3]40-2000 µg/kg[4][5]Dependent on standard curve
Limit of Detection (LOD) 1.5 µg/ml[3], 18 µg/kg (muscle)[6], 5.0 ng/mL (milk)[7]< 1.0 µg/kg (milk)[8], 13 µg/kg (milk)[4][5]Not consistently reported
Limit of Quantification (LOQ) 8.0 µg/ml[3], 33 µg/kg (muscle)[6], 25 µg/kg (muscle)[9]40 µg/kg (milk)[4][5][9]100 µg/kg (muscle), 300 µg/kg (liver, kidney), 115 µg/kg (fat)[9]
Recovery ~85% (plasma)[10], 98.21–101.10%[11]82.1 to 108.8% (milk)[8]>80% (liver, kidney, muscle), 69% (fat)[6]
Throughput HighHighLow
Cost ModerateHighLow
Expertise Required ModerateHighModerate

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are generalized experimental protocols for the three key this compound quantification methods.

HPLC-UV Protocol

This method is widely used for the quality control of this compound in pharmaceutical formulations.

  • Sample Preparation:

    • Tablets: Powdered tablets are dissolved in a suitable solvent and diluted to the desired concentration.[1]

    • Biological Matrices: Liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to remove interfering substances.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C8 or C18, is commonly used.[3][11]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., phosphate (B84403) buffer or sulfuric acid) is used for isocratic or gradient elution.[1][11] The pH of the mobile phase is a critical parameter.[1]

    • Flow Rate: A constant flow rate, typically around 0.5-1.0 ml/min, is maintained.[7][11]

    • Detection: UV detection is performed at the absorption maximum of this compound, which is approximately 232 nm.[6][11]

  • Quantification:

    • A calibration curve is generated by plotting the peak area of known concentrations of this compound standards against their concentrations.

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.[1]

LC-MS/MS Protocol

LC-MS/MS is the gold standard for the quantification of this compound in complex matrices due to its high sensitivity and selectivity.[1]

  • Sample Preparation:

    • Milk/Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step, often followed by solid-phase extraction (SPE) for cleanup and concentration.[1][8][9] An internal standard, such as this compound-d3, is often added to improve accuracy and precision.[4][5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column is used for chromatographic separation.

    • Mobile Phase: A gradient elution with a mixture of water (often with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[1][8]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.[1][8][9]

  • Quantification:

    • The ratio of the peak area of this compound to the peak area of the internal standard is used to construct a calibration curve. This method corrects for variations in sample preparation and instrument response.

Microbiological Assay Protocol

This traditional method relies on the antimicrobial properties of this compound.

  • Preparation:

    • An agar (B569324) plate is uniformly inoculated with a standardized suspension of a susceptible test microorganism, such as Micrococcus luteus ATCC 9341.[6][9]

    • Cylinders or paper discs are placed on the agar surface.[1]

  • Assay Procedure:

    • A defined volume of the prepared sample extract or standard solutions is added to the cylinders or discs.[1]

    • The plates are incubated under controlled conditions to allow for bacterial growth and the diffusion of the antibiotic.[1]

  • Quantification:

    • The diameter of the inhibition zones (clear areas where bacterial growth is inhibited) around the cylinders or discs is measured.[1]

    • A standard curve is generated by plotting the inhibition zone diameters of known concentrations of this compound standards.

    • The concentration of this compound in the sample is determined by interpolating the diameter of its inhibition zone on the standard curve.[1] It's important to note that this method measures the total antimicrobial activity, which may include active metabolites.[12]

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflows for each quantification method.

This compound Quantification Workflows cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow cluster_micro Microbiological Assay Workflow hplc_prep Sample Preparation (Extraction/Dilution) hplc_sep HPLC Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (232 nm) hplc_sep->hplc_det hplc_quant Quantification (Peak Area vs. Standard Curve) hplc_det->hplc_quant lcms_prep Sample Preparation (Protein Precipitation, SPE) + Internal Standard lcms_sep LC Separation (Reversed-Phase) lcms_prep->lcms_sep lcms_ion Ionization (ESI+) lcms_sep->lcms_ion lcms_det MS/MS Detection (MRM) lcms_ion->lcms_det lcms_quant Quantification (Peak Area Ratio vs. Standard Curve) lcms_det->lcms_quant micro_prep Sample Preparation (Extraction/Dilution) micro_app Sample/Standard Application micro_prep->micro_app micro_inoc Plate Inoculation (e.g., M. luteus) micro_inoc->micro_app micro_inc Incubation micro_app->micro_inc micro_meas Measure Inhibition Zones micro_inc->micro_meas micro_quant Quantification (Zone Diameter vs. Standard Curve) micro_meas->micro_quant

References

A Comparative Analysis of Spiramycin and Clindamycin in the Management of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of spiramycin (B21755) and clindamycin (B1669177) in the treatment of toxoplasmosis, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of molecular and procedural pathways.

Introduction to Therapeutic Agents

Toxoplasmosis, caused by the parasite Toxoplasma gondii, requires different therapeutic strategies depending on the clinical scenario, such as infection during pregnancy, toxoplasmic encephalitis in immunocompromised patients, or ocular toxoplasmosis. This compound, a macrolide antibiotic, and clindamycin, a lincosamide antibiotic, are two key agents in the armamentarium against this parasitic infection.[1][2] While both inhibit protein synthesis in the parasite, their clinical applications and efficacy profiles differ significantly.[3][4]

This compound is primarily utilized as a first-line therapy for pregnant women to prevent mother-to-child transmission of T. gondii.[5] Its favorable safety profile and ability to concentrate in the placenta make it a cornerstone of treatment in this patient population.[6] Clindamycin, often used in combination with pyrimethamine (B1678524), is a crucial alternative for treating toxoplasmic encephalitis, particularly in patients with hypersensitivity to sulfonamides, and is also used in the management of ocular toxoplasmosis.[7][8]

Mechanism of Action

Both this compound and clindamycin disrupt parasitic protein synthesis by targeting the 50S ribosomal subunit, albeit through different interactions.

This compound: As a macrolide, this compound binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[3][7] This action is primarily bacteriostatic, halting the growth and replication of the parasite.[3]

Clindamycin: Clindamycin also binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby inhibiting protein synthesis.[4] Depending on the concentration and susceptibility of the organism, it can exhibit either bacteriostatic or bactericidal activity.[4]

cluster_this compound This compound Mechanism cluster_Clindamycin Clindamycin Mechanism This compound This compound 50S_S 50S Ribosomal Subunit This compound->50S_S Binds to Translocation Peptide Chain Translocation 50S_S->Translocation Blocks Protein_Synthesis_S Protein Synthesis Inhibition Translocation->Protein_Synthesis_S Leads to Parasite_Growth_S Parasite Growth Arrest (Bacteriostatic) Protein_Synthesis_S->Parasite_Growth_S Clindamycin Clindamycin 50S_C 50S Ribosomal Subunit Clindamycin->50S_C Binds to Peptide_Bond Peptide Bond Formation 50S_C->Peptide_Bond Prevents Protein_Synthesis_C Protein Synthesis Inhibition Peptide_Bond->Protein_Synthesis_C Leads to Parasite_Death Parasite Death (Bactericidal/Bacteriostatic) Protein_Synthesis_C->Parasite_Death

Caption: Mechanisms of action for this compound and Clindamycin.

Comparative Efficacy Data

The following tables summarize quantitative data on the efficacy of this compound and clindamycin in their primary clinical applications for toxoplasmosis.

Table 1: Efficacy of this compound in Preventing Congenital Toxoplasmosis
Study/Meta-AnalysisNumber of Patients (Treated/Untreated)Outcome MeasureThis compound EfficacyCitation
Systematic Review and Meta-Analysis (Wei et al., 2015)Not specifiedPooled rate of vertical transmission9.9% (95% CI, 5.9%-16.2%)[5]
Meta-Analysis (Foulon et al.)Not specifiedFetomaternal transmission rateDid not impact transmission rate but reduced sequelae in infected infants[5]
Multicenter Study (SYROCOT)Not specifiedReduction in transmissionUp to 60%[5]
Retrospective Study (Keskin et al., 2015)55 (this compound prophylaxis), 6 (refused prophylaxis)Toxoplasma PCR in amniotic fluid0/55 (0%) in treated group vs. 4/6 (66.7%) in untreated group (p < 0.01) had positive PCR[9][10]
Table 2: Efficacy of Clindamycin (in combination therapy) for Toxoplasmic Encephalitis
Study/Meta-AnalysisTreatment ArmsNumber of PatientsOutcome MeasureEfficacyCitation
Systematic Review (Hernandez et al., 2017)Pyrimethamine + Clindamycin vs. Pyrimethamine + Sulfadiazine (B1682646)Not specifiedClinical responseNo significant difference in efficacy between regimens[11]
Meta-Analysis (Wei et al., 2015)Pyrimethamine-Clindamycin (P-C)Not specifiedPooled Cure Rate (complete disappearance of clinical symptoms)47.6% (95% CI, 24.8%-71.4%)[12]
Comparative Trial (Dannemann et al.)Pyrimethamine + Clindamycin vs. Pyrimethamine + Sulfadiazine59Clinical and radiographic responseNo statistically significant difference in response rates[2]

Experimental Protocols

Protocol for a Murine Model of Congenital Toxoplasmosis Prevention

A study by Sadeghi et al. (2024) evaluated the efficacy of clindamycin in preventing vertical transmission of T. gondii in a murine model, with this compound as a positive control.[13]

  • Animal Model: Pregnant BALB/c mice.

  • Infection: On the twelfth day of gestation, mice were infected with 20 cysts of the PRU strain (Type II) of T. gondii.[13]

  • Treatment Groups:

    • Normal control group (uninfected, untreated).

    • Infected, untreated control group.

    • Infected, treated with clindamycin.

    • Infected, treated with this compound.

  • Outcome Assessment: The reduction in parasite burden was assessed in the brain and eye tissues of the offspring.[13]

  • Results: this compound showed a 90.72% and 90.48% reduction in brain and eye cysts, respectively. Clindamycin achieved a 60.82% reduction in brain cysts and an 80.95% reduction in eye cysts.[13]

Start Start: Pregnant BALB/c Mice Infection Day 12 of Gestation: Infect with T. gondii (PRU strain) Start->Infection Grouping Randomize into 4 Groups Infection->Grouping Group1 Group 1: Normal Control Grouping->Group1 No Treatment Group2 Group 2: Infected Control (Untreated) Grouping->Group2 No Treatment Group3 Group 3: Infected + Clindamycin Grouping->Group3 Treatment Group4 Group 4: Infected + this compound Grouping->Group4 Treatment Outcome Assess Offspring: Parasite burden in brain and eye tissue Group1->Outcome Group2->Outcome Group3->Outcome Group4->Outcome End End: Compare Efficacy Outcome->End

Caption: Experimental workflow for a murine model of congenital toxoplasmosis.
Protocol for a Clinical Trial in Ocular Toxoplasmosis

A systematic review and meta-analysis by de-la-Torre et al. (2021) included randomized controlled trials comparing different antibiotic regimens for ocular toxoplasmosis.[14][15] One common comparison was intravitreal clindamycin versus classic oral therapy.

  • Study Design: Randomized controlled trial.

  • Patient Population: Patients with active ocular toxoplasmosis.

  • Intervention Groups:

    • Intravitreal clindamycin combined with dexamethasone.

    • Oral "classic therapy": pyrimethamine, sulfadiazine, and corticosteroids.[14]

  • Primary Outcome Measures:

    • Change in best-corrected visual acuity.

    • Reduction in inflammatory signs (e.g., vitreous haze).

    • Time to resolution of retinochoroiditis.

  • Follow-up: Patients are typically followed for several months to assess for treatment response and recurrence of lesions.

  • Results: The meta-analysis found no statistically significant differences in most outcomes between the treatment groups, suggesting intravitreal clindamycin is a viable alternative to systemic therapy.[14][15]

Clinical Application and Treatment Guidelines

This compound:

  • Primary Indication: Treatment of acute toxoplasmosis acquired during pregnancy to prevent vertical transmission.[5] It is particularly recommended for women diagnosed before 18 weeks of gestation when fetal infection is not confirmed.[16]

  • Dosage: For pregnant women, a typical dose is 1 gram (3 million units) orally every 8 hours.[5][7]

  • Key Feature: this compound concentrates in the placenta, which is thought to reduce the transmission of tachyzoites to the fetus.[6] It has a good safety profile and is not considered teratogenic.[5][11]

Clindamycin:

  • Primary Indications:

    • An alternative to sulfadiazine in combination with pyrimethamine for the acute treatment of CNS toxoplasmosis, especially in patients with sulfa allergies or intolerance.[7][17]

    • Treatment of ocular toxoplasmosis, administered either systemically or via intravitreal injection.[14][17]

  • Dosage: For CNS toxoplasmosis, a common oral dose is 300 mg four times daily, in combination with pyrimethamine.[7] For ocular toxoplasmosis, intravitreal injections are also used.[14]

  • Key Feature: Clindamycin has shown efficacy in treating active disease, but its role in preventing initial infection or transmission is less established than this compound's role in pregnancy.

Toxoplasmosis Toxoplasmosis Pregnancy Acute Infection in Pregnancy Toxoplasmosis->Pregnancy Immunocompromised CNS Toxoplasmosis (Immunocompromised) Toxoplasmosis->Immunocompromised Ocular Ocular Toxoplasmosis Toxoplasmosis->Ocular This compound This compound Pregnancy->this compound First-line to prevent vertical transmission Clindamycin_Combo Clindamycin + Pyrimethamine Immunocompromised->Clindamycin_Combo Alternative for Sulfa Allergy Classic_Therapy Pyrimethamine + Sulfadiazine Immunocompromised->Classic_Therapy Standard of Care Clindamycin_IVT Intravitreal Clindamycin Ocular->Clindamycin_IVT Local Treatment Option Ocular->Classic_Therapy Systemic Treatment

Caption: Logical relationship of drug choice in different clinical scenarios.

Conclusion

This compound and clindamycin have distinct and crucial roles in the management of toxoplasmosis. This compound is the established first-line agent for preventing congenital toxoplasmosis due to its placental concentration and safety profile in pregnancy. Clindamycin, typically in combination with pyrimethamine, serves as an essential alternative for treating active disease, particularly toxoplasmic encephalitis in patients unable to tolerate sulfonamides, and as a therapeutic option for ocular toxoplasmosis. Direct comparative efficacy trials between this compound and clindamycin for the same indication are lacking, as their primary clinical utilities are in different patient populations and disease manifestations. Future research could explore the potential for combination therapies or novel delivery mechanisms to enhance the efficacy of these established agents.

References

In Vitro Bacteriostatic Effects: A Comparative Analysis of Spiramycin and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of the bacteriostatic effects of two prominent macrolide antibiotics: Spiramycin (B21755) and Erythromycin (B1671065). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy against various bacterial strains, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and Erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While they share a common mechanism of action, their in vitro bacteriostatic potencies exhibit notable differences. Generally, erythromycin demonstrates greater potency on a weight-for-weight basis in in vitro studies.[1][2] However, this compound's in vivo efficacy is often comparable or even superior, a phenomenon attributed to its favorable pharmacokinetic properties, including high tissue concentration and a prolonged post-antibiotic effect.[3][4][5][6] This guide focuses on the in vitro data to provide a baseline understanding of their direct antibacterial activities.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Erythromycin against various bacterial species as reported in in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesAntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (Erythromycin-sensitive)This compound16-32 times higher than Erythromycin--[3]
Erythromycin---
Gram-positive anaerobes (Actinomyces spp., Propionibacterium spp., Lactobacillus spp.)This compoundHigher MICs than Erythromycin--[7]
Erythromycin---[7]
Gram-negative anaerobes (Fusobacterium spp., Bacteroides spp.)This compoundLess active than Erythromycin--[7]
ErythromycinMore active than this compound--[7]
Streptococcus pyogenesThis compoundModerate activity--[2]
ErythromycinMore active than this compound--[2]
Haemophilus influenzaeThis compoundModerate activity--[2]
ErythromycinMore active than this compound--[2]
Porcine Escherichia coli (Wild-type)This compound128 - 256-256[8]
Erythromycin16 - 128--[8]

Note: "-" indicates that the specific data point was not available in the cited literature.

Mechanism of Action

This compound and Erythromycin exert their bacteriostatic effects by targeting the bacterial ribosome, a critical component of protein synthesis.

Mechanism of Action of this compound and Erythromycin cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site Inhibition Inhibition of Protein Synthesis P_site->Inhibition Blocks translocation of peptidyl-tRNA A_site A Site Macrolide This compound or Erythromycin Binding Binds to 50S Subunit Macrolide->Binding Binding->P_site Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic

Caption: Binding of macrolides to the 50S ribosomal subunit inhibits protein synthesis.

Experimental Protocols

The determination of the in vitro bacteriostatic effects of this compound and Erythromycin typically involves standardized susceptibility testing methods such as broth microdilution or agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Erythromycin are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) culture on a non-selective agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium to determine the MIC.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of either this compound or Erythromycin. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This is further diluted to obtain a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation and Incubation: The standardized bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator or a calibrated loop. The plates are allowed to dry before being inverted and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_method Methodology cluster_testing Testing cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock This compound & Erythromycin Stock Solutions Serial_Dilution Prepare Serial Dilutions (Broth or Agar) Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Plates/Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Chemoinformatic Deep Dive: Spiramycin Versus Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive chemoinformatic comparison of Spiramycin with other prominent macrolide antibiotics: Erythromycin, Azithromycin, and Clarithromycin. By leveraging experimental data and in silico predictions, we offer a detailed analysis of their physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to inform future drug discovery and development efforts.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of chemoinformatic analysis involves the comparison of physicochemical properties that govern a drug's behavior. The following table summarizes key descriptors for this compound and its counterparts. These properties were retrieved from the PubChem database.

PropertyThis compound IErythromycinAzithromycinClarithromycin
Molecular Formula C43H74N2O14C37H67NO13C38H72N2O12C38H69NO13
Molecular Weight ( g/mol ) 843.05733.93748.98747.95
XLogP3 -0.93.13.63.2
Hydrogen Bond Donors 8554
Hydrogen Bond Acceptors 16141414
Topological Polar Surface Area (Ų) 201183180172
Lipinski's Rule of Five Violations 2 (MW > 500, HBA > 10)1 (MW > 500)1 (MW > 500)1 (MW > 500)

In Silico ADMET Profile Comparison

To further differentiate these antibiotics, a comparative in silico ADMET profile was generated using the pkCSM web server. This analysis provides insights into the pharmacokinetic and toxicity profiles of these compounds.

ADMET ParameterThis compoundErythromycinAzithromycinClarithromycin
Absorption
Water Solubility (log mol/L)-3.5-3.0-4.0-3.8
Caco-2 Permeability (log Papp)0.50.90.81.0
Intestinal Absorption (%)80908592
Distribution
VDss (log L/kg)0.60.51.00.7
BBB Permeability (logBB)-1.5-1.2-1.8-1.3
Plasma Protein Binding (%)20704080
Metabolism
CYP2D6 SubstrateNoYesNoYes
CYP3A4 SubstrateYesYesYesYes
Excretion
Total Clearance (log ml/min/kg)0.20.50.30.4
Toxicity
AMES ToxicityNoNoNoNo
hERG I InhibitorNoYesNoYes
HepatotoxicityNoYesNoYes
Skin SensitisationNoNoNoNo

Methodologies

Experimental Protocol: Shake-Flask Method for LogP Determination

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard experimental procedure for its determination.

  • Preparation of Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Also, prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the saturated n-octanol and saturated water.

  • Equilibration: Seal the flask and shake it for a predetermined period (e.g., 24 hours) to allow the antibiotic to partition between the two phases until equilibrium is reached.

  • Phase Separation: After shaking, centrifuge the flask to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the antibiotic in both the n-octanol and water layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the antibiotic in the n-octanol phase to its concentration in the water phase.

Computational Protocol: In Silico ADMET Prediction using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the biological activities and properties of compounds based on their chemical structures.

  • Molecular Descriptors Calculation: The first step involves calculating a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of the antibiotic molecules. These can include constitutional, topological, geometrical, and electronic descriptors.

  • Model Selection: A pre-existing, validated QSAR model is selected for each ADMET property of interest. These models are mathematical equations that correlate the molecular descriptors with the specific property.

  • Prediction: The calculated molecular descriptors for the antibiotics are input into the selected QSAR models. The models then generate a predicted value for each ADMET parameter.

  • Data Analysis: The predicted ADMET profiles for the different antibiotics are then compiled and compared to identify key differences in their pharmacokinetic and toxicity characteristics. This information can guide the selection and optimization of drug candidates.

Visualizing the Chemoinformatic Workflow

The following diagram illustrates the logical workflow of a comparative chemoinformatic analysis as described in this guide.

Chemoinformatic_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Chemoinformatic Analysis cluster_output Comparative Output This compound This compound Physicochemical Physicochemical Properties This compound->Physicochemical ADMET ADMET Prediction This compound->ADMET Erythromycin Erythromycin Erythromycin->Physicochemical Erythromycin->ADMET Azithromycin Azithromycin Azithromycin->Physicochemical Azithromycin->ADMET Clarithromycin Clarithromycin Clarithromycin->Physicochemical Clarithromycin->ADMET Comparison_Tables Comparison Tables Physicochemical->Comparison_Tables ADMET->Comparison_Tables Visualization Data Visualization Comparison_Tables->Visualization

Caption: A logical workflow for the comparative chemoinformatic analysis of antibiotics.

Signaling Pathway of Macrolide Antibiotics

Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates this general signaling pathway.

Macrolide_Mechanism Macrolide Macrolide Antibiotic Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to Inhibition Macrolide->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibits

Caption: General mechanism of action for macrolide antibiotics.

Evaluating Spiramycin's effect on virulence factor production in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of spiramycin's effect on virulence factor production in Pseudomonas aeruginosa. While intrinsically resistant to the bactericidal effects of This compound (B21755), this macrolide antibiotic has demonstrated significant potential as an anti-virulence agent.[1][2][3] This document compares the efficacy of this compound in mitigating key virulence factors with alternative therapeutic strategies, supported by experimental data and detailed methodologies.

This compound's Impact on P. aeruginosa Virulence Factors

This compound, when administered at sub-minimum inhibitory concentrations (sub-MIC), effectively curtails the production of several key virulence factors in P. aeruginosa without affecting its growth.[1][2] This anti-virulence activity presents a promising strategy to disarm the pathogen, potentially rendering it more susceptible to host immune responses and conventional antibiotics.

Quantitative Analysis of Virulence Factor Inhibition

The following table summarizes the observed effects of this compound on various P. aeruginosa virulence factors based on in vitro studies.

Virulence FactorTreatmentConcentrationObserved EffectReference
Pyocyanin (B1662382) This compound30 µg/mLMarked decrease in production[4]
This compound60 µg/mLSignificant reduction in synthesis[3]
Pyoverdine This compoundNot specifiedMarkedly reduced production[1][2]
This compound60 µg/mLMarked reduction in synthesis[3]
Rhamnolipids This compound60 µg/mLReduction in production[3]
Biofilm Formation This compound60 µg/mLInhibition of biofilm formation[3]
Swarming Motility This compoundNot specifiedReduced swarming motility[2]
H₂O₂ Sensitivity This compoundNot specifiedIncreased sensitization to H₂O₂[2]
In Vivo Efficacy of this compound

Studies utilizing the Galleria mellonella invertebrate model have demonstrated the in vivo anti-virulence properties of this compound.

ModelTreatmentOutcomeReference
G. mellonellaP. aeruginosa infection>90% mortality after 24 hours[1][2]
G. mellonellaP. aeruginosa infection + this compoundMortality reduced to ~50%[2][5]
Reduction in host antimicrobial peptide and lysozyme (B549824) transcript levels[1][2]

Comparison with Alternative Therapeutic Strategies

While this compound shows promise as an anti-virulence agent, it is crucial to consider its performance relative to established and emerging treatments for P. aeruginosa infections.

Treatment ClassExamplesMechanism of ActionAdvantagesDisadvantages
β-Lactams Piperacillin-tazobactam, Ceftazidime, Cefepime, MeropenemInhibit cell wall synthesisBroad-spectrum, well-establishedGrowing resistance (e.g., ESBLs, carbapenemases)
Aminoglycosides Tobramycin, AmikacinInhibit protein synthesisSynergistic with β-lactamsNephrotoxicity, ototoxicity
Fluoroquinolones Ciprofloxacin, LevofloxacinInhibit DNA replicationOral and intravenous formulationsResistance is common
Polymyxins ColistinDisrupts bacterial cell membraneActive against many MDR strainsHigh toxicity (nephrotoxicity, neurotoxicity)
Newer β-Lactam/β-Lactamase Inhibitor Combinations Ceftazidime-avibactam, Ceftolozane-tazobactamOvercome β-lactamase mediated resistanceEffective against many resistant strainsResistance can still emerge
Siderophore Cephalosporins Cefiderocol"Trojan horse" mechanism to enter bacterial cellsActive against many carbapenem-resistant strainsResistance mechanisms are being identified
Quorum Sensing Inhibitors (Experimental)Interfere with bacterial cell-to-cell communicationAnti-virulence strategy, may not drive resistanceStill in pre-clinical/clinical development
Phage Therapy (Experimental)Viruses that specifically infect and kill bacteriaHighly specific, can overcome antibiotic resistanceLimited availability, potential for resistance
Traditional Chinese Medicine Various herbal formulationsMultiple mechanisms including bactericidal, anti-biofilm, and immunomodulatory effectsLong history of use, potential for synergistic effects with antibioticsStandardization and rigorous clinical trials are needed

Signaling Pathways and Experimental Workflows

P. aeruginosa Quorum Sensing Pathway

This compound's anti-virulence activity is hypothesized to be mediated through the disruption of the quorum sensing (QS) network, a key regulatory system for virulence factor expression in P. aeruginosa. The primary QS systems are the las and rhl systems.[6] In silico docking studies suggest that this compound may target PqsR, a regulator in the pqs QS system.[3][4]

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_C12 LasR-HSL Complex C12_HSL->LasR binds LasR_C12->LasI activates RhlR RhlR LasR_C12->RhlR activates PqsR PqsR LasR_C12->PqsR activates Virulence_Factors Virulence Factors (Pyocyanin, Rhamnolipids, Elastase, Biofilm) LasR_C12->Virulence_Factors regulates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_C4 RhlR-HSL Complex C4_HSL->RhlR binds RhlR_C4->RhlI activates RhlR_C4->Virulence_Factors regulates PQS_signal PQS PqsR->PQS_signal regulates PqsR->Virulence_Factors regulates PQS_signal->RhlR_C4 enhances This compound This compound This compound->PqsR inhibits (proposed)

Caption: P. aeruginosa quorum sensing network and the proposed inhibitory action of this compound.

Experimental Workflow: Quantifying Pyocyanin Production

The following diagram outlines a typical workflow for quantifying the effect of this compound on pyocyanin production by P. aeruginosa.

PyocyaninQuantification cluster_culture Bacterial Culture cluster_extraction Pyocyanin Extraction cluster_quantification Quantification start Inoculate P. aeruginosa in LB broth treatment Add sub-MIC This compound start->treatment control No this compound (Control) start->control incubation Incubate for 48h treatment->incubation control->incubation centrifuge1 Centrifuge culture incubation->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant chloroform (B151607) Add Chloroform & Vortex supernatant->chloroform centrifuge2 Centrifuge chloroform->centrifuge2 organic_phase Collect blue (organic) phase centrifuge2->organic_phase hcl Add 0.2 N HCl & Vortex organic_phase->hcl centrifuge3 Centrifuge hcl->centrifuge3 aqueous_phase Collect pink (aqueous) phase centrifuge3->aqueous_phase spectrophotometer Measure Absorbance at 520 nm aqueous_phase->spectrophotometer calculate Calculate Pyocyanin Concentration spectrophotometer->calculate end Compare Treatment vs. Control calculate->end

Caption: Workflow for the extraction and quantification of pyocyanin from P. aeruginosa cultures.

Experimental Protocols

Pyocyanin Production Assay
  • Bacterial Culture: Inoculate P. aeruginosa into Luria-Bertani (LB) broth. For the treatment group, add a sub-MIC of this compound. An untreated culture serves as the control.

  • Incubation: Incubate the cultures for 48 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge 2 mL of the culture to pellet the bacterial cells.

    • Transfer the supernatant to a new tube and add an equal volume of chloroform. Vortex vigorously.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.

    • Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex. The pyocyanin will move to the upper aqueous (pink) layer.

    • Centrifuge to fully separate the phases.

  • Quantification:

    • Measure the absorbance of the upper aqueous phase at 520 nm using a spectrophotometer.[7][8]

    • Calculate the pyocyanin concentration using a standard curve or by multiplying the absorbance by an extinction coefficient.[8]

Galleria mellonella Infection Model
  • Bacterial Preparation:

    • Grow P. aeruginosa overnight in LB broth.

    • Sub-culture the bacteria and grow to the desired optical density.

    • Pellet the bacteria by centrifugation and resuspend in phosphate-buffered saline (PBS) to the desired inoculum concentration.[9]

  • Infection and Treatment:

    • Select healthy, uniformly sized G. mellonella larvae.

    • Inject a defined dose of the bacterial suspension into the last left proleg of each larva.

    • For the treatment group, co-inject this compound with the bacterial suspension.

    • Control groups should include larvae injected with PBS only and larvae injected with this compound only to assess toxicity.[2]

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor and record larval mortality at regular intervals (e.g., every 12 or 24 hours).[2][9]

  • Data Analysis:

    • Construct Kaplan-Meier survival curves and compare the survival rates between the different groups.

    • Alternatively, determine the 50% lethal time (LT50) for each group.[9]

Conclusion

This compound demonstrates significant potential as an anti-virulence agent against P. aeruginosa. By inhibiting the production of key virulence factors, it may offer a valuable adjunctive therapy to traditional antibiotics, particularly in the context of chronic and biofilm-associated infections. Further research is warranted to fully elucidate its mechanism of action and to evaluate its clinical efficacy in combination therapies. This guide provides a foundational understanding for researchers and drug development professionals exploring novel strategies to combat the growing threat of antibiotic-resistant P. aeruginosa.

References

Safety Operating Guide

Navigating Spiramycin Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of spiramycin (B21755) is a critical component of laboratory operations, protecting both personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is imperative due to this compound's classification as a substance very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1] Handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust particles.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat or work uniform
Respiratory Protection Use a respirator with an appropriate filter if there is a risk of generating dust or aerosols.[1]

Step-by-Step Disposal Protocol

All this compound waste must be handled in accordance with local, state, and federal regulations and managed through an approved waste disposal plant.[1][3] It is crucial to avoid disposing of this compound in household garbage or releasing it into the sewage system.[1][2]

  • Waste Segregation:

    • Solid Waste: All this compound powder, contaminated consumables (e.g., weigh boats, gloves, bench paper), and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[1]

    • Include the date of accumulation on the label.[1]

    • Keep containers tightly closed to prevent spills or the release of vapors.[1]

Spill Management

In the event of a this compound spill, the following procedures should be followed:

  • Minor Spills:

    • Alert personnel in the immediate area.[1]

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then collect the material using a scoop or other appropriate tool and place it in the hazardous waste container.[1][4]

    • For liquid spills, contain the spill with absorbent pads or materials.[1] Soak up the spill with an inert absorbent material and collect the contaminated material in a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.[1]

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Alert your institution's emergency response team and EHS department.[1]

    • Prevent entry into the contaminated area.[1]

Hazard Classification

Hazard ClassificationDescription
Acute Aquatic Toxicity Very toxic to aquatic life.[2]
Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[2] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SpiramycinDisposal cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment cluster_disposal Final Disposal Start Start PPE Don Appropriate PPE Start->PPE Ventilation Work in Ventilated Area PPE->Ventilation WasteType Type of Waste? Ventilation->WasteType SolidWaste Solid Waste (powder, consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (solutions) WasteType->LiquidWaste Liquid Sharps Sharps (needles, pipettes) WasteType->Sharps Sharps SolidContainer Collect in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Hazardous Sharps Container Sharps->SharpsContainer Store Store Securely (Tightly Closed) SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Disposal Dispose via Approved Waste Disposal Plant Store->Disposal End End Disposal->End

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Spiramycin. Adherence to these procedures is critical for ensuring personal safety and preventing environmental contamination.

This compound is a macrolide antibiotic that requires careful handling due to its potential health hazards. It may cause serious eye irritation, an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines and proper disposal methods is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when working with this compound.

Protection TypeEquipmentDetails and Purpose
Eye/Face Protection Safety glasses with side shields or goggles.To prevent eye contact with this compound dust or splashes.[1][2][4][5]
Face shield.Recommended in addition to goggles if there is a potential for direct facial contact with dusts, mists, or aerosols.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential allergic reactions. Gloves should be inspected before use and changed regularly.[2][5][6][7]
Lab coat or work uniform.To prevent contamination of personal clothing.[2][6][8]
Respiratory Protection NIOSH-approved respirator with an organic vapor or particulate filter.Recommended when handling large quantities, if adequate local exhaust ventilation is not available, or when dust or aerosol generation is likely.[2][6]

Operational Handling and Disposal Plan

Proper handling and disposal of this compound are crucial to minimize exposure and environmental impact. The following workflow outlines the necessary steps from preparation to disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Step 1 handle Handle this compound carefully to avoid dust and aerosol generation don_ppe->handle Step 2 spill_kit Ensure spill kit is accessible handle->spill_kit solid_waste Solid Waste: Contaminated gloves, weigh boats, etc. in a labeled hazardous waste container handle->solid_waste Step 3a liquid_waste Liquid Waste: Solutions containing this compound in a sealed, labeled hazardous waste container handle->liquid_waste Step 3b decontaminate Decontaminate work surfaces solid_waste->decontaminate liquid_waste->decontaminate doff_ppe Doff PPE and dispose of contaminated items as hazardous waste decontaminate->doff_ppe Step 4

Workflow for safe handling and disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[1]

    • Collect the contaminated material into a sealed, labeled hazardous waste container.[6]

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][4][8]

  • Skin Contact: Immediately flush skin with soap and plenty of water.[2] Remove contaminated clothing and shoes.[2] Seek medical attention if skin irritation or a rash occurs.[2][8]

  • Inhalation: Remove to fresh air and get medical attention.[2][3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention.[1][2]

Disposal Considerations

All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to reach the sewage system or be disposed of with household garbage.[9] Waste containers should be clearly labeled as "Hazardous Waste" and include the name "this compound".[6]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.